molecular formula C26H33NO6 B1674219 Lacidipine CAS No. 103890-78-4

Lacidipine

Cat. No.: B1674219
CAS No.: 103890-78-4
M. Wt: 455.5 g/mol
InChI Key: GKQPCPXONLDCMU-CCEZHUSRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lacidipine is a cinnamate ester and a tert-butyl ester.
This compound is a lipophilic dihydropyridine calcium antagonist with an intrinsically slow onset of activity. Due to its long duration of action, this compound does not lead to reflex tachycardia. It displays specificity in the vascular smooth muscle, where it acts as an antihypertensive agent to dilate peripheral arterioles and reduce blood pressure. Compared to other dihydropyridine calcium antagonists, this compound exhibits a greater antioxidant activity which may confer potentially beneficial antiatherosclerotic effects. This compound is a highly lipophilic molecule that interacts with the biological membranes. Through radiotracer analysis, it was determined that this compound displays a high membrane partition coefficient leading to accumulation of the drug in the membrane and slow rate of membrane washout. When visualized by small-angle X-ray diffraction with angstrom resolution to examine its location within the membranes, this compound was found deep within the membrane's hydrocarbon core. These results may explain the long clinical half-life of this compound. In randomised, well-controlled trials, administration of daily single-dose this compound ranging from 2-6 mg demonstrated comparable antihypertensive efficacy similar to that of other long-acting dihydropyridine calcium antagonists, thiazide diuretics, atenolol (a beta-blocker) and enalapril (an ACE inhibitor). It is available as once-daily oral tablets containing 2 or 4 mg of the active compound commonly marketed as Lacipil or Motens. It is not currently FDA-approved.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for cardiovascular disease and has 2 investigational indications.

Properties

IUPAC Name

diethyl 2,6-dimethyl-4-[2-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33NO6/c1-8-31-24(29)21-16(3)27-17(4)22(25(30)32-9-2)23(21)19-13-11-10-12-18(19)14-15-20(28)33-26(5,6)7/h10-15,23,27H,8-9H2,1-7H3/b15-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQPCPXONLDCMU-CCEZHUSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OCC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2/C=C/C(=O)OC(C)(C)C)C(=O)OCC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046429
Record name Lacidipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103890-78-4
Record name Lacidipine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103890-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lacidipine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103890784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lacidipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09236
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lacidipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-diethyl 4-(2-(3-(tert-butoxy)-3-oxoprop-1-en-1-yl)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LACIDIPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/260080034N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Lacidipine on Vascular Smooth Muscle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular and cellular mechanisms by which lacidipine, a dihydropyridine (B1217469) calcium channel blocker, exerts its effects on vascular smooth muscle. It includes quantitative data, experimental methodologies, and visual representations of key pathways.

Primary Mechanism of Action: L-type Calcium Channel Blockade

This compound's principal mechanism of action is the selective inhibition of L-type voltage-gated calcium channels (CaV1.2) in vascular smooth muscle cells.[1] These channels are crucial for regulating the influx of extracellular calcium (Ca2+), a key trigger for smooth muscle contraction.[1][2]

Under normal physiological conditions, depolarization of the vascular smooth muscle cell membrane opens L-type calcium channels, leading to an influx of Ca2+.[2] This increase in intracellular Ca2+ concentration initiates a cascade of events culminating in vasoconstriction:

  • Ca2+ binds to calmodulin.[2]

  • The Ca2+-calmodulin complex activates myosin light chain kinase (MLCK).[2]

  • MLCK phosphorylates the myosin light chains.[2]

  • Phosphorylation enables the interaction between myosin heads and actin filaments, resulting in muscle contraction and vasoconstriction.[2]

This compound, by blocking these L-type calcium channels, reduces the influx of Ca2+ into the vascular smooth muscle cells.[1] This inhibition leads to a decrease in intracellular Ca2+ levels, reduced MLCK activity, and subsequent relaxation of the vascular smooth muscle, a process known as vasodilation.[1] The dilation of blood vessels lowers peripheral vascular resistance, thereby reducing blood pressure.[1]

This compound exhibits a high degree of vascular selectivity, meaning it has a more potent effect on the calcium channels in vascular smooth muscle compared to those in cardiac tissue.[3][4] The concentrations of this compound required to produce negative inotropic effects on the heart are approximately 100 times higher than those needed to antagonize calcium-induced contractions in vascular smooth muscle.[3]

This compound, like other dihydropyridines, binds to a specific receptor site on the α1 subunit of the L-type calcium channel.[5][6] It is proposed that this compound preferentially binds to the inactivated state of the calcium channel.[7][8][9][10] This voltage-dependent interaction means that this compound's blocking effect is more pronounced in depolarized cells, such as those found in vascular smooth muscle.[8] The binding of this compound is competitive and can be allosterically modulated by other calcium channel blockers like verapamil (B1683045) and diltiazem.[5]

The slow onset and long duration of action of this compound are attributed to its unique binding kinetics.[5] The association and dissociation of this compound from its receptor are significantly slower compared to other dihydropyridines like isradipine.[5]

Role of Physicochemical Properties

This compound's distinct pharmacokinetic profile is heavily influenced by its high lipophilicity.[1][10][11] This property allows the drug to readily partition into the lipid bilayer of cell membranes.[11][12]

It is hypothesized that this compound reaches its receptor binding site on the calcium channel via a two-step process:

  • The drug first accumulates in the cell membrane's lipid bilayer.[10][12]

  • It then diffuses laterally within the membrane to access the calcium channel receptor.[10][12]

This membrane partitioning acts as a depot, contributing to this compound's slow onset and prolonged duration of action.[5][12] Studies using radiotracer analysis have confirmed this compound's high membrane partition coefficient and slow washout rate from membranes.[11][13] Small-angle X-ray diffraction has shown that this compound resides deep within the membrane's hydrocarbon core.[10][13]

Signaling Pathways and Experimental Workflows

The primary signaling pathway affected by this compound is the calcium-dependent contraction pathway in vascular smooth muscle.

G Depolarization Membrane Depolarization LTypeChannel L-type Ca2+ Channel (Cav1.2) Depolarization->LTypeChannel Opens CaInflux Ca2+ Influx LTypeChannel->CaInflux IntracellularCa ↑ Intracellular [Ca2+] CaInflux->IntracellularCa This compound This compound This compound->LTypeChannel Blocks Vasodilation Vasodilation This compound->Vasodilation Calmodulin Calmodulin IntracellularCa->Calmodulin Binds CaMComplex Ca2+-Calmodulin Complex Calmodulin->CaMComplex MLCK Myosin Light Chain Kinase (MLCK) CaMComplex->MLCK Activates MLCKactive Active MLCK MLCK->MLCKactive MyosinLCp Phosphorylated MLC MLCKactive->MyosinLCp Phosphorylates MyosinLC Myosin Light Chains (MLC) MyosinLC->MyosinLCp Contraction Vascular Smooth Muscle Contraction MyosinLCp->Contraction Leads to

Caption: this compound's mechanism of action on vascular smooth muscle contraction.

A common experimental workflow to assess the effect of this compound involves measuring intracellular calcium concentrations in vascular smooth muscle cells.

Start Vascular Smooth Muscle Cells (VSMCs) Load Load cells with Ca2+ indicator (e.g., Fura-2) Start->Load Wash Wash to remove extracellular dye Load->Wash Incubate Incubate with This compound Wash->Incubate Stimulate Stimulate with depolarizing agent (e.g., KCl) Incubate->Stimulate Measure Measure intracellular [Ca2+] via fluorescence Stimulate->Measure Analyze Analyze data and determine IC50 Measure->Analyze

Caption: Experimental workflow for calcium imaging in VSMCs with this compound.

Quantitative Data

The potency of this compound has been quantified in various studies. The following tables summarize key quantitative data.

Table 1: In Vitro Potency of this compound

ParameterSpeciesPreparationValueReference(s)
IC50 (K+-evoked contraction)RatAorta0.09 nM[8]
IC50 (K+-evoked 45Ca2+ influx)RatAorta0.11 nM[8]
IC50 (K+-stimulated Ca2+ increase)RatA7r5 vascular smooth muscle cells2.76 nM[12]

Table 2: Comparative IC50 Values for K+-stimulated Ca2+ Increase in A7r5 Cells

CompoundIC50 (nM)Reference(s)
This compound 2.76 [12]
Nitrendipine3.81[12]
Amlodipine (B1666008)4.56[12]
Nifedipine10.08[12]

Detailed Experimental Protocols

  • Cell Culture: A7r5 vascular smooth muscle cells are cultured in appropriate media.

  • Fluorescent Dye Loading: Cells are loaded with the fluorescent Ca2+ indicator, fura-2 (B149405) acetoxymethyl ester (fura-2 AM).[12]

  • Drug Incubation: The cells are exposed to varying concentrations of this compound or other dihydropyridines for a specified period (e.g., 3 minutes) before stimulation.[12]

  • Depolarization: Cellular depolarization is induced by adding a high concentration of potassium chloride (e.g., 150 mM KCl).[12]

  • Fluorescence Measurement: The change in intracellular free Ca2+ is measured using a spectrophotometer by monitoring the fluorescence of fura-2.[12]

  • Data Analysis: The concentration of the drug that inhibits 50% of the K+-stimulated increase in cytosolic free Ca2+ (IC50) is calculated.[12]

  • Tissue Preparation: Thoracic aortas are isolated from rats and prepared as helical strips.

  • Contraction Studies: The aortic strips are mounted in an organ bath containing a physiological salt solution. Contractions are induced by a high K+ solution (e.g., 100 mM K+). The inhibitory effect of different concentrations of this compound on these contractions is measured to determine the IC50.[8]

  • 45Ca2+ Influx Studies: Aortic strips are incubated with 45Ca2+ in the presence or absence of this compound. The influx of 45Ca2+ is stimulated by a high K+ solution. The amount of radioactivity taken up by the tissue is measured to determine the effect of this compound on Ca2+ influx.[8]

Additional Mechanisms and Effects

Beyond its primary role as a calcium channel blocker, this compound has been reported to possess other potentially beneficial properties.

  • Antioxidant Activity: this compound has demonstrated antioxidant properties, which may contribute to its cardiovascular protective effects beyond blood pressure reduction.[1][3][14][15]

  • Endothelial Function: Some studies suggest that this compound may improve endothelial function.[16][17]

Conclusion

The core mechanism of action of this compound on vascular smooth muscle is the potent and selective blockade of L-type voltage-gated calcium channels. This action is characterized by slow binding kinetics and is significantly influenced by the drug's high lipophilicity, which allows for its accumulation and prolonged presence within the cell membrane. These properties collectively contribute to its effective and long-lasting antihypertensive effects. Further research into its antioxidant and endothelial-protective effects may reveal additional therapeutic benefits.

References

The Role of Lacidipine in the Modulation of L-type Calcium Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lacidipine is a third-generation dihydropyridine (B1217469) (DHP) calcium channel blocker characterized by its high lipophilicity, slow onset, and long duration of action.[1][2] It exhibits significant vascular selectivity, making it a potent antihypertensive agent with a reduced incidence of reflex tachycardia.[2][3][4] This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its interaction with voltage-gated L-type calcium channels (LTCCs). It summarizes key quantitative data, details the experimental protocols used for its characterization, and illustrates the associated molecular pathways and experimental workflows.

Introduction to this compound and L-type Calcium Channels

This compound is a highly specific and potent calcium antagonist that primarily targets L-type calcium channels (CaV1.2) in vascular smooth muscle.[5][6] These channels are crucial for regulating the influx of extracellular calcium (Ca2+) into smooth muscle cells, a key step in initiating vasoconstriction.[7][8] By blocking these channels, this compound inhibits transmembrane Ca2+ influx, leading to the relaxation of vascular smooth muscle, dilation of peripheral arterioles, and a subsequent reduction in blood pressure.[6][7] A distinguishing feature of this compound is its high lipid solubility, which contributes to its accumulation in the cell membrane and its slow dissociation from the channel, underpinning its prolonged therapeutic effect.[1][3]

Mechanism of Action: Interaction with L-type Calcium Channels

This compound, like other dihydropyridines, binds to the α1 subunit of the L-type calcium channel.[6] Its action is voltage-dependent, showing a higher affinity for the inactivated state of the channel.[5][9] This state-dependent binding means that this compound is more effective in depolarized tissues, such as the smooth muscle of blood vessels, compared to normally polarized cardiac tissues, which contributes to its vascular selectivity.[4] The slow association and dissociation kinetics of this compound at its receptor binding site are fundamental to its slow onset of action and long-lasting antihypertensive effects.[1][10]

Signaling Pathway of this compound-Mediated Vasodilation

The binding of this compound to the L-type calcium channel initiates a cascade of events culminating in vasodilation. The following diagram illustrates this pathway.

G cluster_membrane Vascular Smooth Muscle Cell Membrane LTCC_closed L-type Ca²⁺ Channel (Resting State) LTCC_open L-type Ca²⁺ Channel (Open State) LTCC_closed->LTCC_open Depolarization LTCC_inactivated L-type Ca²⁺ Channel (Inactivated State) LTCC_open->LTCC_inactivated Inactivation Ca_int Intracellular Ca²⁺ [Ca²⁺]i LTCC_open->Ca_int LTCC_inactivated->LTCC_closed Repolarization This compound This compound This compound->LTCC_inactivated Preferential Binding Relaxation Muscle Relaxation (Vasodilation) This compound->Relaxation Promotes Ca_ext Extracellular Ca²⁺ Ca_ext->LTCC_open Influx Calmodulin Calmodulin (CaM) Ca_int->Calmodulin Binding CaM_active Ca²⁺-Calmodulin Complex Calmodulin->CaM_active MLCK_inactive Myosin Light Chain Kinase (MLCK) (Inactive) CaM_active->MLCK_inactive Activation MLCK_active Active MLCK MLCK_inactive->MLCK_active MLC Myosin Light Chain (MLC) MLCK_active->MLC Phosphorylation MLC_P Phosphorylated MLC MLC->MLC_P Contraction Muscle Contraction MLC_P->Contraction

Caption: this compound's mechanism leading to vasodilation.

Quantitative Data on this compound's Interaction with L-type Calcium Channels

The potency and binding characteristics of this compound have been quantified through various in vitro studies. The following tables summarize key parameters.

Table 1: Inhibitory Potency of this compound
ParameterTissue/Cell TypeValueReference
IC₅₀ (K⁺-evoked contraction)Rat Aorta0.09 nM[5]
IC₅₀ (K⁺-evoked ⁴⁵Ca²⁺ influx)Rat Aorta0.11 nM[5]
IC₅₀ (K⁺-stimulated Ca²⁺ increase)A7r5 Vascular Smooth Muscle Cells2.76 nM[8]
Table 2: Radioligand Binding Parameters for [³H]-Lacidipine
ParameterTissueValueReference
Kᴅ (Dissociation Constant)Rat Aorta Membranes23 ± 2.6 pM[3]
Bₘₐₓ (Maximal Binding Sites)Rat Aorta Membranes380 ± 21 fmol/mg protein[3]
Kᴅ (Dissociation Constant)Rat Ileum Membranes23 ± 3.1 pM[3]
Bₘₐₓ (Maximal Binding Sites)Rat Ileum Membranes790 ± 60 fmol/mg protein[3]
Table 3: Kinetic Parameters of this compound Binding
ParameterMethodValueReference
k₋₁ (Dissociation Rate Constant)Functional Assay (Rat Aorta)0.031 min⁻¹[3]
k₁ (Association Rate Constant)Functional Assay (Rat Aorta)2.70 x 10⁸ M⁻¹ min⁻¹[3]
k₋₁ (Dissociation Rate Constant)Radioligand Assay (Rat Ileum)0.0257 min⁻¹[3]

Experimental Protocols

The characterization of this compound's interaction with L-type calcium channels relies on established experimental techniques. Detailed methodologies for two key experiments are provided below.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of L-type calcium currents (ICa,L) across the cell membrane of isolated cells, such as ventricular myocytes or vascular smooth muscle cells.[9][11]

Objective: To determine the effect of this compound on the amplitude and kinetics of ICa,L.

Methodology:

  • Cell Preparation:

    • Isolate single vascular smooth muscle cells or cardiomyocytes using enzymatic digestion.

    • Plate the isolated cells on glass coverslips and allow them to adhere.

    • Mount the coverslip onto the recording chamber of an inverted microscope.

  • Solutions:

    • External Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH. To isolate ICa,L, Na⁺ and K⁺ channel blockers (e.g., Tetrodotoxin and Cesium) are often added.

    • Internal (Pipette) Solution (in mM): 120 CsCl, 20 TEA-Cl, 10 EGTA, 5 Mg-ATP, 10 HEPES. pH adjusted to 7.2 with CsOH.

  • Recording Procedure:

    • Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the internal solution.

    • Under visual control, approach a single cell with the micropipette and apply gentle suction to form a high-resistance (GΩ) seal with the cell membrane.

    • Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration.

    • Switch the amplifier to voltage-clamp mode and compensate for cell capacitance and series resistance.

  • Voltage Protocol and Data Acquisition:

    • Hold the cell membrane potential at a hyperpolarized level (e.g., -80 mV) to ensure channels are in a resting state.

    • Apply depolarizing voltage steps (e.g., to 0 mV for 200 ms) to activate L-type calcium channels and record the resulting inward current.

    • Establish a stable baseline recording of ICa,L.

    • Perfuse the recording chamber with the external solution containing various concentrations of this compound.

    • Record ICa,L at steady-state for each this compound concentration to determine the dose-dependent inhibition.

G start Start prep Cell Preparation (e.g., isolated myocytes) start->prep solutions Prepare External & Internal Solutions prep->solutions pipette Pull & Fill Micropipette (2-5 MΩ) solutions->pipette seal Form Giga-ohm Seal on Cell Membrane pipette->seal whole_cell Rupture Membrane (Establish Whole-Cell) seal->whole_cell clamp Voltage Clamp Mode (Hold at -80 mV) whole_cell->clamp baseline Record Baseline ICa,L (Depolarizing Pulse to 0 mV) clamp->baseline apply_drug Perfuse with this compound baseline->apply_drug record_effect Record ICa,L at Steady-State apply_drug->record_effect analyze Analyze Data (Dose-Response Curve) record_effect->analyze end_node End analyze->end_node

Caption: Workflow for a whole-cell patch-clamp experiment.

Radioligand Binding Assay

This assay is used to quantify the binding affinity (Kᴅ) and density of binding sites (Bₘₐₓ) for this compound on its target receptor.[3][10][12]

Objective: To determine the Kᴅ and Bₘₐₓ of [³H]-lacidipine in a target tissue membrane preparation.

Methodology:

  • Membrane Preparation:

    • Homogenize fresh or frozen tissue (e.g., rat aorta) in a cold buffer (e.g., 50 mM Tris-HCl).

    • Centrifuge the homogenate at low speed to remove debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspension and re-centrifugation.

    • Resuspend the final pellet in the assay buffer and determine the protein concentration.

  • Binding Assay (Saturation Experiment):

    • Set up a series of tubes or a 96-well plate.

    • To each tube/well, add a constant amount of membrane protein (e.g., 50-100 µg).

    • Add increasing concentrations of radiolabeled [³H]-lacidipine.

    • For each concentration, prepare a parallel set of tubes/wells that also contain a high concentration of an unlabeled competitor (e.g., 1 µM nifedipine) to determine non-specific binding.

    • Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation and Counting:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.

    • Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding for each [³H]-lacidipine concentration.

    • Plot specific binding against the concentration of [³H]-lacidipine.

    • Analyze the resulting saturation curve using non-linear regression (e.g., Scatchard analysis) to determine the Kᴅ and Bₘₐₓ values.

G start Start homogenize Homogenize Tissue (e.g., Rat Aorta) start->homogenize centrifuge1 Low-Speed Centrifugation (Remove Debris) homogenize->centrifuge1 centrifuge2 High-Speed Centrifugation (Pellet Membranes) centrifuge1->centrifuge2 wash Wash & Resuspend Membrane Pellet centrifuge2->wash incubate Incubate Membranes with [³H]-Lacidipine ± Competitor wash->incubate filter Rapid Vacuum Filtration incubate->filter scintillate Scintillation Counting filter->scintillate analyze Data Analysis (Calculate Kᴅ and Bₘₐₓ) scintillate->analyze end_node End analyze->end_node

Caption: Workflow for a radioligand binding assay.

Conclusion

This compound's efficacy as an antihypertensive agent is rooted in its specific and potent modulation of L-type calcium channels in vascular smooth muscle. Its unique pharmacokinetic profile, characterized by high lipophilicity and slow binding kinetics, results in a sustained and well-tolerated reduction in blood pressure. The quantitative data derived from electrophysiological and radioligand binding studies provide a clear picture of its high affinity and potency. The detailed experimental protocols outlined in this guide serve as a foundation for further research into the nuanced interactions of dihydropyridines with their molecular targets, aiding in the development of future cardiovascular therapeutics.

References

The Antioxidant Properties of Lacidipine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lacidipine, a third-generation dihydropyridine (B1217469) calcium channel blocker, is primarily utilized for the management of hypertension. Beyond its established role in blood pressure regulation, a growing body of evidence highlights its significant antioxidant properties.[1][2][3] This technical guide provides an in-depth exploration of the antioxidant characteristics of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways. The information presented is intended to support further research and drug development efforts in leveraging this compound's antioxidant potential for broader therapeutic applications.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to the pathophysiology of numerous cardiovascular and neurodegenerative diseases.[4][5] this compound's lipophilic nature allows for high membrane partition, potentially contributing to its antioxidant effects within the cellular environment.[6] Studies have demonstrated that this compound possesses antioxidant activity that is not only comparable to that of vitamin E but also greater than some other dihydropyridine calcium antagonists.[1][7] This guide delves into the mechanisms and experimental evidence supporting these claims.

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through multiple mechanisms:

  • Direct Radical Scavenging: this compound has been shown to directly quench several radical species, contributing to the reduction of oxidative stress.[1]

  • Modulation of Endogenous Antioxidant Enzymes: this compound treatment has been associated with an increase in the activity of key antioxidant enzymes, such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH).[6]

  • Inhibition of Oxidative Stress Markers: The drug has been shown to reduce levels of malondialdehyde (MDA), a key indicator of lipid peroxidation.[6]

  • Regulation of Signaling Pathways: this compound influences cellular signaling pathways involved in the response to oxidative stress, notably the CXCR7/P38/C/EBP-β pathway.[6]

Quantitative Data on Antioxidant Effects

The antioxidant efficacy of this compound has been quantified in various in vivo and in vitro studies. The following tables summarize the key findings.

Table 1: Effect of this compound on Oxidative Stress Markers in Spontaneously Hypertensive Rats (SHRs)

MarkerTreatment GroupResultReference
Malondialdehyde (MDA) This compound (3 mg/kg/d for 4 weeks)Significantly reduced serum MDA levels compared to the control group.[6]
Superoxide Dismutase (SOD) This compound (3 mg/kg/d for 4 weeks)Significantly increased serum SOD levels compared to the control group.[6]
Glutathione (GSH) This compound (3 mg/kg/d for 4 weeks)Significantly increased serum GSH levels compared to the control group.[6]

Table 2: Effect of this compound on Oxidative Stress in H₂O₂-Stimulated Endothelial Cells (ECs)

MarkerTreatment GroupResultReference
Mitochondrial ROS Production This compound pre-treatmentSignificantly suppressed H₂O₂-induced mitochondrial ROS production.[2]
NADPH Activity This compound pre-treatmentSignificantly suppressed H₂O₂-induced NADPH activity.[2]
Malondialdehyde (MDA) This compound pre-treatmentSignificantly suppressed H₂O₂-induced MDA levels.[2]
Superoxide Dismutase (SOD) This compound pre-treatmentSignificantly higher SOD levels compared to the H₂O₂-only group.[2]
Glutathione (GSH) This compound pre-treatmentSignificantly higher GSH levels compared to the H₂O₂-only group.[2]

Note: Specific IC50 values for this compound from direct chemical antioxidant assays such as DPPH, ABTS, and ORAC were not available in the reviewed literature.

Experimental Protocols

This section details the methodologies employed in the studies cited above to investigate the antioxidant properties of this compound.

In Vivo Study in Spontaneously Hypertensive Rats (SHRs)
  • Animal Model: Spontaneously Hypertensive Rats (SHRs) were used as a model for hypertension-related oxidative stress.

  • Treatment: Rats in the treatment group received this compound intragastrically at a dose of 3 mg/kg/day for 4 weeks. The control group received physiologic saline.

  • Sample Collection: After the treatment period, blood samples were collected to measure serum levels of MDA, SOD, and GSH.

  • Biochemical Analysis:

    • MDA, SOD, and GSH Levels: Measured using commercially available ELISA kits according to the manufacturer's instructions.

In Vitro Study in Endothelial Cells (ECs)
  • Cell Culture: Human umbilical vein endothelial cells (HUVECs) were cultured under standard conditions.

  • Oxidative Stress Induction: Oxidative stress was induced by treating the cells with hydrogen peroxide (H₂O₂).

  • This compound Treatment: Cells were pre-treated with this compound before the addition of H₂O₂.

  • Measurement of Mitochondrial ROS:

    • Assay: Intracellular ROS levels were assessed using the fluorescent probe 2′,7′-dichlorofluorescein diacetate (DCFH-DA).

    • Procedure: Cells were incubated with DCFH-DA, which is deacetylated by cellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

    • Detection: The fluorescence intensity was measured by flow cytometry.

  • Measurement of NADPH Activity: NADPH activity was measured using a specific assay kit as per the manufacturer's protocol.

  • Measurement of MDA, SOD, and GSH: The levels of these markers in the cell culture supernatant were quantified using ELISA assays.

  • Cell Viability Assay:

    • Assay: Cell viability was determined using the Cell Counting Kit-8 (CCK-8) assay.

    • Procedure: CCK-8 solution was added to the cell cultures, and the absorbance was measured at 450 nm after a 2-hour incubation.

Signaling Pathways and Visualizations

This compound's antioxidant effects are, in part, mediated by its influence on specific cellular signaling pathways.

CXCR7/P38/C/EBP-β Signaling Pathway

This compound has been shown to protect endothelial cells from oxidative stress, inflammation, and senescence through the regulation of the CXCR7/P38/C/EBP-β signaling pathway.[6] this compound treatment leads to an elevation of CXCR7 expression, which in turn suppresses the phosphorylation of p38 MAPK and the expression of C/EBP-β. This cascade ultimately results in the downregulation of NADPH oxidases (NOX1 and NOX2), key enzymes in ROS production.

CXCR7_P38_CEBP_Pathway cluster_this compound This compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound CXCR7 CXCR7 This compound->CXCR7 Upregulates p38_MAPK p38 MAPK CXCR7->p38_MAPK Inhibits Phosphorylation CEBP_beta C/EBP-β p38_MAPK->CEBP_beta Activates NOX1_NOX2 NOX1/NOX2 (ROS Production) CEBP_beta->NOX1_NOX2 Induces Expression

Caption: this compound's regulation of the CXCR7/P38/C/EBP-β pathway.

General Experimental Workflow for Assessing Antioxidant Properties

The following diagram illustrates a typical workflow for investigating the antioxidant properties of a compound like this compound in a cell-based model.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Antioxidant Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., Endothelial Cells) Treatment Treatment Groups: 1. Control 2. Oxidative Stressor (e.g., H₂O₂) 3. This compound + Oxidative Stressor Cell_Culture->Treatment ROS_Measurement ROS Measurement (e.g., DCFH-DA assay) Treatment->ROS_Measurement Enzyme_Activity Antioxidant Enzyme Assays (e.g., SOD, GSH) Treatment->Enzyme_Activity Lipid_Peroxidation Lipid Peroxidation Assay (e.g., MDA measurement) Treatment->Lipid_Peroxidation Data_Quantification Data Quantification (e.g., Fluorescence, Absorbance) ROS_Measurement->Data_Quantification Enzyme_Activity->Data_Quantification Lipid_Peroxidation->Data_Quantification Statistical_Analysis Statistical Analysis Data_Quantification->Statistical_Analysis Conclusion Conclusion on Antioxidant Efficacy Statistical_Analysis->Conclusion

Caption: A general workflow for in vitro antioxidant assessment.

Conclusion and Future Directions

This compound demonstrates notable antioxidant properties that complement its primary antihypertensive function. The available data strongly suggest its potential to mitigate oxidative stress through direct radical scavenging and modulation of endogenous antioxidant systems and signaling pathways. However, to fully elucidate its antioxidant profile, further research is warranted. Specifically, studies employing a broader range of direct antioxidant assays (DPPH, ABTS, ORAC) are needed to establish a comprehensive quantitative profile, including IC50 values. Furthermore, investigating the potential role of the Nrf2/ARE pathway, a master regulator of the antioxidant response, in this compound's mechanism of action could unveil additional therapeutic avenues. A deeper understanding of these aspects will be crucial for the strategic development of this compound for conditions where oxidative stress is a key pathological component.

References

The Neuroprotective Potential of Lacidipine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Mechanisms, Preclinical Evidence, and Experimental Protocols

Executive Summary

Lacidipine, a dihydropyridine-class L-type calcium channel blocker (CCB), is a widely prescribed antihypertensive agent. Beyond its cardiovascular applications, a growing body of preclinical evidence highlights its significant neuroprotective potential. This technical guide synthesizes the current research on this compound's mechanisms of action in the central nervous system, presents quantitative data from key studies, details relevant experimental protocols, and provides visual representations of the critical signaling pathways involved. The primary neuroprotective functions of this compound appear to stem from its ability to restore calcium homeostasis, mitigate oxidative stress, and promote autophagy, positioning it as a compelling candidate for further investigation in the context of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and ischemic stroke.

Core Mechanisms of Neuroprotection

This compound's neuroprotective effects are multifactorial, extending beyond simple vasodilation and increased cerebral blood flow. The core mechanisms identified in research include the direct and indirect consequences of L-type calcium channel inhibition.

  • Regulation of Neuronal Calcium Homeostasis: The fundamental mechanism of this compound is the high-affinity, voltage-dependent blockade of L-type calcium channels (LTCCs).[1][2] In neurons, excessive calcium influx through LTCCs is a central event in excitotoxicity, triggering downstream apoptotic cascades. By inhibiting this influx, this compound helps maintain intracellular calcium homeostasis, a critical factor for neuronal survival.[2] Its slow binding and dissociation kinetics may contribute to a long duration of action at the receptor level.[3]

  • Induction of Autophagy: A key pathway implicated in this compound's neuroprotective action is the induction of autophagy, the cellular process for clearing damaged organelles and misfolded protein aggregates. Studies suggest that L-type calcium channel antagonists can induce mTOR-independent autophagy.[4] By reducing intracellular calcium, this compound may activate AMP-activated protein kinase (AMPK), a critical energy sensor. Activated AMPK subsequently inhibits the mammalian target of rapamycin (B549165) (mTOR), a primary suppressor of autophagy, and can directly activate the autophagy-initiating kinase ULK1, leading to the formation of autophagosomes and enhanced clearance of neurotoxic protein aggregates like α-synuclein or tau.[5][6]

  • Amelioration of Oxidative Stress: this compound has demonstrated potent antioxidant properties.[2][7] It can reduce the production of reactive oxygen species (ROS) and malondialdehyde (MDA) while restoring levels of endogenous antioxidants such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH).[7] This action helps protect neurons from oxidative damage, a common pathological feature in many neurodegenerative conditions and ischemic injury.

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling cascade for this compound-induced neuroprotection, focusing on the interplay between calcium channel blockade and the autophagy pathway.

Lacidipine_Pathway Proposed Neuroprotective Signaling Pathway of this compound cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_outcome LTCC L-type Ca2+ Channel (LTCC) Ca_influx Cytosolic Ca2+ Influx LTCC->Ca_influx Mediates AMPK AMPK Ca_influx->AMPK Reduces Ca2+ (Leads to Activation) OxidativeStress Oxidative Stress (ROS, MDA) Ca_influx->OxidativeStress Exacerbates mTOR mTORC1 AMPK->mTOR Inhibits ULK1 ULK1 Complex AMPK->ULK1 Activates mTOR->ULK1 Inhibits Autophagy Autophagy (Autophagosome Formation) ULK1->Autophagy Initiates Neuroprotection Neuroprotection (Increased Cell Survival, Reduced Protein Aggregates) Autophagy->Neuroprotection Promotes OxidativeStress->Neuroprotection Reduces This compound This compound This compound->LTCC Inhibits This compound->OxidativeStress Directly Inhibits

Caption: this compound inhibits LTCCs, reducing Ca2+ influx. This activates AMPK, which in turn inhibits mTOR and activates ULK1, inducing autophagy and promoting neuroprotection.

Preclinical Evidence and Quantitative Data

This compound has been evaluated in several preclinical models of neurological disorders, demonstrating beneficial effects. The quantitative outcomes from these studies are summarized below.

Table 1: In Vivo Neuroprotective Effects of this compound in Animal Models
ModelSpeciesThis compound Dose (p.o.)Key Quantitative FindingsReference(s)
Focal Cerebral Ischemia (MCAO) Rat1 and 3 mg/kg- Improved low-Cerebral Blood Flow (CBF) from ~13 ml/100g/min to ~20 ml/100g/min. - Significantly reduced cerebral infarct size at 3 mg/kg. - Increased tissue ATP levels 6 hr after MCAO.[8][9]
Transient Forebrain Ischemia Rat0.3 and 1 mg/kg- Significantly decreased the number of acidophilic (damaged) neurons in the hippocampal CA1 region.[9]
Huntington's Disease Model (3-NPA) Rodent1.0 mg/kg- Showed potential anti-inflammatory and antioxidant effects, suggesting neuroprotection.[10]
Endothelial Senescence & Injury Spontaneously Hypertensive Rat (SHR)3 mg/kg/day- Lowered blood pressure. - Suppressed P38 and C/EBP-β expression in aortic tissue.[7]
Table 2: In Vitro Neuroprotective Effects of this compound
Cell ModelInsult/ToxinThis compound ConcentrationKey Quantitative FindingsReference(s)
Human Aortic Endothelial Cells (HAECs) H₂O₂ (Oxidative Stress)Not specified- Significantly ameliorated H₂O₂-impaired cell viability and migration. - Suppressed mitochondrial ROS production and MDA levels. - Restored SOD and GSH levels.[7]
Human Aortic Endothelial Cells (HAECs) LPS (Inflammation)Not specified- Notably improved LPS-impaired cell viability. - Significantly reduced LPS-induced apoptosis. - Reduced upregulation of NLRP3 and caspase-1.[7]
Guinea-pig ventricular myocytes N/A (Electrophysiology)0.1 µM- Reduced L-type calcium current (ICa,L) to 66 ± 4% of control.[1]

Note: Specific IC50 values for this compound's neuroprotective effects are not widely reported; efficacy is typically demonstrated by significant improvement over a toxin-induced baseline at specified concentrations.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the neuroprotective potential of this compound.

In Vitro Neuroprotection Assay in SH-SY5Y Cells

This protocol describes a general workflow for evaluating this compound's ability to protect neuronal cells from a toxin-induced insult, such as that from 6-hydroxydopamine (6-OHDA), a common model for Parkinson's disease pathology.

Experimental Workflow Diagram

In_Vitro_Workflow Workflow for In Vitro Neuroprotection Assay start 1. Cell Culture Seed SH-SY5Y cells in 96-well plates. Allow adherence for 24h. pretreat 2. Pre-treatment Treat cells with various concentrations of this compound for 2-4 hours. start->pretreat toxin 3. Toxin Induction Induce neurotoxicity by adding 6-OHDA (e.g., 50-100 µM) for 24 hours. pretreat->toxin viability 4. Viability Assessment Perform MTT assay to measure mitochondrial activity/cell viability. toxin->viability biochem 5. Biochemical Assays (Parallel Plate) - Measure ROS production (DCFDA assay) - Assess antioxidant enzyme activity (SOD, Catalase) - Western blot for autophagy markers (LC3-II, p62) toxin->biochem Parallel Experiment end 6. Data Analysis Calculate % cell viability relative to control. Compare biomarker levels. viability->end biochem->end Parallel Experiment

Caption: A standard workflow for assessing this compound's neuroprotective effects against a neurotoxin in a cell culture model.

Methodology:

  • Cell Culture:

    • Culture human neuroblastoma SH-SY5Y cells in DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

    • Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • This compound Pre-treatment:

    • Prepare a stock solution of this compound in DMSO. Create serial dilutions in serum-free media to achieve final concentrations (e.g., 0.1, 1, 10 µM).

    • Remove the culture medium from the wells and replace it with media containing the different concentrations of this compound. Include a vehicle control (DMSO).

    • Incubate for 2 to 4 hours.

  • Neurotoxin Induction (6-OHDA Model):

    • Prepare a fresh solution of 6-OHDA in serum-free medium. An IC50 concentration (often ~50-100 µM for 24h) should be determined empirically or based on literature.[11][12]

    • Add the 6-OHDA solution directly to the wells containing this compound. Also include a "toxin-only" control group.

    • Incubate the plate for 24 hours.[12]

  • Cell Viability Assessment (MTT Assay):

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

    • Remove the medium from each well and add 100 µL of fresh serum-free medium plus 10 µL of the MTT stock solution.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.[13]

    • Carefully aspirate the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control cells.

In Vivo Cerebral Ischemia Model (MCAO)

The Middle Cerebral Artery Occlusion (MCAO) model in rats is a standard method for inducing focal cerebral ischemia to mimic human stroke.[14][15]

Methodology:

  • Animal Preparation:

    • Use adult male Sprague-Dawley rats (250-300g). Anesthetize the animal (e.g., with isoflurane).

    • Make a midline cervical incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[15]

  • Occlusion Procedure (Intraluminal Filament Technique): [14][16]

    • Ligate the distal ECA. Temporarily clamp the CCA and ICA.

    • Make a small incision in the ECA stump.

    • Introduce a silicone-coated monofilament (e.g., 4-0 nylon) through the ECA into the ICA until a slight resistance is felt, indicating the occlusion of the origin of the middle cerebral artery (MCA). Occlusion is typically maintained for 60-90 minutes for transient ischemia.

    • During occlusion, monitor cerebral blood flow using Laser Doppler Flowmetry to confirm a significant drop ( >70%).

  • This compound Administration:

    • This compound (e.g., 1 or 3 mg/kg) or vehicle can be administered orally (p.o.) via gavage either before ischemia (pre-treatment) or immediately after reperfusion.[8][9]

  • Reperfusion and Post-operative Care:

    • After the desired occlusion period, gently withdraw the filament to allow reperfusion. Suture the incision and allow the animal to recover.

  • Neurological and Histological Assessment:

    • At 24 hours post-MCAO, assess neurological deficits using a standardized scoring system (e.g., Bederson's scale).[8]

    • Euthanize the animal and perfuse the brain.

    • Section the brain and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area (infarcted tissue appears white, viable tissue appears red).

    • Calculate the infarct volume as a percentage of the total hemisphere volume.

Biochemical Assays for Oxidative Stress

These assays are typically performed on brain homogenates from animal models or cell lysates from in vitro experiments.[17][18][19]

Methodology:

  • Sample Preparation: Homogenize brain tissue or lyse cells in an appropriate buffer on ice. Centrifuge to collect the supernatant for analysis.

  • Superoxide Dismutase (SOD) Activity Assay:

    • This assay is often based on the inhibition of the reduction of a tetrazolium salt (e.g., WST-1) by superoxide radicals generated by a xanthine (B1682287) oxidase system.

    • The degree of inhibition is proportional to SOD activity. Read absorbance colorimetrically.

  • Catalase (CAT) Activity Assay:

    • This assay measures the decomposition of hydrogen peroxide (H₂O₂).

    • The rate of decrease in H₂O₂ absorbance at 240 nm is directly proportional to the catalase activity in the sample.[20]

  • Glutathione (GSH) Assay:

    • Measures the level of reduced glutathione.

    • Commonly uses a reaction with DTNB (Ellman's reagent) to produce a yellow-colored product, which is quantified by measuring absorbance at ~412 nm.[19]

Future Directions and Conclusion

The existing research provides a strong foundation for the neuroprotective potential of this compound. Its established safety profile as an antihypertensive drug makes it an attractive candidate for drug repurposing in neurodegenerative disorders.[21] Future research should focus on:

  • Chronic Disease Models: Evaluating the long-term efficacy of this compound in transgenic mouse models of Alzheimer's and Parkinson's disease.

  • Target Engagement: Confirming the modulation of autophagy pathways (AMPK, mTOR, ULK1) in the brain following systemic this compound administration.

  • α-Synuclein Aggregation: Directly investigating whether this compound can inhibit the formation of α-synuclein oligomers and fibrils in vitro and in vivo, a key process in Parkinson's disease.[22]

  • Clinical Studies: Designing and conducting well-controlled clinical trials to assess whether this compound can slow cognitive decline or disease progression in patients with early-stage neurodegenerative diseases.

References

Lacidipine's Anti-Atherosclerotic Effects Independent of Blood Pressure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lacidipine, a third-generation dihydropyridine (B1217469) calcium channel blocker, is widely recognized for its antihypertensive properties. However, a growing body of evidence from preclinical and clinical studies demonstrates that this compound exerts significant anti-atherosclerotic effects that are independent of its blood pressure-lowering capabilities. These vasculoprotective actions are attributed to its direct effects on the cellular components of the arterial wall, including endothelial cells (ECs) and vascular smooth muscle cells (VSMCs). This technical guide provides an in-depth overview of the core mechanisms underlying this compound's blood pressure-independent anti-atherosclerotic effects, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Core Mechanisms of Action

This compound's anti-atherosclerotic properties stem from a combination of effects on endothelial function, vascular smooth muscle cell proliferation, and oxidative stress.

Endothelial Protection and Functional Restoration

This compound plays a crucial role in preserving endothelial health by mitigating oxidative stress, inflammation, and cellular senescence. A key signaling pathway implicated in these protective effects is the CXCR7/P38/C/EBP-β pathway.[1] this compound has been shown to upregulate the expression of C-X-C Motif Chemokine Receptor 7 (CXCR7), which in turn suppresses the activation of p38 Mitogen-Activated Protein Kinase (MAPK) and the downstream transcription factor CCAAT/enhancer-binding protein beta (C/EBP-β).[1] This modulation leads to a reduction in inflammatory and senescence markers.

Furthermore, this compound enhances endothelium-dependent vasodilation, an effect that persists even after withdrawal of the drug, suggesting a profound and lasting improvement in endothelial function.[2] This is partly attributed to its antioxidant properties, which increase the bioavailability of nitric oxide (NO).

Inhibition of Vascular Smooth Muscle Cell Proliferation

The proliferation of vascular smooth muscle cells is a critical event in the development of atherosclerotic plaques. Oxidized low-density lipoprotein (ox-LDL) is a potent stimulus for VSMC proliferation. This compound has been demonstrated to inhibit ox-LDL-induced proliferation of human umbilical vein smooth muscle cells (HUVSMCs).[3] This anti-proliferative effect is associated with the inhibition of reactive oxygen species (ROS) production and the subsequent suppression of the MAPK signaling pathway, particularly the extracellular signal-regulated kinase 1/2 (ERK1/2). While direct quantitative data for this compound's effect on ERK1/2 phosphorylation in VSMCs is limited, studies with other lipophilic dihydropyridines like lercanidipine (B1674757) strongly support this mechanism.[4]

Antioxidant Properties

This compound possesses intrinsic antioxidant activity, which is a key contributor to its vasculoprotective effects.[5][6] It has been shown to directly quench free radicals and inhibit lipid peroxidation in biological membranes.[6] In endothelial cells, this compound significantly suppresses mitochondrial ROS production induced by oxidative stressors like hydrogen peroxide (H₂O₂).[1] This antioxidant action helps to preserve endothelial function and reduce the inflammatory responses that drive atherosclerosis.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical and clinical studies investigating the blood pressure-independent anti-atherosclerotic effects of this compound.

Table 1: Effects of this compound on Endothelial Cell Function and Survival
ParameterCell TypeTreatmentResultReference
Cell ViabilityHuman Aortic Endothelial Cells (HAECs)H₂O₂ vs. H₂O₂ + this compoundSignificant increase in cell viability with this compound treatment.[1]
Cell MigrationHuman Aortic Endothelial Cells (HAECs)H₂O₂ vs. H₂O₂ + this compoundNotable amelioration of impaired cell migration with this compound.[1]
Mitochondrial ROS ProductionHuman Aortic Endothelial Cells (HAECs)H₂O₂ vs. H₂O₂ + this compoundSignificant suppression of ROS production with this compound.[1]
Protein Expression of CXCR7Aortic tissues from Spontaneously Hypertensive Rats (SHRs)Control vs. This compound (3 mg/kg/d for 4 weeks)Significant elevation in CXCR7 expression with this compound.[1]
Phosphorylation of p38Aortic tissues from Spontaneously Hypertensive Rats (SHRs)Control vs. This compound (3 mg/kg/d for 4 weeks)Suppression of p38 phosphorylation with this compound.[1]
Table 2: Effects of this compound on Vascular Smooth Muscle Cell Proliferation
ParameterCell TypeTreatmentResultReference
Cell Proliferation (WST-1 assay)Human Umbilical Vein Smooth Muscle Cells (HUVSMCs)50 µg/ml ox-LDL vs. 50 µg/ml ox-LDL + 30 µM this compound27% decrease in ox-LDL-induced proliferation with this compound.[3]
Intracellular ROS ProductionHuman Umbilical Vein Smooth Muscle Cells (HUVSMCs)50 µg/ml ox-LDL vs. 50 µg/ml ox-LDL + 30 µM this compoundInhibition of about two-thirds of ox-LDL-induced ROS production.[3]
Table 3: Clinical Evidence from the European this compound Study on Atherosclerosis (ELSA)
ParameterThis compound GroupAtenolol GroupReduction with this compoundp-valueReference
Yearly Intima-Media Thickness (IMT) Progression Rate0.0087 mm/y0.0145 mm/y40%0.0073[7]
4-Year CBMmax Progression (Intention-to-treat)---0.0227 mm<0.0001[7]
4-Year CBMmax Progression (Completers)---0.0281 mm<0.0001[7]
24-hour Ambulatory Blood Pressure Change (Systolic/Diastolic)-7/-5 mm Hg-10/-9 mm HgSmaller reduction-[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Endothelial Cell Experiments

Human Aortic Endothelial Cells (HAECs) are cultured in Endothelial Growth Medium 2 (EGM-2) supplemented with 20% fetal bovine serum (FBS). For experiments, cells are pretreated with this compound at a specified concentration (e.g., 1 µM) for a designated time (e.g., 12 hours) prior to stimulation with an agonist such as H₂O₂ (e.g., 100 µM for 4 hours) to induce oxidative stress, bleomycin (B88199) (e.g., 20 µg/mL for 24 hours) to induce senescence, or lipopolysaccharides (LPS) (e.g., 1 µg/mL for 24 hours) to induce inflammation.

HAECs are seeded in 96-well plates at a density of 3,000 cells per well. Following treatment, 10 µl of Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plates are incubated at 37°C for 2 hours. The absorbance at 450 nm is measured using a microplate reader.

Intracellular ROS levels are assessed using the fluorescent probe 2′,7′-dichlorofluorescein diacetate (DCFH-DA). Following treatment, HAECs are incubated with 10 µM DCFH-DA for 30 minutes at 37°C. The fluorescence intensity is then measured by flow cytometry.

Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., CXCR7, p-p38, C/EBP-β, and β-actin as a loading control) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody. Protein bands are visualized using an enhanced chemiluminescence detection system.

In Vitro Vascular Smooth Muscle Cell Proliferation Assay

Human Umbilical Vein Smooth Muscle Cells (HUVSMCs) are cultured in smooth muscle cell growth medium. For proliferation assays, cells are seeded in 96-well plates and serum-starved for 24 hours to synchronize the cell cycle. Cells are then pretreated with various concentrations of this compound for 1 hour before stimulation with ox-LDL (e.g., 50 µg/ml) for a specified duration (e.g., 24-48 hours).

Cell proliferation is quantified by measuring the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) into newly synthesized DNA. Following treatment with this compound and ox-LDL, a BrdU labeling solution is added to the cells for the final 2-4 hours of incubation. The cells are then fixed, and the incorporated BrdU is detected using an anti-BrdU antibody in an ELISA-based format. The absorbance is read at 450 nm.

In Vivo Model of Atherosclerosis (Rabbit Collar-Induced Model)

Male New Zealand white rabbits are used. A non-constrictive, sterile silicone collar is placed around the common carotid artery to induce local turbulence and changes in shear stress, promoting the formation of an atherosclerotic lesion.

Rabbits are divided into a control group and a this compound-treated group. This compound is administered orally at a specified dose (e.g., 5 mg/kg/day) for a defined period (e.g., 3 weeks).

After the treatment period, the collared carotid arteries are perfusion-fixed, excised, and processed for histological analysis. Cross-sections of the artery are stained (e.g., with hematoxylin (B73222) and eosin), and the intima and media areas are measured using image analysis software. The intima-to-media ratio is calculated to quantify the extent of intimal thickening.

Ex Vivo Vascular Reactivity Studies

The thoracic aorta is excised from rabbits and placed in cold Krebs-Henseleit solution. The aorta is cleaned of adherent tissue and cut into rings of 3-5 mm in length.

Aortic rings are mounted in an organ bath containing Krebs-Henseleit solution at 37°C and gassed with 95% O₂ and 5% CO₂. The rings are connected to an isometric force transducer to record changes in tension.

The rings are allowed to equilibrate under a resting tension. Endothelium-dependent relaxation is assessed by pre-contracting the rings with phenylephrine (B352888) and then measuring the relaxation response to cumulative concentrations of acetylcholine. Endothelium-independent relaxation is assessed using an NO donor like sodium nitroprusside.

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways involved in this compound's blood pressure-independent anti-atherosclerotic effects.

G This compound This compound CXCR7 CXCR7 This compound->CXCR7 Upregulates p38_MAPK p38 MAPK CXCR7->p38_MAPK Inhibits Endothelial_Protection Endothelial Protection (Increased Viability & Migration) CXCR7->Endothelial_Protection Promotes CEBP_beta C/EBP-β p38_MAPK->CEBP_beta Activates Inflammation Inflammation (VCAM-1, MCP-1, IL-6) CEBP_beta->Inflammation Promotes Senescence Senescence (p16, p21) CEBP_beta->Senescence Promotes

Caption: this compound's Endothelial Protective Signaling Pathway.

G ox_LDL ox-LDL ROS Intracellular ROS ox_LDL->ROS Induces This compound This compound This compound->ROS Inhibits MAPK_pathway MAPK Pathway (ERK1/2) ROS->MAPK_pathway Activates VSMC_Proliferation VSMC Proliferation MAPK_pathway->VSMC_Proliferation Promotes

Caption: this compound's Inhibition of VSMC Proliferation Pathway.

Conclusion

References

The Genesis and Synthesis of Lacidipine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Discovery and Chemical Synthesis of a Key Dihydropyridine (B1217469) Calcium Channel Blocker

Lacidipine, a potent and long-acting dihydropyridine calcium channel blocker, has been a significant therapeutic agent in the management of hypertension since its introduction. This technical guide provides a comprehensive overview of its discovery by scientists at Glaxo Wellcome (now GlaxoSmithKline), its mechanism of action, and the evolution of its chemical synthesis, offering valuable insights for researchers, scientists, and professionals in drug development.

Discovery and Development: A Quest for Vascular Selectivity and Extended Duration

The journey to discover this compound was driven by the need for a second-generation dihydropyridine calcium antagonist with improved properties over existing therapies. The primary goals were to achieve high vascular selectivity, minimizing effects on cardiac tissue, and a prolonged duration of action to allow for once-daily dosing, thereby improving patient compliance. Research efforts at Glaxo Wellcome in the 1980s focused on modifying the dihydropyridine scaffold to enhance lipophilicity, a key factor in achieving a longer half-life.

This compound's unique cinnamate (B1238496) ester substituent at the meta-position of the phenyl ring is a critical feature that contributes to its high lipophilicity and membrane partitioning. This allows the molecule to accumulate in the lipid bilayer of vascular smooth muscle cells, from where it can slowly release and interact with the L-type calcium channels. This "membrane depot" effect is a cornerstone of its prolonged pharmacological action. The initial patent for this compound was filed in 1984, with its first medical use approved in 1991.

Mechanism of Action: Targeting L-Type Calcium Channels

This compound exerts its antihypertensive effect by selectively blocking the L-type voltage-gated calcium channels in vascular smooth muscle. The influx of extracellular calcium ions through these channels is a critical step in the process of smooth muscle contraction. By inhibiting this influx, this compound leads to the relaxation of arterial smooth muscle, resulting in vasodilation and a subsequent reduction in peripheral vascular resistance and blood pressure.

The signaling pathway for this compound's action is illustrated below:

This compound This compound L_type_Ca_Channel L-Type Calcium Channel (Vascular Smooth Muscle) This compound->L_type_Ca_Channel Blocks Vasodilation Vasodilation This compound->Vasodilation Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Inhibits Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_Influx->Ca_Calmodulin MLCK_activation Myosin Light Chain Kinase (MLCK) Activation Ca_Calmodulin->MLCK_activation Myosin_LC_P Myosin Light Chain Phosphorylation MLCK_activation->Myosin_LC_P Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction

Mechanism of Action of this compound.

Pharmacological Profile: Quantitative Insights

The preclinical evaluation of this compound revealed its high potency and vascular selectivity. The following tables summarize key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Potency of this compound

ParameterValueSpeciesTissue
IC₅₀ (K⁺-evoked contraction)0.09 nMRatAorta
IC₅₀ (K⁺-evoked ⁴⁵Ca²⁺ influx)0.11 nMRatAorta
Apparent pK₂9.80RabbitBasilar Artery

Table 2: In Vivo Antihypertensive Efficacy of this compound in Spontaneously Hypertensive Rats (SHR)

Route of AdministrationED₂₅ (mg/kg)
Oral0.19
Intravenous0.006

Chemical Synthesis of this compound

The synthesis of this compound has evolved from the original multi-step process to more efficient one-pot methodologies. This section details both the initial patented synthesis and a later, improved approach.

Original Synthesis Pathway (U.S. Patent 4,801,599)

The initial synthesis of this compound, as described in U.S. Patent 4,801,599, involves a classical Hantzsch dihydropyridine synthesis. A key intermediate is (E)-3-(2-formylphenyl)-2-propenoic acid, 1,1-dimethyl ethyl ester, which is then condensed with ethyl 3-aminocrotonate.

The overall synthetic scheme is as follows:

cluster_0 Synthesis of Intermediate A cluster_1 Hantzsch Reaction o_phthalaldehyde o-Phthalaldehyde ylide Ylide o_phthalaldehyde->ylide Wittig Reaction phosphonium_salt tert-Butoxycarbonylmethyl triphenylphosphonium bromide phosphonium_salt->ylide Base intermediate_A (E)-3-(2-formylphenyl)-2-propenoic acid 1,1-dimethylethyl ester ylide->intermediate_A intermediate_A_2 (E)-3-(2-formylphenyl)-2-propenoic acid 1,1-dimethylethyl ester This compound This compound intermediate_A_2->this compound ethyl_aminocrotonate Ethyl 3-aminocrotonate ethyl_aminocrotonate->this compound

Original Synthesis of this compound.
Facile One-Pot Synthesis

An improved, one-pot synthesis of this compound has been developed to overcome the limitations of the original method, such as the need for chromatographic purification and the handling of unstable intermediates. This process involves the in situ generation of the Wittig intermediate.

This streamlined approach offers a significantly higher overall yield of approximately 51%, compared to the roughly 24% yield from the corresponding ylide in the original method.

The workflow for the one-pot synthesis is depicted below:

start Start (Phosphonium Salt, o-Phthalaldehyde, Crotonate Derivative) ylide_generation In situ Ylide Generation start->ylide_generation wittig_condensation Wittig Condensation ylide_generation->wittig_condensation Intermediate hantzsch_reaction Hantzsch Reaction wittig_condensation->hantzsch_reaction Intermediate This compound This compound hantzsch_reaction->this compound

Investigating the Anti-Cancer Properties of Lacidipine In Vitro: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lacidipine, a dihydropyridine (B1217469) calcium channel blocker traditionally used in the management of hypertension, has emerged as a compound of interest for its potential anti-cancer properties. This technical guide provides a comprehensive overview of the in vitro investigation of this compound's anti-neoplastic effects. It details the methodologies for key experiments, summarizes available quantitative data, and elucidates the signaling pathways implicated in its mechanism of action. This document is intended to serve as a resource for researchers in oncology and drug development, facilitating further exploration of this compound as a potential cancer therapeutic.

Introduction

The repurposing of existing drugs for oncology applications presents a promising avenue for accelerating the development of novel cancer therapies. This compound, a well-characterized L-type calcium channel blocker, has demonstrated anti-cancer potential in preclinical studies. Its established safety profile and long history of clinical use make it an attractive candidate for further investigation. This guide synthesizes the current understanding of this compound's in vitro anti-cancer activity, focusing on its effects on cancer cell viability, apoptosis, cell cycle progression, and the underlying molecular mechanisms.

Effects on Cancer Cell Viability

The cytotoxic and anti-proliferative effects of this compound have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a drug's potency, is a critical parameter in these assessments. While extensive IC50 data for this compound across a wide range of cancer cell lines is still emerging in the scientific literature, studies on other dihydropyridine calcium channel blockers provide valuable insights into the potential efficacy of this class of compounds.

Compound Cell Line Cancer Type IC50 (µM) Reference
LercanidipineSH-SY5YNeuroblastoma31.48[1]
LercanidipinePC3Prostate Cancer88.60[1]
Amlodipine (B1666008)A431Epidermoid Carcinoma20-30 (induces G1 arrest)[2]
Felodipine, Nimodipine, Nifedipine--Dose-dependent inhibition of tumor cell-induced platelet aggregation[3]
Symmetric 1,4-DHPs (compounds 18, 19, 20)HeLaCervical Adenocarcinoma3.6, 2.3, 4.1[4]
Symmetric 1,4-DHPs (compounds 18, 19, 20)MCF-7Breast Carcinoma5.2, 5.7, 11.9[4]

Note: This table includes data for other dihydropyridine calcium channel blockers to provide a comparative context for the potential efficacy of this compound. Specific IC50 values for this compound are not yet widely published across a broad range of cancer cell lines.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism by which anti-cancer agents eliminate malignant cells. Studies suggest that dihydropyridine calcium channel blockers, including this compound, can induce apoptosis in cancer cells. This is often mediated by the activation of caspases, a family of proteases that execute the apoptotic program.

A study on the related dihydropyridine amlodipine in MDA-MB-231 breast cancer cells demonstrated a significant increase in caspase-3/7 activity at concentrations of 2.5-10 µM[5]. Furthermore, amlodipine treatment led to the downregulation of the anti-apoptotic protein Bcl-2 in both MDA-MB-231 and MCF-7 breast cancer cells[5]. Another dihydropyridine, lercanidipine, was also shown to induce dose-dependent increases in caspase-3 and caspase-8 activities in cancer cell lines[1]. This compound itself has been shown to attenuate TNF-α-induced apoptosis in cardiomyocytes through the inhibition of caspase-12 and caspase-3, suggesting a potential role for caspase modulation in its cellular effects[6].

Quantitative Apoptosis Data (Inferred from related compounds):

Compound Cell Line Effect Concentration Reference
AmlodipineMDA-MB-231Increased caspase-3/7 activity2.5-10 µM[5]
AmlodipineMDA-MB-231, MCF-7Downregulation of Bcl-21-10 µM[5]
LercanidipineVarious cancer cell linesDose-dependent increase in caspase-3 and -8Not specified[1]

Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell proliferation. Many anti-cancer drugs exert their effects by inducing cell cycle arrest, thereby preventing cancer cells from dividing. Flow cytometry analysis is a standard technique used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

A study on the dihydropyridine amlodipine demonstrated that treatment of A431 epidermoid carcinoma cells with 20-30 µM of the drug for 24 hours induced a G1 phase cell cycle arrest[2]. This arrest was associated with a decrease in the phosphorylation of the retinoblastoma protein (pRB), reduced levels of cyclin D1 and cyclin-dependent kinase 4 (CDK4), and an increased expression of the CDK inhibitor p21(Waf1/Cip1)[2]. These findings suggest that this compound may also mediate its anti-proliferative effects through the induction of cell cycle arrest.

Quantitative Cell Cycle Data (Inferred from a related compound):

Compound Cell Line Effect Concentration Duration Reference
AmlodipineA431G1 phase accumulation20-30 µM24 hours[2]

Signaling Pathways Modulated by this compound

The anti-cancer effects of this compound are likely mediated by its influence on various intracellular signaling pathways that regulate cell survival, proliferation, and death.

Calcium Signaling and Tryptophan Metabolism

A recent study has elucidated a novel mechanism for this compound's anti-tumor activity in breast cancer, linking it to the modulation of tryptophan metabolism[7]. This compound targets L-type calcium channels (CaV1.2/1.3), leading to the inhibition of the Pyk2-JAK1-calmodulin complex. This, in turn, suppresses the transcription of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism[7]. The inhibition of IDO1 by this compound promotes an anti-tumor immune response by activating effector T cells and incapacitating regulatory T cells (Tregs)[7][8].

This compound This compound CaV1_2_1_3 CaV1.2/1.3 (L-type Calcium Channel) This compound->CaV1_2_1_3 inhibits Pyk2_JAK1_Calmodulin Pyk2-JAK1-Calmodulin Complex CaV1_2_1_3->Pyk2_JAK1_Calmodulin activates IDO1_Transcription IDO1 Transcription Pyk2_JAK1_Calmodulin->IDO1_Transcription suppresses IDO1_Expression IDO1 Expression IDO1_Transcription->IDO1_Expression Kynurenine_Pathway Kynurenine Pathway IDO1_Expression->Kynurenine_Pathway rate-limiting enzyme Tryptophan_Metabolism Tryptophan Metabolism Reprogramming Kynurenine_Pathway->Tryptophan_Metabolism T_Cell_Activation Effector T-Cell Activation Tryptophan_Metabolism->T_Cell_Activation Treg_Incapacitation Treg Incapacitation Tryptophan_Metabolism->Treg_Incapacitation Anti_Tumor_Immunity Anti-Tumor Immunity T_Cell_Activation->Anti_Tumor_Immunity Treg_Incapacitation->Anti_Tumor_Immunity

Caption: this compound's Modulation of Tryptophan Metabolism.

MAPK and PI3K/Akt/mTOR Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathways are critical regulators of cell proliferation, survival, and apoptosis, and are often dysregulated in cancer[9][10][11][12][13]. While direct evidence for this compound's effect on these pathways in cancer cells is still emerging, studies on other dihydropyridines suggest a likely involvement. For instance, amlodipine has been shown to downregulate the phosphorylation of ERK1/2 (a key component of the MAPK pathway) in MDA-MB-231 breast cancer cells[5]. Lercanidipine has also been reported to significantly inhibit MAPK signaling in cancer cells[1]. Given the structural and functional similarities among dihydropyridines, it is plausible that this compound exerts its anti-cancer effects, at least in part, by modulating the MAPK and PI3K/Akt/mTOR pathways.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Ras Ras Growth_Factor_Receptor->Ras PI3K PI3K Growth_Factor_Receptor->PI3K L_type_Ca_Channel L-type Ca2+ Channel Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (p44/42 MAPK) MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Apoptosis Apoptosis ERK->Apoptosis regulates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->Apoptosis inhibits mTOR->Transcription_Factors Proliferation Cell Proliferation Transcription_Factors->Proliferation Survival Cell Survival Transcription_Factors->Survival This compound This compound This compound->L_type_Ca_Channel inhibits This compound->ERK inferred inhibition This compound->Akt inferred inhibition

Caption: Inferred Modulation of MAPK and PI3K/Akt/mTOR Pathways.

Autophagy

Autophagy is a cellular self-degradation process that can either promote cancer cell survival or contribute to cell death, depending on the cellular context[14][15]. The interplay between autophagy and apoptosis is complex, and its role in the anti-cancer activity of dihydropyridines is an area of active investigation. Key markers used to monitor autophagy include microtubule-associated protein 1A/1B-light chain 3 (LC3) and sequestosome 1 (p62). An increase in the lipidated form of LC3 (LC3-II) and a decrease in p62 levels are generally indicative of autophagy induction and flux[14]. The effect of this compound on these markers in cancer cells has yet to be fully elucidated.

This compound This compound Cellular_Stress Cellular Stress (e.g., drug treatment) This compound->Cellular_Stress Autophagy_Initiation Autophagy Initiation Cellular_Stress->Autophagy_Initiation Autophagosome_Formation Autophagosome Formation (LC3-I to LC3-II conversion) Autophagy_Initiation->Autophagosome_Formation Autolysosome_Formation Autolysosome Formation (Fusion with lysosome) Autophagosome_Formation->Autolysosome_Formation Degradation Degradation of Cellular Components and p62 Autolysosome_Formation->Degradation Cell_Survival Cell Survival Degradation->Cell_Survival can promote Cell_Death Cell Death Degradation->Cell_Death can lead to

Caption: Potential Involvement of this compound in Autophagy.

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to investigate the anti-cancer properties of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • 96-well plates

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • The following day, treat the cells with various concentrations of this compound. Include a vehicle control (solvent only).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_cells Treat with this compound (various concentrations) seed_cells->treat_cells incubate Incubate for 24/48/72 hours treat_cells->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: MTT Assay Workflow.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay uses Annexin V conjugated to a fluorescent dye (like FITC) to detect the externalization of phosphatidylserine, an early marker of apoptosis. Propidium iodide (PI) is used as a counterstain to identify necrotic or late apoptotic cells.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Flow cytometer

Procedure:

  • Treat cells with this compound for the desired time.

  • Harvest the cells (including any floating cells) and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

start Start treat_cells Treat cells with This compound start->treat_cells harvest_cells Harvest and wash cells with PBS treat_cells->harvest_cells resuspend_cells Resuspend in 1X binding buffer harvest_cells->resuspend_cells add_stains Add Annexin V-FITC and PI resuspend_cells->add_stains incubate Incubate in dark for 15 minutes add_stains->incubate analyze Analyze by flow cytometry incubate->analyze end End analyze->end

Caption: Annexin V/PI Apoptosis Assay Workflow.

Cell Cycle Analysis (PI Staining and Flow Cytometry)

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.

Materials:

  • Cancer cell lines

  • This compound

  • Cold 70% ethanol (B145695)

  • PBS

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Treat cells with this compound for the desired time.

  • Harvest the cells and wash with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Treat the cells with RNase A to degrade RNA.

  • Stain the cells with PI solution.

  • Analyze the stained cells by flow cytometry.

start Start treat_cells Treat cells with This compound start->treat_cells harvest_cells Harvest and wash cells with PBS treat_cells->harvest_cells fix_cells Fix with cold 70% ethanol harvest_cells->fix_cells wash_cells Wash to remove ethanol fix_cells->wash_cells rnase_treatment Treat with RNase A wash_cells->rnase_treatment pi_staining Stain with PI rnase_treatment->pi_staining analyze Analyze by flow cytometry pi_staining->analyze end End analyze->end

Caption: Cell Cycle Analysis Workflow.

Western Blotting

Western blotting is used to detect specific proteins in a sample and to quantify their expression levels.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the proteins of interest)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse the cells in lysis buffer and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

start Start treat_cells Treat cells with This compound start->treat_cells lyse_cells Lyse cells and quantify protein treat_cells->lyse_cells sds_page SDS-PAGE lyse_cells->sds_page transfer Transfer to membrane sds_page->transfer block Block membrane transfer->block primary_ab Incubate with primary antibody block->primary_ab secondary_ab Incubate with secondary antibody primary_ab->secondary_ab detect Detect with chemiluminescence secondary_ab->detect end End detect->end

Caption: Western Blotting Workflow.

Conclusion and Future Directions

The available in vitro evidence suggests that this compound possesses promising anti-cancer properties, likely acting through a multi-faceted mechanism that includes the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways involved in cell survival and proliferation. The novel finding of its ability to reprogram tryptophan metabolism and enhance anti-tumor immunity opens up exciting new avenues for its potential use in immuno-oncology.

However, further research is needed to fully elucidate the anti-cancer potential of this compound. Future in vitro studies should focus on:

  • Determining the IC50 values of this compound across a broad panel of cancer cell lines to identify the most sensitive cancer types.

  • Conducting detailed quantitative analyses of this compound-induced apoptosis and cell cycle arrest in various cancer cell lines.

  • Directly investigating the effects of this compound on the MAPK, PI3K/Akt/mTOR, and autophagy pathways in cancer cells to confirm its molecular targets.

  • Exploring the synergistic effects of this compound with standard chemotherapeutic agents and targeted therapies.

A thorough understanding of the in vitro anti-cancer properties of this compound will be crucial for guiding its further preclinical and potential clinical development as a repurposed anti-cancer agent.

References

The Pharmacokinetics and Metabolism of Lacidipine in Preclinical Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and metabolism of Lacidipine, a dihydropyridine (B1217469) calcium channel blocker. The document synthesizes data from various preclinical models, offering insights into the drug's absorption, distribution, metabolism, and excretion (ADME) profile. Detailed experimental protocols and visual representations of key metabolic pathways and experimental workflows are included to support research and development efforts in this area.

Pharmacokinetic Profile

This compound exhibits a pharmacokinetic profile characterized by rapid absorption following oral administration, extensive first-pass metabolism resulting in low bioavailability, and high plasma protein binding. Elimination occurs primarily through the fecal route after extensive metabolism.[1]

Absorption and Distribution

This compound is rapidly and extensively absorbed after oral dosing in both rat and dog models.[2] However, it undergoes significant first-pass metabolism, leading to a low oral bioavailability, which is reported to be up to 26% in rats and 32% in dogs.[2] Following oral administration, peak plasma levels of unchanged this compound are reached within 1-2 hours in both species.[2]

This compound is highly lipophilic and demonstrates extensive binding to plasma proteins, exceeding 95%.[3] In rats, radioactivity from labeled this compound is rapidly distributed to various tissues, with the highest concentrations found in the liver, fat, and gastrointestinal tract.[2] Notably, only trace amounts of radioactivity have been detected in the central nervous system and in rat fetuses, suggesting limited penetration across the blood-brain and placental barriers.[2]

Metabolism

This compound is extensively metabolized in preclinical species, with no significant amounts of the unchanged drug excreted in bile or urine.[2] The primary site of metabolism is the liver, with the cytochrome P450 isoenzyme CYP3A4 playing a crucial role in its biotransformation.[4][5]

The main metabolic pathway involves the oxidation of the dihydropyridine ring to its pyridine (B92270) analogue.[6] Further biotransformation reactions include hydroxylation of the methyl substituents and hydrolysis of the ethyl and t-butyl ester groups, leading to the formation of carboxylic acids and a lactone.[6] Some of these metabolites may also undergo glucuronide conjugation.[6]

Several key metabolites have been identified in preclinical studies. In dog bile, five metabolites (designated I-V) have been isolated, all of which have the heterocyclic ring oxidized to pyridine.[6] In rat plasma, a major circulating metabolite that retains the intact dihydropyridine ring is the des-ethyl analogue of this compound.[6] The metabolic profiles in rats and dogs are qualitatively similar.[6]

Excretion

Following administration, the majority of the administered dose of this compound is eliminated in the feces, indicating that biliary excretion is the primary route of elimination for its metabolites.[2] Studies in rats and dogs have shown that between 73% and 95% of the radioactivity from a labeled dose is excreted in the feces after both intravenous and oral administration.[2]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound in preclinical models.

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterRouteDose (mg/kg)ValueReference
Oral Bioavailability Oral2.5Up to 26%[2]
Tmax (unchanged drug) Oral2.51 - 2 hours[2]
Terminal Half-life (unchanged drug) i.v.0.052.9 hours[2]

Table 2: Pharmacokinetic Parameters of this compound in Dogs

ParameterRouteDose (mg/kg)ValueReference
Oral Bioavailability Oral2.0Up to 32%[2]
Tmax (unchanged drug) Oral2.01 - 2 hours[2]
Terminal Half-life (unchanged drug) i.v.0.58.2 hours[2]

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the preclinical evaluation of this compound's pharmacokinetics and metabolism.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound following oral administration in rats.

Experimental Workflow:

G cluster_pre Pre-Study cluster_study Study Conduct cluster_analysis Bioanalysis and Data Analysis Animal_Acclimatization Animal Acclimatization (e.g., Sprague-Dawley rats) Fasting Overnight Fasting Animal_Acclimatization->Fasting Dosing Oral Administration of this compound (e.g., 2.5 mg/kg in a suitable vehicle) Fasting->Dosing Blood_Sampling Serial Blood Sampling (e.g., via tail vein at predefined time points) Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation of blood samples) Blood_Sampling->Plasma_Separation Sample_Storage Plasma Sample Storage (at -80°C until analysis) Plasma_Separation->Sample_Storage Sample_Preparation Plasma Sample Preparation (e.g., Protein precipitation or liquid-liquid extraction) Sample_Storage->Sample_Preparation LC_MS_Analysis LC-MS/MS Analysis (Quantification of this compound) Sample_Preparation->LC_MS_Analysis PK_Analysis Pharmacokinetic Analysis (Calculation of Cmax, Tmax, AUC, etc.) LC_MS_Analysis->PK_Analysis

Caption: Workflow for a preclinical pharmacokinetic study of this compound in rats.

Methodology:

  • Animals: Male Sprague-Dawley rats are acclimatized for at least one week before the experiment.

  • Dosing: Following an overnight fast, a single oral dose of this compound (e.g., 2.5 mg/kg) is administered via gavage. The drug is typically formulated in a vehicle such as a suspension in 0.5% carboxymethylcellulose.

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.

    • Sample Preparation: Protein precipitation is performed by adding acetonitrile (B52724) to the plasma samples. After vortexing and centrifugation, the supernatant is collected for analysis.

    • Chromatography: Separation is achieved on a C18 column with a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer.

    • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and terminal half-life are calculated from the plasma concentration-time data using non-compartmental analysis.

In Vitro Metabolism Study using Rat Liver Microsomes

Objective: To investigate the metabolic pathways of this compound using rat liver microsomes.

Experimental Protocol:

  • Microsome Preparation: Liver microsomes are prepared from untreated male Sprague-Dawley rats by differential centrifugation.

  • Incubation Mixture: The incubation mixture (final volume of 1 mL) contains:

    • This compound (e.g., 10 µM)

    • Rat liver microsomes (e.g., 0.5 mg/mL protein)

    • NADPH regenerating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase)

    • Magnesium chloride (5 mM)

    • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Incubation: The reaction is initiated by the addition of the NADPH regenerating system and incubated at 37°C for a specified time (e.g., 60 minutes). The reaction is terminated by adding a cold organic solvent like acetonitrile.

  • Sample Preparation: The terminated incubation mixture is centrifuged to pellet the protein. The supernatant is then evaporated to dryness and reconstituted in the mobile phase for analysis.

  • Metabolite Identification: The metabolites of this compound are identified using LC-MS/MS by comparing the mass spectra of the metabolites with that of the parent drug and by analyzing the fragmentation patterns.

Metabolic Pathway of this compound

The following diagram illustrates the primary metabolic pathways of this compound in preclinical models.

G cluster_oxidation Phase I Metabolism cluster_conjugation Phase II Metabolism This compound This compound (Dihydropyridine Ring) Pyridine_Analogue Pyridine Analogue This compound->Pyridine_Analogue CYP3A4 Mediated Oxidation Des_ethyl_Analogue Des-ethyl Analogue (Retains Dihydropyridine Ring) This compound->Des_ethyl_Analogue De-ethylation Hydroxylated_Metabolites Hydroxylated Metabolites Pyridine_Analogue->Hydroxylated_Metabolites Hydroxylation Carboxylic_Acids_Lactone Carboxylic Acids and Lactone Pyridine_Analogue->Carboxylic_Acids_Lactone Ester Hydrolysis Glucuronide_Conjugates Glucuronide Conjugates Hydroxylated_Metabolites->Glucuronide_Conjugates Glucuronidation Carboxylic_Acids_Lactone->Glucuronide_Conjugates Glucuronidation

Caption: Metabolic pathway of this compound in preclinical models.

Conclusion

This technical guide provides a detailed summary of the preclinical pharmacokinetics and metabolism of this compound. The data presented, along with the detailed experimental protocols and visual diagrams, offer a valuable resource for researchers and scientists involved in the development of this and similar compounds. The extensive first-pass metabolism and the central role of CYP3A4 are critical factors to consider in the drug development process, particularly for predicting potential drug-drug interactions and for extrapolating preclinical findings to human studies.

References

The Role of Lacidipine in Preventing Organ Damage in Hypertension: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypertension is a primary risk factor for a spectrum of cardiovascular, renal, and cerebrovascular diseases, largely due to the progressive damage it inflicts on end-organs. While blood pressure reduction is the cornerstone of antihypertensive therapy, the ideal agent should also confer direct organ protection independent of its hemodynamic effects. Lacidipine, a third-generation dihydropyridine (B1217469) calcium channel blocker, has emerged as a promising therapeutic agent in this regard. This technical guide provides an in-depth review of the mechanisms and experimental evidence supporting the role of this compound in preventing hypertension-induced organ damage. We will explore its multifaceted mechanism of action, encompassing not only its primary vasodilatory effects but also its significant antioxidant and anti-inflammatory properties. This guide will detail the experimental protocols used to evaluate this compound's efficacy and present quantitative data from key studies in a structured format. Furthermore, we will visualize the intricate signaling pathways involved in its protective effects through detailed diagrams.

Introduction: The Challenge of Hypertension-Induced Organ Damage

Chronic hypertension initiates and propagates a cascade of pathological changes in various organs. In the vasculature, it leads to endothelial dysfunction, increased arterial stiffness, and atherosclerosis. The heart undergoes hypertrophic remodeling, increasing the risk of heart failure and arrhythmias. In the kidneys, sustained high blood pressure results in glomerulosclerosis and a progressive decline in renal function. The brain is also a major target, with hypertension being a leading cause of stroke and cognitive impairment. Therefore, the prevention of end-organ damage is a critical goal in the management of hypertension.

This compound's unique pharmacological profile, characterized by high lipophilicity and a slow onset of action, contributes to its potent and sustained antihypertensive effects with minimal reflex tachycardia.[1] Beyond blood pressure control, a growing body of evidence from both preclinical and clinical studies highlights its direct organ-protective capabilities.

Mechanism of Action: Beyond Calcium Channel Blockade

This compound's primary mechanism of action is the selective blockade of L-type voltage-gated calcium channels in vascular smooth muscle cells.[2][3] This inhibition of calcium influx leads to vasodilation, reduced peripheral resistance, and consequently, a lowering of blood pressure.[2][4] However, its organ-protective effects are also attributed to several other properties:

  • Antioxidant Activity: this compound has been shown to possess potent antioxidant properties, comparable to that of vitamin E.[2][5] It can scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation, thereby mitigating oxidative stress, a key contributor to endothelial dysfunction and vascular inflammation in hypertension.[2][6][7]

  • Anti-inflammatory Effects: this compound has demonstrated the ability to modulate inflammatory pathways. It can inhibit the activation of nuclear factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of pro-inflammatory cytokines and adhesion molecules.[8]

  • Vascular Remodeling: this compound has been shown to favorably influence vascular structure by preventing or even reversing the abnormal arterial compliance and the increased media-to-lumen ratio of small resistance arteries seen in hypertension.[9]

  • Endothelial Protection: this compound protects endothelial cells from oxidative stress, inflammation, and senescence.[10] It has been shown to prevent the impairment of endothelium-dependent vasorelaxation.[6][11]

Signaling Pathways

This compound's protective effects are mediated through the modulation of several key signaling pathways. One notable pathway involves the C-X-C chemokine receptor type 7 (CXCR7).

This compound This compound CXCR7 CXCR7 This compound->CXCR7 Upregulates p38_MAPK p38 MAPK CXCR7->p38_MAPK Inhibits CEBPB C/EBP-β p38_MAPK->CEBPB Activates Oxidative_Stress Oxidative Stress CEBPB->Oxidative_Stress Promotes Inflammation Inflammation CEBPB->Inflammation Promotes Senescence Senescence CEBPB->Senescence Promotes Endothelial_Injury Endothelial Injury Oxidative_Stress->Endothelial_Injury Inflammation->Endothelial_Injury Senescence->Endothelial_Injury This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Inhibits MAPK MAP Kinase This compound->MAPK Inhibits ROS->MAPK Activates NFkB NF-κB Activation MAPK->NFkB Activates Adhesion_Molecules Adhesion Molecules (e.g., ICAM-1) NFkB->Adhesion_Molecules Upregulates iNOS iNOS Expression NFkB->iNOS Upregulates Organ_Damage Organ Damage Adhesion_Molecules->Organ_Damage iNOS->Organ_Damage Start Select Animal Model SHRSP Spontaneously Hypertensive Stroke-Prone (SHRSP) Rat Start->SHRSP Dahl_S Dahl Salt-Sensitive (Dahl-S) Rat Start->Dahl_S WKY Wistar-Kyoto (WKY) Rat Start->WKY Salt_Loading High Salt Diet (e.g., 1% NaCl in drinking water) SHRSP->Salt_Loading Dahl_S->Salt_Loading Fructose_Diet High Fructose (B13574) Diet (e.g., 10% fructose in drinking water) WKY->Fructose_Diet Hypertension Development of Hypertension and Organ Damage Salt_Loading->Hypertension Fructose_Diet->Hypertension

References

Lacidipine's Therapeutic Potential in Alzheimer's Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alzheimer's disease (AD) presents a formidable challenge to global health, necessitating the exploration of novel therapeutic strategies. Lacidipine, a dihydropyridine-based L-type calcium channel blocker (CCB) approved for hypertension, has emerged as a promising candidate for repositioning in AD treatment. This technical guide provides an in-depth review of the preclinical evidence supporting this compound's potential, focusing on its mechanisms of action beyond calcium channel blockade. We consolidate quantitative data from key studies, provide detailed experimental protocols for preclinical evaluation, and visualize the intricate signaling pathways implicated in its neuroprotective effects. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic utility of this compound in Alzheimer's disease.

Introduction

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau neurofibrillary tangles. These pathologies lead to synaptic dysfunction, neuronal loss, and cognitive decline. The dysregulation of calcium homeostasis is a well-established early event in AD pathogenesis, contributing to excitotoxicity, oxidative stress, and the acceleration of Aβ and tau pathologies.[1] this compound, as a blocker of L-type calcium channels, directly addresses this calcium dyshomeostasis.[2] Moreover, preclinical studies indicate that its therapeutic potential extends to modulating oxidative stress, cholinergic function, and potentially Aβ clearance and autophagy.

Mechanism of Action and Preclinical Evidence

This compound is a second-generation 1,4-dihydropyridine (B1200194) calcium antagonist.[3] Its primary pharmacological action is the blockade of L-type voltage-gated calcium channels, leading to vasodilation and a reduction in blood pressure.[2] Beyond its cardiovascular effects, this compound exhibits several neuroprotective properties relevant to AD pathology.

Attenuation of Oxidative Stress and Cholinergic Deficits

Preclinical studies utilizing a scopolamine-induced amnesia mouse model, which mimics the cholinergic deficit observed in AD, have demonstrated this compound's ability to mitigate memory impairment.[2][4][5] This effect is attributed to a reduction in brain oxido-nitrosative stress and a decrease in acetylcholinesterase (AChE) activity, thereby improving cholinergic function.[2][4][5]

Potential Effects on Amyloid-β and Tau Pathologies

While direct studies on this compound's impact on Aβ and tau are limited, research on other dihydropyridine (B1217469) CCBs provides a strong rationale for its potential in this area. Certain dihydropyridines have been shown to reduce Aβ production and enhance its clearance across the blood-brain barrier.[6] The underlying mechanism may involve the modulation of amyloid precursor protein (APP) processing. Furthermore, calcium influx through L-type calcium channels can influence tau hyperphosphorylation, suggesting that this compound's blockade of these channels could be beneficial.[1]

Modulation of Autophagy

Autophagy is a cellular process responsible for the clearance of aggregated proteins, including Aβ and tau.[7][8] Dysfunctional autophagy is a known factor in AD pathogenesis.[7][8] The mTOR signaling pathway is a key regulator of autophagy, and its inhibition can enhance the clearance of pathogenic proteins.[9][10][11] While direct evidence for this compound's effect on mTOR is still emerging, the interplay between calcium signaling and mTOR suggests a potential regulatory role for this compound in promoting autophagy.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies on this compound and related compounds in models relevant to Alzheimer's disease.

Table 1: Effects of this compound in a Scopolamine-Induced Amnesia Mouse Model [2][4][5]

ParameterControl (Scopolamine)This compound (1 mg/kg) + ScopolamineThis compound (3 mg/kg) + Scopolamine
Transfer Latency (Elevated Plus Maze) IncreasedSignificantly DecreasedSignificantly Decreased
Step-Through Latency (Passive Avoidance) DecreasedSignificantly IncreasedSignificantly Increased
Brain Acetylcholinesterase (AChE) Activity EnhancedSignificantly ReducedSignificantly Reduced
Brain Oxidative Stress IncreasedSignificantly ReducedSignificantly Reduced

Table 2: Effects of Dihydropyridines on Aβ Clearance (In Vivo) [6]

CompoundEffect on Brain Aβ Clearance
Nitrendipine Facilitated
Cilnidipine Facilitated
Nilvadipine Facilitated
Amlodipine No Effect

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the preclinical evaluation of this compound for Alzheimer's disease.

Scopolamine-Induced Amnesia Mouse Model

This model is used to assess the pro-cognitive and neuroprotective effects of compounds in the context of cholinergic dysfunction.

  • Animals: Swiss albino mice (20-25 g).

  • Drug Administration:

    • This compound (1 and 3 mg/kg) is administered orally for 14 consecutive days.

    • Scopolamine (1 mg/kg) is administered intraperitoneally from day 8 to day 14.[2][4]

  • Behavioral Testing (on days 13 and 14):

    • Elevated Plus Maze (EPM): To assess learning and memory. An increase in transfer latency (time taken to move from the open arm to the closed arm) indicates memory impairment.

    • Passive Avoidance (PA) Test: To evaluate fear-motivated memory. A decrease in step-through latency (time taken to enter a dark compartment where a mild foot shock was previously delivered) indicates memory impairment.

  • Biochemical Analysis (post-behavioral testing):

    • Whole brain tissue is collected for the analysis of acetylcholinesterase activity and oxidative stress markers.[2][4]

Acetylcholinesterase (AChE) Activity Assay

This assay measures the activity of AChE, an enzyme that degrades acetylcholine. Inhibition of AChE is a therapeutic strategy for AD.

  • Principle: Based on Ellman's method, where acetylthiocholine (B1193921) is hydrolyzed by AChE to thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product measured spectrophotometrically at 412 nm.[3][4][12]

  • Protocol:

    • Homogenize brain tissue in 0.1 M phosphate (B84403) buffer (pH 8.0).

    • Centrifuge the homogenate and collect the supernatant.

    • To a cuvette, add 2.6 mL of phosphate buffer, 0.4 mL of the supernatant, and 100 µL of DTNB.

    • Initiate the reaction by adding acetylthiocholine iodide as the substrate.

    • Measure the change in absorbance at 412 nm at regular intervals.

    • Calculate AChE activity, expressed as micromoles of substrate hydrolyzed per minute per gram of tissue.[12]

Oxidative Stress Markers Assay

These assays quantify the extent of oxidative damage in the brain.

  • Malondialdehyde (MDA) Assay (Lipid Peroxidation):

    • Homogenize brain tissue in a suitable buffer.

    • Incubate the homogenate with thiobarbituric acid (TBA) at high temperature to form a colored MDA-TBA adduct.

    • Measure the absorbance of the resulting pink chromogen at 532 nm.

    • Quantify MDA levels using a standard curve, expressed as nanomoles of MDA per milligram of protein.[13]

  • Reduced Glutathione (B108866) (GSH) Assay:

    • Homogenize brain tissue and deproteinize the sample.

    • The assay is based on the reaction of GSH with a fluorescent probe.

    • Measure the fluorescence to determine the concentration of GSH.

    • The ratio of reduced to oxidized glutathione (GSH/GSSG) can also be determined as an indicator of oxidative stress.[1][14]

In Vitro Amyloid-β (Aβ) Production and Clearance Assay

This assay evaluates the effect of a compound on the generation and removal of Aβ peptides in a cell culture model.

  • Cell Line: A human neuroblastoma cell line (e.g., SH-SY5Y) or a cell line overexpressing human APP (e.g., HEK293-APP).

  • Treatment: Incubate cells with various concentrations of this compound for a specified period (e.g., 24 hours).

  • Aβ Quantification:

    • Collect the cell culture medium (for secreted Aβ) and cell lysates (for intracellular Aβ).

    • Measure the levels of Aβ40 and Aβ42 using specific enzyme-linked immunosorbent assays (ELISAs).

  • Aβ Clearance (Transcytosis Assay):

    • Utilize an in vitro model of the blood-brain barrier (e.g., co-culture of endothelial cells and astrocytes).

    • Add Aβ to the "brain" side of the model and this compound to the "blood" side.

    • Measure the amount of Aβ that transcytoses to the "blood" side over time.

Cell-Based Tau Phosphorylation Assay

This assay assesses the impact of a compound on the phosphorylation of tau protein.

  • Cell Line: A cell line that expresses human tau, such as a stable U2OS cell line expressing human triple mutant Tau-tGFP.[15][16][17]

  • Treatment: Incubate cells with this compound for a defined period (e.g., 2 hours).[16][17]

  • Analysis:

    • Western Blotting: Lyse the cells and separate proteins by SDS-PAGE. Use phospho-specific tau antibodies to detect changes in the phosphorylation status of different tau epitopes. Normalize to total tau levels.[18]

    • Immunofluorescence: Fix and permeabilize the cells. Stain with phospho-specific tau antibodies and visualize using fluorescence microscopy to observe changes in tau localization and aggregation.

Signaling Pathways and Visualizations

The neuroprotective effects of this compound in the context of Alzheimer's disease are likely mediated by a complex interplay of signaling pathways. The following diagrams, generated using the DOT language, illustrate these potential mechanisms.

Lacidipine_Mechanism_of_Action This compound This compound LTCC L-type Ca2+ Channels This compound->LTCC Ca_Influx Ca2+ Influx LTCC->Ca_Influx Mediates Oxidative_Stress Oxidative Stress Ca_Influx->Oxidative_Stress Increases AChE_Activity AChE Activity Ca_Influx->AChE_Activity Increases Neuroprotection Neuroprotection & Cognitive Improvement Oxidative_Stress->Neuroprotection Reduces Cholinergic_Function Cholinergic Function AChE_Activity->Cholinergic_Function Reduces Cholinergic_Function->Neuroprotection Improves Lacidipine_and_Autophagy cluster_AD_Pathology Alzheimer's Disease Pathology cluster_Cellular_Processes Cellular Processes Abeta Amyloid-β (Aβ) Aggregates pTau Hyperphosphorylated Tau mTOR mTOR Pathway Autophagy Autophagy mTOR->Autophagy Inhibits Autophagy->Abeta Clears Autophagy->pTau Clears This compound This compound (Potential Effect) This compound->mTOR May Inhibit Experimental_Workflow cluster_InVivo In Vivo Model cluster_InVitro In Vitro Assays Animal_Model Scopolamine-Induced Amnesia Mouse Model Lacidipine_Treatment This compound Administration (1 or 3 mg/kg, 14 days) Animal_Model->Lacidipine_Treatment Behavioral_Tests Behavioral Tests (EPM, PA) Lacidipine_Treatment->Behavioral_Tests Biochemical_Assays Biochemical Assays (AChE, Oxidative Stress) Behavioral_Tests->Biochemical_Assays Cell_Culture Neuronal Cell Lines (e.g., SH-SY5Y) Lacidipine_Incubation This compound Incubation Cell_Culture->Lacidipine_Incubation Abeta_Assay Aβ Production/ Clearance (ELISA) Lacidipine_Incubation->Abeta_Assay pTau_Assay Tau Phosphorylation (Western Blot/IF) Lacidipine_Incubation->pTau_Assay

References

The Impact of Lacidipine on Tryptophan Metabolism in Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the emerging role of the calcium channel blocker lacidipine in modulating tryptophan metabolism within the tumor microenvironment. Tryptophan catabolism, primarily through the indoleamine 2,3-dioxygenase 1 (IDO1) pathway, is a critical mechanism of tumor immune evasion. Recent research has identified this compound as a potent inhibitor of IDO1 activity and expression, suggesting its potential as a novel therapeutic agent in oncology. This document summarizes the key quantitative findings, details the experimental protocols used to elucidate these effects, and provides a visual representation of the underlying signaling pathways. The information presented herein is intended to equip researchers and drug development professionals with a comprehensive understanding of this compound's mechanism of action in reprogramming tryptophan metabolism to enhance anti-tumor immunity.

Signaling Pathway: this compound's Inhibition of IDO1 Expression

This compound has been shown to suppress the expression of IDO1, a key enzyme in the tryptophan-kynurenine pathway, through a novel signaling cascade. The mechanism involves the inhibition of L-type calcium channels (CaV1.2/1.3), which in turn disrupts the formation and function of a Pyk2-JAK1-calmodulin signaling complex. This complex is crucial for the transcriptional activation of the IDO1 gene. By blocking this pathway, this compound effectively reduces the immunosuppressive effects of tryptophan catabolism in the tumor microenvironment.[1][2]

Lacidipine_IDO1_Pathway cluster_calcium Calcium Signaling cluster_complex Signaling Complex cluster_tryptophan Tryptophan Metabolism This compound This compound CaV CaV1.2 / CaV1.3 (L-type Calcium Channel) This compound->CaV Inhibits Ca2_influx Ca2+ Influx CaV->Ca2_influx Mediates Pyk2 Pyk2 Ca2_influx->Pyk2 Activates Calmodulin Calmodulin Ca2_influx->Calmodulin Activates Complex Pyk2-JAK1-Calmodulin Complex Pyk2->Complex JAK1 JAK1 JAK1->Complex Calmodulin->Complex IDO1_transcription IDO1 Gene Transcription Complex->IDO1_transcription Promotes IDO1_protein IDO1 Protein IDO1_transcription->IDO1_protein Leads to Kynurenine (B1673888) Kynurenine (Immunosuppressive) IDO1_protein->Kynurenine Catalyzes Tryptophan Tryptophan Tryptophan->IDO1_protein

Caption: this compound's mechanism of action on the IDO1 signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effect of this compound on tryptophan metabolism in breast cancer cell lines.

Table 1: Effect of this compound on Kynurenine Concentration

Cell LineThis compound Concentration (µM)Kynurenine Concentration (% of Control)
MDA-MB-2315~75%
10~50%
20~30%
40~20%
80~15%
MCF-75~80%
10~60%
20~40%
40~25%
80~20%

Data are approximated from graphical representations in the source literature and represent the percentage of kynurenine concentration in IFN-γ stimulated cells treated with this compound compared to IFN-γ stimulated cells without this compound treatment.[1]

Table 2: IC50 Values of this compound for Kynurenine Production

Cell LineIC50 (µM)
MDA-MB-23110.87 ± 1.23
MCF-712.54 ± 1.56

IC50 values represent the concentration of this compound required to inhibit 50% of the IFN-γ induced kynurenine production.

Table 3: Effect of this compound on IDO1 mRNA Expression

Cell LineThis compound Concentration (µM)Relative IDO1 mRNA Expression (Fold Change)
MDA-MB-23110~0.8
20~0.6
40~0.4
MCF-710~0.7
20~0.5
40~0.3

Data are approximated from graphical representations and show the fold change in IDO1 mRNA expression in IFN-γ stimulated cells treated with this compound relative to IFN-γ stimulated cells without this compound treatment.[1]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's impact on tryptophan metabolism.

Cell Culture and Reagents
  • Cell Lines: Human breast cancer cell lines MDA-MB-231 and MCF-7 were used.

  • Culture Medium: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells were cultured at 37°C in a humidified atmosphere with 5% CO2.

  • This compound: this compound was dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution and diluted in culture medium to the desired final concentrations for experiments. The final DMSO concentration was kept below 0.1%.

  • IFN-γ Stimulation: To induce IDO1 expression, cells were treated with recombinant human interferon-gamma (IFN-γ) at a concentration of 100 ng/mL.[1]

Measurement of Kynurenine Concentration

This protocol describes the colorimetric assay used to measure the concentration of kynurenine, a downstream product of tryptophan catabolism by IDO1.

  • Cell Seeding: Seed MDA-MB-231 or MCF-7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • This compound Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 5, 10, 20, 40, 80 µM) for 2 hours.

  • IDO1 Induction: Add IFN-γ (100 ng/mL) to the wells to induce IDO1 expression and incubate for 24 hours.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Colorimetric Reaction:

    • To 100 µL of supernatant, add 50 µL of 30% trichloroacetic acid (TCA) and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

    • Centrifuge the samples at 10,000 rpm for 10 minutes.

    • Transfer 100 µL of the supernatant to a new 96-well plate.

    • Add 100 µL of Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in glacial acetic acid).

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the kynurenine concentration based on a standard curve generated with known concentrations of L-kynurenine.

Western Blot Analysis of IDO1 Expression

This protocol details the procedure for detecting and quantifying IDO1 protein levels in cell lysates.

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound and/or IFN-γ as described in the kynurenine assay.

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for IDO1 overnight at 4°C. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the IDO1 signal to the loading control.[1]

Quantitative Real-Time PCR (qRT-PCR) for IDO1 mRNA Expression

This protocol outlines the steps to measure the relative expression levels of IDO1 mRNA.

  • Cell Treatment: Treat cells with this compound and/or IFN-γ as described previously.

  • RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the quantitative PCR reaction using a SYBR Green-based qPCR master mix, the synthesized cDNA, and specific primers for IDO1 and a reference gene (e.g., GAPDH).

  • Thermal Cycling: Perform the qPCR reaction in a real-time PCR thermal cycler.

  • Data Analysis: Analyze the amplification data and calculate the relative expression of IDO1 mRNA using the 2^-ΔΔCt method, normalizing to the expression of the reference gene.[1]

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on breast cancer cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to attach overnight.

  • Drug Treatment: Treat the cells with a range of this compound concentrations for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Experimental Workflow

The following diagram illustrates the general workflow for investigating the impact of this compound on tryptophan metabolism in cancer cells.

Experimental_Workflow start Start cell_culture Cell Culture (MDA-MB-231, MCF-7) start->cell_culture treatment Treatment with this compound and/or IFN-γ cell_culture->treatment viability_assay Cell Viability Assay (MTT) cell_culture->viability_assay kyn_assay Kynurenine Assay treatment->kyn_assay wb_assay Western Blot (IDO1) treatment->wb_assay qpcr_assay qRT-PCR (IDO1 mRNA) treatment->qpcr_assay data_analysis Data Analysis and Interpretation kyn_assay->data_analysis wb_assay->data_analysis qpcr_assay->data_analysis viability_assay->data_analysis end Conclusion data_analysis->end

Caption: General experimental workflow for studying this compound's effects.

Conclusion

The evidence presented in this technical guide strongly indicates that this compound, a widely used antihypertensive drug, possesses a novel and potent anti-cancer activity by targeting tryptophan metabolism. Its ability to inhibit IDO1 expression and function through the disruption of the CaV1.2/1.3-Pyk2-JAK1-calmodulin signaling axis highlights a promising new avenue for cancer immunotherapy. The detailed protocols and quantitative data provided herein serve as a valuable resource for researchers and drug development professionals seeking to further investigate and potentially translate these findings into clinical applications. The repurposing of this compound as an immunomodulatory agent in oncology warrants further exploration, with the potential to offer a new strategy to overcome tumor-induced immunosuppression.

References

Methodological & Application

Lacidipine In Vitro Assay: A Guide to Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Lacidipine is a highly potent and selective dihydropyridine-based L-type calcium channel blocker.[1] Its primary therapeutic application is in the management of hypertension.[2] this compound's mechanism of action involves the inhibition of calcium ion influx through voltage-gated L-type calcium channels, leading to the relaxation of vascular smooth muscle and a subsequent reduction in blood pressure.[1] This document provides detailed application notes and protocols for the in vitro assessment of this compound's effects on L-type calcium channels using patch-clamp electrophysiology, the gold-standard technique for characterizing ion channel pharmacology.

Mechanism of Action

This compound exhibits a high affinity for the L-type calcium channel, a heteromultimeric protein complex. The dihydropyridine (B1217469) binding site is located on the α1 subunit of the channel.[3] this compound's interaction with the channel is voltage-dependent, showing a higher affinity for the inactivated state of the channel.[4][5] This characteristic contributes to its slow onset and long duration of action. The binding of this compound stabilizes the channel in a non-conducting state, thereby reducing the probability of channel opening and decreasing the overall calcium current.

cluster_membrane Cell Membrane L_type_Ca_Channel L-type Ca²⁺ Channel (α₁ subunit) Block Channel Block L_type_Ca_Channel->Block Inhibition This compound This compound This compound->L_type_Ca_Channel Binds to α₁ subunit Ca_ion Ca²⁺ Ca_ion->L_type_Ca_Channel Influx Vasodilation Vasodilation Block->Vasodilation Leads to

Figure 1: this compound's mechanism of action on L-type calcium channels.

Quantitative Data Summary

The inhibitory potency of this compound on L-type calcium channels has been quantified in various preclinical models. The following tables summarize key findings from patch-clamp electrophysiology studies.

Parameter Cell Type Value Conditions Reference
IC₅₀Rat Aorta Smooth Muscle Cells0.11 nMK⁺-evoked ⁴⁵Ca²⁺ influx[6]
% InhibitionGuinea-pig Ventricular Myocytes34%0.1 µM this compound[4]

Table 1: Inhibitory Effects of this compound on L-type Calcium Currents

Effect Experimental Detail Observation Cell Type Reference
Voltage-dependent blockMarked negative shift (~20 mV) in the steady-state inactivation curveObserved with long (10 s) but not short (350 ms) conditioning prepulsesGuinea-pig Ventricular Myocytes[4]
Use-dependent blockReduction of ICa,L to 55% of the initial pulse after ten 200 ms (B15284909) pulsesStimulation at 1 Hz from a holding potential of -80 mVGuinea-pig Ventricular Myocytes[4]

Table 2: State-Dependent Inhibition of L-type Calcium Channels by this compound

Experimental Protocols

Preparation of this compound Stock Solution

This compound is a lipophilic compound and should be dissolved in an appropriate organic solvent to prepare a high-concentration stock solution.

  • Solvent: Dimethyl sulfoxide (B87167) (DMSO), ethanol, or methanol.

  • Stock Concentration: Prepare a 10 mM stock solution. For example, dissolve 5.56 mg of this compound (Molar Mass: 555.65 g/mol ) in 1 mL of DMSO.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, dilute the stock solution in the external recording solution to the desired final concentrations. Ensure the final concentration of the organic solvent is low (typically ≤0.1%) to avoid non-specific effects on the cells.

Whole-Cell Patch-Clamp Recording of L-type Calcium Currents

This protocol is designed for recording L-type calcium currents (ICa,L) from isolated cells, such as ventricular myocytes or HEK293 cells heterologously expressing the L-type calcium channel.

A. Cell Preparation:

  • For Primary Cardiomyocytes: Isolate ventricular myocytes from animal hearts (e.g., guinea pig, rat) using established enzymatic digestion protocols.

  • For Cell Lines (e.g., HEK293): Culture cells expressing the human Cav1.2 channel subunits. Plate the cells onto glass coverslips 24-48 hours before the experiment to achieve a sub-confluent density that allows for easy patching of individual cells.

B. Solutions:

Solution Component Internal (Pipette) Solution (mM) External (Bath) Solution (mM)
CsCl120-140-
EGTA or BAPTA10-11-
HEPES1010
Mg-ATP4-5-
MgCl₂1-21
CaCl₂ or BaCl₂-2-10
NaCl or TEA-Cl-135-140
Glucose-10
pH7.2 (with CsOH)7.4 (with NaOH or TEA-OH)

Note: Cesium (Cs⁺) is used in the internal solution to block potassium channels. Barium (Ba²⁺) is often used as the charge carrier in the external solution as it can pass through calcium channels more readily and reduces calcium-dependent inactivation.

C. Electrophysiological Recording:

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish Whole-Cell Configuration:

    • Place a coverslip with adherent cells into the recording chamber on the microscope stage.

    • Perfuse the chamber with the external solution.

    • Approach a single, healthy cell with the patch pipette while applying slight positive pressure.

    • Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

    • Apply a brief pulse of gentle suction to rupture the membrane patch and establish the whole-cell configuration.

  • Data Acquisition:

    • Use a patch-clamp amplifier and data acquisition software (e.g., pCLAMP) to record whole-cell currents.

    • Compensate for pipette and whole-cell capacitance.

    • Monitor and compensate for series resistance (typically 70-80%).

Voltage-Clamp Protocol for IC₅₀ Determination

This protocol is designed to determine the concentration-response relationship for this compound's block of L-type calcium channels.

Start Start Establish_WC Establish Whole-Cell Configuration Start->Establish_WC Baseline Record Baseline ICa,L (Control Solution) Establish_WC->Baseline Apply_this compound Apply Increasing Concentrations of this compound Baseline->Apply_this compound Record_Block Record Steady-State Block at Each Concentration Apply_this compound->Record_Block Record_Block->Apply_this compound Next Concentration Washout Washout with Control Solution Record_Block->Washout Analyze_Data Analyze Data: - Plot Dose-Response Curve - Fit with Hill Equation Washout->Analyze_Data Determine_IC50 Determine IC₅₀ Analyze_Data->Determine_IC50 End End Determine_IC50->End

References

Application Notes and Protocols for Evaluating Lacidipine Efficacy in Animal Models of Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing various animal models of hypertension for assessing the efficacy of Lacidipine, a dihydropyridine (B1217469) calcium channel blocker. The following sections detail the selection of appropriate animal models, protocols for inducing hypertension, and methodologies for evaluating the therapeutic effects of this compound.

Introduction

This compound is a potent, second-generation dihydropyridine calcium antagonist with a long duration of action.[1] It is primarily used for the treatment of hypertension.[2] Its mechanism of action involves the selective blockade of L-type calcium channels in vascular smooth muscle, leading to peripheral vasodilation and a subsequent reduction in blood pressure.[2][3] Beyond its primary antihypertensive effects, this compound has demonstrated vasculoprotective and antioxidant properties, suggesting additional cardiovascular benefits.[1][2] Preclinical evaluation of this compound's efficacy relies on the use of various animal models that mimic different aspects of human hypertension. The choice of model is critical and depends on the specific research question being addressed.

Animal Models of Hypertension for this compound Testing

Several well-established animal models are employed to investigate the antihypertensive and organ-protective effects of this compound. These can be broadly categorized into genetic, surgically-induced, and pharmacologically/diet-induced models.[4]

1. Genetic Models:

  • Spontaneously Hypertensive Rat (SHR) and Stroke-Prone SHR (SHRSP): The SHR is a widely used genetic model of essential hypertension that closely resembles the human condition.[5][6] SHRSP are a substrain that develops severe hypertension and cerebral lesions, making them suitable for studying stroke prevention.[6][7]

  • Dahl Salt-Sensitive (Dahl-S) Rat: This model is used to study salt-sensitive hypertension, where high salt intake leads to a significant increase in blood pressure.[1][6]

2. Pharmacologically and Diet-Induced Models:

  • Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat: This model mimics low-renin, salt-sensitive hypertension, characterized by volume expansion and increased peripheral vascular resistance.[5][8][9]

  • High-Fructose Diet (HFD)-Induced Hypertensive Rat: This model is relevant for studying hypertension associated with metabolic syndrome, as these animals develop hypertriglyceridemia and hyperinsulinemia alongside high blood pressure.[10][11]

3. Surgically-Induced Models:

  • Renal Artery Ligation Models (e.g., Two-Kidney, One-Clip - 2K1C): These models simulate renovascular hypertension by mechanically restricting blood flow to one kidney, which activates the renin-angiotensin system.[9][12]

Data Presentation: Efficacy of this compound in Various Models

The following tables summarize the quantitative data on the efficacy of this compound from various preclinical studies.

Table 1: Effects of this compound in Spontaneously Hypertensive Rats (SHR) and Stroke-Prone SHR (SHRSP)

Animal ModelThis compound DoseTreatment DurationKey FindingsReference(s)
SHR0.19 mg/kg (oral)AcuteED25 for blood pressure reduction with a duration of over 12 hours.[12]
SHR0.006 mg/kg (IV)AcuteED25 for blood pressure reduction with a duration of over 3 hours.[12]
Stroke-Prone SHR (SHRSP) with 1% saline0.3 and 1 mg/kg/day (oral)12 weeksProphylactic treatment led to 100% survival, whereas all untreated controls died. A slight reduction in systolic blood pressure was observed only with the highest dose.[1]
Stroke-Prone SHR (SHRSP) with cerebrovascular lesions1 mg/kg/day (oral)3 weeksSignificantly ameliorated cerebral low regional blood flow and neuronal damage.[7]
Salt-loaded SHRSP0.3 mg/kg/day (oral)Not specifiedPrevented ventricle hypertrophy and cardiac preproET-1-mRNA expression without lowering systolic blood pressure.[13]
Salt-loaded SHRSP1 mg/kg/day (oral)Not specifiedFurther reduced cardiac hypertrophy and ET-1 gene expression with only a small reduction in systolic blood pressure.[13]

Table 2: Effects of this compound in Dahl Salt-Sensitive (Dahl-S) Rats

Animal ModelThis compound DoseTreatment DurationKey FindingsReference(s)
Dahl-S rats on high salt diet0.1 and 0.3 mg/kg/day (oral)Not specifiedProved vasoprotective both prophylactically and therapeutically.[1]
Dahl-S rats on high salt diet10 mg/kg/day (oral)Not specifiedControlled the development of hypertension.[1]
Dahl-S rats with sustained hypertension0.3, 1, and 3 mg/kg/day (oral)4 weeksDid not reduce elevated blood pressure but provided almost complete protection from mortality. A clear regression of vascular damage and cardiac hypertrophy was observed at 3 mg/kg.[14]
Salt-loaded Dahl-S rats0.1, 0.3, 1, and 10 mg/kg/day (oral)9 weeks100% survival rate with all doses, compared to 20% in untreated rats. Only the 10 mg/kg dose controlled the increase in blood pressure.[15]

Table 3: Effects of this compound in Other Hypertensive Models

Animal ModelThis compound DoseTreatment DurationKey FindingsReference(s)
DOCA-salt hypertensive irradiated ratsNot specified8 weeksSignificant reduction in elevated systolic blood pressure and protection of ALT and SOD enzymes.[8][16]
High-Fructose Diet (HFD) Wistar-Kyoto rats3 mg/kg/day (oral)1 monthReversed the increase in blood pressure and was effective in reducing renal and cardiac damage.[10]
High-Fructose Diet (HFD) Wistar-Kyoto rats0.3 and 3 mg/kg/day (oral)4 weeksPrevented the HFD-induced increase in blood pressure in a dose-dependent manner, as well as the increase in glomerular size and cardiac collagen synthesis.[11]
One-clip, two-kidney renal hypertensive dogsNot specifiedNot specifiedConfirmed antihypertensive properties after both oral and intravenous administration.[12]

Experimental Protocols

Below are detailed methodologies for key experiments to assess this compound's efficacy.

Protocol 1: Induction of Hypertension in the DOCA-Salt Model

This model mimics low-renin, salt-sensitive hypertension.[5]

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250g)

  • Deoxycorticosterone Acetate (DOCA)

  • Sesame oil (vehicle)

  • 1% NaCl solution

  • Anesthetic agent (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments for uninephrectomy

Procedure:

  • Animal Selection and Acclimatization: House male Sprague-Dawley or Wistar rats in a temperature-controlled environment with a 12-hour light/dark cycle for at least one week before the experiment. Provide free access to standard chow and water.[17]

  • Uninephrectomy (Day 0):

    • Anesthetize the rat.

    • Make a flank incision to expose the left kidney.

    • Ligate the renal artery, vein, and ureter, and carefully remove the kidney.

    • Suture the muscle and skin layers.

    • Administer post-operative analgesics as per institutional guidelines.[5]

  • DOCA Administration (Starting Day 1):

    • Administer DOCA subcutaneously at a dose of 25-30 mg/kg, twice weekly.

    • Dissolve the DOCA in a vehicle such as sesame oil.[5]

  • Salt Loading (Starting Day 1):

    • Replace the rats' drinking water with a 1% NaCl solution.[5]

  • Monitoring:

    • Measure systolic blood pressure weekly using the tail-cuff method.

    • Hypertension typically develops over 2-4 weeks.[5]

  • This compound Treatment:

    • Once hypertension is established, divide the rats into a control group (receiving vehicle) and a treatment group (receiving this compound).

    • Administer this compound orally at the desired dose (e.g., as described in Table 3).

Protocol 2: Spontaneously Hypertensive Rat (SHR) Model

The SHR is a genetic model of essential hypertension.[5]

Materials:

  • Male Spontaneously Hypertensive Rats (SHR)

  • Age-matched normotensive Wistar-Kyoto (WKY) rats (as controls)

Procedure:

  • Animal Selection and Acclimatization:

    • Obtain male SHRs and age-matched WKY rats.

    • Acclimatize the rats to the housing conditions for at least one week.[5]

  • Monitoring:

    • Blood pressure in SHRs starts to rise at 5-6 weeks of age and plateaus at 180-200 mmHg by 12-14 weeks of age.[5]

    • Regularly monitor blood pressure using the tail-cuff method.

  • This compound Treatment:

    • Initiate this compound treatment at the desired age or blood pressure level.

    • Administer this compound orally at the specified dose (e.g., as described in Table 1).

    • Include a control group of SHRs receiving the vehicle and a group of WKY rats.

Protocol 3: Blood Pressure Measurement Using the Tail-Cuff Method

This is a non-invasive technique for measuring systolic blood pressure in rodents.[5]

Procedure:

  • Acclimatization: Acclimate the rats to the restraining device and the procedure for several days before recording actual measurements to minimize stress-induced fluctuations.[5]

  • Procedure:

    • Place the rat in a restrainer.

    • Place a cuff and a sensor over the rat's tail.

    • The cuff is inflated to occlude blood flow and then slowly deflated.

    • The sensor detects the return of blood flow, which corresponds to the systolic blood pressure.[5]

  • Data Collection: Take multiple readings for each animal at each time point and average them to ensure accuracy.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Lacidipine_Mechanism_of_Action This compound Mechanism of Action This compound This compound L_type_Ca_Channel L-type Calcium Channel (Vascular Smooth Muscle) This compound->L_type_Ca_Channel Blocks Ca_Influx Decreased Ca2+ Influx This compound->Ca_Influx Inhibits Antioxidant Antioxidant Properties This compound->Antioxidant L_type_Ca_Channel->Ca_Influx Vasodilation Vasodilation Ca_Influx->Vasodilation BP_Reduction Blood Pressure Reduction Vasodilation->BP_Reduction Vascular_Protection Vasculoprotection BP_Reduction->Vascular_Protection Contributes to ROS_Formation Decreased ROS Formation Antioxidant->ROS_Formation ROS_Formation->Vascular_Protection

Caption: Mechanism of action of this compound.

Experimental_Workflow General Experimental Workflow Animal_Model Select Animal Model (e.g., SHR, DOCA-Salt) Acclimatization Acclimatization (1 week) Animal_Model->Acclimatization Hypertension_Induction Induce/Confirm Hypertension Acclimatization->Hypertension_Induction Baseline_Measurement Baseline Measurements (Blood Pressure, etc.) Hypertension_Induction->Baseline_Measurement Grouping Randomize into Groups (Control vs. This compound) Baseline_Measurement->Grouping Treatment Administer this compound/Vehicle Grouping->Treatment Monitoring Monitor Blood Pressure and Other Parameters Weekly Treatment->Monitoring Endpoint Endpoint Analysis (Histology, Biomarkers) Monitoring->Endpoint Data_Analysis Data Analysis and Interpretation Endpoint->Data_Analysis

Caption: Workflow for testing this compound efficacy.

Hypertension_Model_Selection Hypertension Model Selection Logic Research_Question Research Question Essential_HTN Essential Hypertension Research_Question->Essential_HTN Salt_Sensitive_HTN Salt-Sensitive Hypertension Research_Question->Salt_Sensitive_HTN Metabolic_Syndrome_HTN Metabolic Syndrome-Related HTN Research_Question->Metabolic_Syndrome_HTN SHR_Model SHR/SHRSP Model Essential_HTN->SHR_Model Dahl_S_Model Dahl-S or DOCA-Salt Model Salt_Sensitive_HTN->Dahl_S_Model HFD_Model High-Fructose Diet Model Metabolic_Syndrome_HTN->HFD_Model

Caption: Logic for selecting a hypertension model.

References

Application Notes and Protocols: Evaluating the Effect of Lacidipine on Angiogenesis Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions. The evaluation of compounds that can modulate angiogenesis is a key area of research in drug discovery and development. Lacidipine, a dihydropyridine (B1217469) L-type calcium channel blocker, has been identified as a modulator of angiogenesis, particularly in the context of vascular lumen formation.[1][2][3][4][5] These application notes provide detailed protocols for a suite of cell-based assays to investigate the effects of this compound on various stages of the angiogenic process.

Data Presentation: Summary of this compound's Effects on Angiogenesis

The following tables summarize the quantitative effects of this compound on endothelial cell functions as determined by various in vitro assays.

Table 1: Effect of this compound on Endothelial Cell Growth

Assay TypeCell TypeThis compound ConcentrationIncubation TimeEffect on Cell Growth
Monolayer Cell CultureHUVEC5 µM48 hours<10% reduction
Monolayer Cell CultureHUVEC>10 µM48 hours>50% reduction (cytotoxic)
2D Angiogenesis AssayHUVEC5 µM48 hoursNo significant effect

Data synthesized from studies by Al Haj Zen et al. (2022).[6][7]

Table 2: Effect of this compound on Endothelial Cell Migration and Tube Formation

Assay TypeCell TypeThis compound ConcentrationIncubation TimeEffect
Oris™ Cell Migration AssayHUVEC1, 2, and 5 µM21 hoursNo significant effect on migration
Co-culture Tube Formation AssayHUVEC with human dermal fibroblasts1, 2, and 5 µM5 days>50% reduction in total tube length (at 1 µM)

Data synthesized from studies by Al Haj Zen et al. (2022).[6][8]

Table 3: Effect of this compound on Vascular Lumen Formation

Assay TypeCell TypeThis compound ConcentrationEffect
2D Angiogenesis AssayHUVEC5 µMIncreased lumen area
2D Angiogenesis AssayHUVECEC50 = 250 nMDose-dependent increase in lumen size

Data synthesized from studies by Al Haj Zen et al. (2022).[9]

Experimental Protocols

Endothelial Cell Proliferation Assay (Click-iT™ EdU Assay)

This protocol is adapted from the Click-iT™ EdU Alexa Fluor™ 488 High-Throughput Screening (HCS) Assay.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • This compound

  • Click-iT™ EdU Alexa Fluor™ 488 HCS Kit (Thermo Fisher Scientific)

  • 96-well microplate

  • Phosphate-Buffered Saline (PBS)

  • 3.7% Formaldehyde (B43269) in PBS

  • 0.1% Triton® X-100 in PBS

Procedure:

  • Seed HUVECs in a 96-well plate at a density that will not lead to confluency within the assay period.

  • Allow cells to adhere overnight.

  • Treat cells with various concentrations of this compound or vehicle control (DMSO) for the desired duration (e.g., 48 hours).

  • Add EdU (5-ethynyl-2´-deoxyuridine) to each well at a final concentration of 10 µM and incubate for 1-2 hours under optimal conditions for the cell type.

  • Remove the culture medium and fix the cells with 100 µL of 3.7% formaldehyde in PBS for 15 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Permeabilize the cells with 100 µL of 0.1% Triton® X-100 in PBS for 15 minutes at room temperature.

  • Remove the permeabilization buffer and wash the wells twice with PBS.

  • Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions.

  • Add 100 µL of the Click-iT® reaction cocktail to each well and incubate for 30 minutes at room temperature, protected from light.

  • Remove the reaction cocktail and wash each well once with the kit's reaction rinse buffer.

  • (Optional) Counterstain nuclei with HCS NuclearMask™ Blue stain for 30 minutes.

  • Wash each well twice with PBS.

  • Image the plate using a high-content imaging system.

Endothelial Cell Migration Assay (Oris™ Cell Migration Assay)

This protocol is a general guideline for the Oris™ Cell Migration Assay.

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium

  • This compound

  • Oris™ Cell Migration Assay Kit (Platypus Technologies)

  • Fluorescent stain for live cells (e.g., Calcein AM)

Procedure:

  • Insert the Oris™ Cell Seeding Stoppers into the 96-well plate provided in the kit.

  • Seed HUVECs in the annular region of the wells at a density that forms a confluent monolayer around the stopper.

  • Incubate the plate to allow for cell attachment (typically 4-16 hours).

  • Gently remove the stoppers to create a central cell-free detection zone.

  • Wash the wells with PBS to remove any non-adherent cells.

  • Add fresh culture medium containing various concentrations of this compound or vehicle control to the wells.

  • Incubate the plate to allow for cell migration into the detection zone (e.g., 21 hours).

  • At the end of the incubation, stain the cells with a suitable fluorescent dye.

  • Image the wells using a microscope or a plate reader with imaging capabilities.

  • Quantify the area of the cell-free zone to determine the extent of cell migration.

Co-culture Tube Formation Assay

This protocol is based on co-culturing HUVECs with Human Dermal Fibroblasts (HDFs).[3][10][11]

Materials:

  • HUVECs and HDFs

  • Endothelial Cell Growth Medium (EGM-2)

  • Fibroblast Growth Medium

  • This compound

  • 24-well tissue culture plates

  • Antibody against CD31 for immunofluorescence

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

Procedure:

  • Seed HDFs in a 24-well plate and culture until they form a confluent monolayer.

  • Once the HDFs are confluent, seed HUVECs on top of the fibroblast layer at a density of approximately 1.5 x 10^4 cells/well in EGM-2 medium.

  • Allow the co-culture to incubate, and after 24-48 hours, begin treatment with different concentrations of this compound or vehicle control.

  • Refresh the medium with the respective treatments every 2 days.

  • After a total of 5-7 days of co-culture, fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with 0.2% Triton X-100.

  • Perform immunofluorescent staining for the endothelial cell marker CD31 to visualize the tube-like structures.

  • Counterstain the nuclei with DAPI.

  • Acquire images using a fluorescence microscope.

  • Quantify the total tube length and number of branching points using image analysis software.

Caspase-3/7 Activity Assay (Apoptosis Detection)

This protocol utilizes the CellEvent™ Caspase-3/7 Green Detection Reagent.[12][13]

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium

  • This compound

  • CellEvent™ Caspase-3/7 Green Detection Reagent (Thermo Fisher Scientific)

  • 96-well plate

  • Apoptosis inducer (e.g., staurosporine) as a positive control

  • Caspase inhibitor (e.g., Z-VAD-FMK) as a negative control

Procedure:

  • Seed HUVECs in a 96-well plate and allow them to adhere.

  • Treat the cells with this compound, vehicle control, positive control, and negative control for the desired time.

  • Prepare a 10X working solution of the CellEvent™ Caspase-3/7 Green Detection Reagent in complete medium.

  • Add the 10X reagent to the cells at a 1:10 dilution (final concentration of approximately 5 µM).

  • Incubate for 30-60 minutes at 37°C, protected from light.

  • (Optional) Fix the cells with a formaldehyde-based fixative.

  • Image the cells using a fluorescence microscope or a high-content imaging system. The reagent will fluoresce green upon cleavage by activated caspase-3/7 in apoptotic cells.

Signaling Pathways and Experimental Workflows

Lacidipine_Angiogenesis_Workflow cluster_assays Cell-Based Assays cluster_treatment Treatment cluster_analysis Data Analysis Proliferation Cell Proliferation Assay (Click-iT™ EdU) Quantification Image Acquisition & Quantitative Analysis Proliferation->Quantification Migration Cell Migration Assay (Oris™) Migration->Quantification Tube_Formation Tube Formation Assay (Co-culture) Tube_Formation->Quantification Apoptosis Apoptosis Assay (Caspase-3/7 Activity) Apoptosis->Quantification This compound This compound Treatment This compound->Proliferation This compound->Migration This compound->Tube_Formation This compound->Apoptosis Interpretation Interpretation of Angiogenic Effects Quantification->Interpretation

Caption: Experimental workflow for evaluating this compound's effect on angiogenesis.

Lacidipine_Ca_Signaling This compound This compound L_type_Ca_Channel L-type Calcium Channel This compound->L_type_Ca_Channel blocks Caspase3 Caspase-3 Activation This compound->Caspase3 enhances Ca_Influx Intracellular Ca2+ Oscillations L_type_Ca_Channel->Ca_Influx mediates MLCK Myosin Light Chain Kinase (MLCK) Ca_Influx->MLCK activates Lumen_Expansion Vascular Lumen Expansion MLCK->Lumen_Expansion inhibition leads to Apoptosis Apoptosis Caspase3->Apoptosis Apoptosis->Lumen_Expansion contributes to

Caption: Proposed signaling pathway of this compound in vascular lumen expansion.

Lacidipine_CXCR7_Signaling This compound This compound CXCR7 CXCR7 This compound->CXCR7 upregulates p38 p38 MAPK CXCR7->p38 inhibits CEBPB C/EBP-β p38->CEBPB activates Endothelial_Protection Endothelial Cell Protection (Anti-senescence, Anti-inflammatory) CEBPB->Endothelial_Protection inhibition leads to

Caption: this compound's protective effect on endothelial cells via the CXCR7/p38/C/EBP-β pathway.

References

Application Note and Protocol for the Quantification of Lacidipine in Human Plasma by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lacidipine is a dihydropyridine (B1217469) calcium channel blocker used for the treatment of hypertension.[1] Accurate and precise quantification of this compound in human plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note provides a detailed protocol for a validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of this compound in human plasma. The method utilizes a simple liquid-liquid extraction procedure for sample clean-up and an internal standard to ensure accuracy.

Principle

This method is based on the separation of this compound and an internal standard (IS) from plasma components using reversed-phase HPLC. Plasma samples are first treated to precipitate proteins and extract the analyte and IS. The extract is then injected into the HPLC system. The separation is achieved on a C18 column with an isocratic mobile phase. The components are detected by a UV detector, and the concentration of this compound is determined by comparing the peak area ratio of this compound to the internal standard against a calibration curve.

Experimental Protocols

Materials and Reagents
Instrumentation
  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., Zorbax SB C18, 50 x 4.6 mm, 5 µm)[2]

  • Data acquisition and processing software

  • Microcentrifuge

  • Vortex mixer

  • Nitrogen evaporator (optional)

Preparation of Solutions
  • Stock Solutions (1 mg/mL):

    • Prepare individual stock solutions of this compound and Amlodipine (IS) in methanol.

  • Working Standard Solutions:

    • Prepare serial dilutions of the this compound stock solution in 50% methanol to create calibration standards.

  • Internal Standard Working Solution (20 ng/mL):

    • Dilute the Amlodipine stock solution in methanol.[2]

  • Mobile Phase:

    • Prepare a mixture of acetonitrile and 5 mM ammonium acetate (e.g., 85:15 v/v).[2][3] The exact ratio may need optimization.

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 100 µL of human plasma into a clean microcentrifuge tube.[1]

  • Add 10 µL of the Amlodipine internal standard working solution (20 ng/mL) to all samples except the blank.[2]

  • Add 500 µL of 5% w/v formic acid to the mixture and vortex for 10 minutes at 300 rpm.[2]

  • Add 1.5 mL of ethyl acetate and vortex for 5 minutes.[1][2]

  • Centrifuge at 6,000 rpm for 5 minutes at 20°C.[2]

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C or by air-drying.[1]

  • Reconstitute the residue in 200 µL of the mobile phase.[1]

  • Vortex for 30 seconds.

  • Transfer the solution to an autosampler vial for HPLC analysis.

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound in plasma.

ParameterCondition
HPLC System Agilent 1200 series or equivalent
Column C18 Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 5 mM Ammonium Acetate (85:15, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detector Wavelength 240 nm
Column Temperature Ambient
Run Time Approximately 10 minutes

Note: These conditions may require optimization based on the specific column and HPLC system used.

Data Presentation

Method Validation Summary

The described HPLC method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. The following tables summarize typical validation parameters for the quantification of this compound in plasma.

Table 1: Linearity and Range

AnalyteLinearity Range (ng/mL)Correlation Coefficient (r²)
This compound20 - 1200> 0.998

Table 2: Precision and Accuracy

QC SampleConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
LLOQ20< 15< 1585 - 115
LQC40< 15< 1585 - 115
MQC600< 15< 1585 - 115
HQC1000< 15< 1585 - 115
LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Middle Quality Control, HQC: High Quality Control, %RSD: Percent Relative Standard Deviation.[2]

Table 3: Recovery

AnalyteExtraction Recovery (%)
This compound> 85
Amlodipine (IS)> 85

Visualizations

Experimental Workflow

The overall workflow for the quantification of this compound in plasma is illustrated in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard (Amlodipine) plasma->add_is add_acid Add Formic Acid add_is->add_acid vortex1 Vortex add_acid->vortex1 add_ea Add Ethyl Acetate vortex1->add_ea vortex2 Vortex add_ea->vortex2 centrifuge Centrifuge vortex2->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC reconstitute->inject separate Chromatographic Separation inject->separate detect UV Detection (240 nm) separate->detect integrate Peak Integration detect->integrate calculate Calculate Peak Area Ratio integrate->calculate quantify Quantify using Calibration Curve calculate->quantify

Workflow for this compound analysis in plasma.
Logic of Internal Standard Quantification

The use of an internal standard is crucial for accurate quantification as it compensates for variations during sample preparation and injection.

internal_standard_logic cluster_measurement Measurement cluster_calculation Calculation cluster_quantification Quantification peak_area_this compound Peak Area of this compound ratio Peak Area Ratio (this compound / IS) peak_area_this compound->ratio peak_area_is Peak Area of Internal Standard peak_area_is->ratio calibration_curve Calibration Curve (Peak Area Ratio vs. Concentration) ratio->calibration_curve concentration Concentration of this compound calibration_curve->concentration

Logic of internal standard quantification.

References

Application Notes and Protocols for Studying Lacidipine in Spontaneously Hypertensive Rats (SHR)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lacidipine, a third-generation dihydropyridine (B1217469) calcium channel blocker, is a potent antihypertensive agent with significant vasoprotective and cardioprotective effects. The Spontaneously Hypertensive Rat (SHR) is a widely used preclinical model that mirrors many aspects of human essential hypertension, making it an ideal model for investigating the therapeutic potential of drugs like this compound. These application notes provide a comprehensive overview of the use of SHR in this compound research, including its mechanism of action, effects on various pathophysiological parameters, and detailed experimental protocols.

Mechanism of Action of this compound

This compound's primary mechanism of action is the blockade of L-type calcium channels in vascular smooth muscle cells. This inhibition reduces the influx of calcium ions, leading to vasodilation and a subsequent decrease in blood pressure. Beyond its primary antihypertensive effect, this compound exhibits pleiotropic effects that contribute to its cardiovascular protective properties. These include antioxidant properties and the ability to modulate various signaling pathways involved in cardiac and vascular remodeling.[1]

Key Research Findings

Effects on Blood Pressure and Cardiac Hypertrophy

This compound effectively reduces blood pressure in SHR in a dose-dependent manner.[1][2][3] Notably, several studies have demonstrated that this compound can attenuate cardiac hypertrophy and remodeling at doses that do not significantly lower blood pressure, suggesting a direct tissue-protective effect independent of its hemodynamic actions.[4][5][6][7]

Vascular Remodeling and Endothelial Function

This compound has been shown to improve the structure of small resistance arteries in SHR, reducing the media-to-lumen ratio.[2] It also prevents endothelial dysfunction, a key factor in the pathogenesis of hypertension-related vascular damage.[8][9] This is achieved, in part, by increasing the expression of endothelial nitric oxide synthase (eNOS) and reducing the expression of the potent vasoconstrictor endothelin-1 (B181129) (ET-1).[8][9]

Signaling Pathways Modulated by this compound

This compound's therapeutic effects are mediated through the modulation of several key signaling pathways:

  • Endothelin-1 (ET-1) Pathway: this compound inhibits the overexpression of the preproendothelin-1 gene, thereby reducing the production of ET-1, a potent vasoconstrictor and growth factor involved in cardiac hypertrophy.[4][6][7][10]

  • Endoplasmic Reticulum (ER) Stress Pathway: this compound has been shown to suppress the expression of GRP78 and CHOP, key markers of ER stress, which is implicated in cardiac remodeling and apoptosis.[3]

  • CXCR7/P38/C/EBP-β Signaling Pathway: this compound can ameliorate endothelial senescence and inflammation by upregulating CXCR7 and suppressing the p38 MAPK and C/EBP-β pathways.[11][12]

Data Presentation

Table 1: Effect of this compound on Systolic Blood Pressure and Cardiac Parameters in SHR
Treatment GroupDose (mg/kg/day)Treatment DurationChange in Systolic Blood Pressure (mmHg)Left Ventricular Mass Index (LVMI) ReductionReference
This compound0.38 weeksNo significant change-[2]
This compound108 weeksSignificant reductionSignificant reduction[2]
This compound208 weeksSignificant reductionSignificant reduction[2]
This compound0.3Not SpecifiedNo changeSignificant prevention of hypertrophy[4]
This compound1Not SpecifiedSmall reductionFurther reduction of hypertrophy[4]
This compound0.364 weeksMarked lowering-[3]
This compound0.724 weeksMarked loweringSignificant decrease[3]
Table 2: Effect of this compound on Vascular Structure in SHR Mesenteric Small Resistance Arteries
Treatment GroupDose (mg/kg/day)Treatment DurationMedia:Lumen RatioReference
Untreated SHR--Increased[2]
This compound0.38 weeksSignificantly reduced[2]
This compound108 weeksSignificantly reduced[2]
This compound208 weeksSignificantly reduced[2]

Experimental Protocols

Animal Model and Drug Administration
  • Animal Model: Male Spontaneously Hypertensive Rats (SHR) are used as the hypertensive model, with age-matched Wistar-Kyoto (WKY) rats serving as normotensive controls. Animals are typically housed in a temperature-controlled facility with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.

  • Drug Administration: this compound is typically administered daily by oral gavage. The drug is suspended in a suitable vehicle, such as a 0.5% carboxymethyl cellulose (B213188) solution. Treatment duration can range from 4 to 12 weeks, depending on the study's objectives.[2]

Blood Pressure Measurement (Non-Invasive)
  • Method: The tail-cuff method is a standard non-invasive technique for measuring systolic blood pressure in conscious rats.[10]

  • Procedure:

    • Acclimatize the rats to the restraining device and cuff inflation for several days before the actual measurement to minimize stress-induced blood pressure variations.

    • Place the conscious rat in a restrainer.

    • Gently warm the tail to increase blood flow.

    • Place the cuff and a pulse sensor on the base of the tail.

    • Inflate the cuff to a pressure that occludes the caudal artery (typically around 250 mmHg).

    • Gradually deflate the cuff. The pressure at which the pulse reappears is recorded as the systolic blood pressure.

    • Take multiple readings for each animal and average them for accuracy.

Assessment of Vascular Structure and Function (Wire Myography)
  • Objective: To evaluate the morphology and reactivity of small resistance arteries.[2]

  • Protocol:

    • Vessel Isolation: Euthanize the rat and dissect the mesenteric arcade. Isolate a segment of a small mesenteric resistance artery (approximately 2 mm in length).

    • Mounting: Mount the vessel segment on two small stainless steel wires in the chamber of a wire myograph. One wire is attached to a force transducer, and the other to a micrometer.

    • Normalization: Stretch the vessel to its optimal resting tension, which is determined by a normalization procedure to mimic in vivo conditions.

    • Vasoactivity Studies: After an equilibration period, the vessel's contractile response to various agonists (e.g., norepinephrine) and relaxation response to vasodilators (e.g., acetylcholine) can be measured.

    • Morphological Analysis: At the end of the experiment, the media thickness and lumen diameter can be measured to calculate the media:lumen ratio.

Histological Analysis of Cardiac Tissue
  • Objective: To assess cardiac hypertrophy and fibrosis.

  • Protocol:

    • Tissue Collection: Euthanize the rat and excise the heart. Weigh the whole heart and the left ventricle separately.

    • Fixation and Processing: Fix the heart tissue in 10% neutral buffered formalin, embed in paraffin, and cut into sections (typically 4-5 µm thick).

    • Staining:

      • Hematoxylin and Eosin (H&E) Staining: For general morphology and assessment of cardiomyocyte size.

      • Picrosirius Red or Masson's Trichrome Staining: To visualize and quantify collagen deposition (fibrosis).

    • Image Analysis: Capture images using a light microscope and use image analysis software to quantify cardiomyocyte cross-sectional area and the percentage of fibrotic area.

Western Blot Analysis
  • Objective: To quantify the expression of specific proteins in cardiac or vascular tissue.

  • Protocol:

    • Protein Extraction: Homogenize frozen tissue samples in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Electrotransfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Immunoblotting:

      • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

      • Incubate the membrane with a primary antibody specific to the target protein (e.g., GRP78, CHOP, CXCR7, p-P38, C/EBP-β).

      • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantification: Quantify the band intensity using densitometry software and normalize to a loading control protein (e.g., GAPDH or β-actin).

Measurement of Oxidative Stress Markers
  • Objective: To assess the levels of oxidative stress in serum or tissue homogenates.

  • Protocol:

    • Sample Collection: Collect blood and separate the serum, or prepare tissue homogenates.

    • Malondialdehyde (MDA) Assay (TBARS Assay):

      • MDA, a marker of lipid peroxidation, is measured using the thiobarbituric acid reactive substances (TBARS) assay.

      • The principle is the reaction of MDA with thiobarbituric acid (TBA) at high temperature and acidic pH to form a pink-colored complex, which is measured spectrophotometrically at ~532 nm.

    • Superoxide (B77818) Dismutase (SOD) Activity Assay:

      • SOD activity is often measured using a kit that employs a colorimetric method.

      • The principle involves the inhibition of the reduction of a tetrazolium salt (e.g., WST-1) by superoxide anions generated by a xanthine-xanthine oxidase system. The degree of inhibition is proportional to the SOD activity.

    • Glutathione (GSH) Assay:

      • GSH levels can be measured using a colorimetric assay based on the reaction of GSH with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, which is measured at ~412 nm.

Mandatory Visualizations

G cluster_0 This compound's Primary Mechanism of Action This compound This compound L_type_Ca_Channel L-type Calcium Channel (Vascular Smooth Muscle) This compound->L_type_Ca_Channel Inhibits Ca_Influx Ca2+ Influx Vasodilation Vasodilation Ca_Influx->Vasodilation Decreases Blood_Pressure Decreased Blood Pressure Vasodilation->Blood_Pressure Leads to

Caption: this compound's primary antihypertensive mechanism.

G cluster_1 This compound's Effect on Endothelin-1 Pathway This compound This compound preproET1_mRNA preproET-1 mRNA This compound->preproET1_mRNA Inhibits expression ET1 Endothelin-1 (ET-1) preproET1_mRNA->ET1 Translates to Vasoconstriction Vasoconstriction ET1->Vasoconstriction Promotes Cardiac_Hypertrophy Cardiac Hypertrophy ET1->Cardiac_Hypertrophy Promotes

Caption: this compound's modulation of the Endothelin-1 pathway.

G cluster_2 This compound's Effect on ER Stress Pathway This compound This compound ER_Stress Endoplasmic Reticulum (ER) Stress This compound->ER_Stress Suppresses GRP78 GRP78 Expression ER_Stress->GRP78 Induces CHOP CHOP Expression ER_Stress->CHOP Induces Apoptosis Cardiomyocyte Apoptosis CHOP->Apoptosis Promotes Cardiac_Remodeling Cardiac Remodeling Apoptosis->Cardiac_Remodeling Contributes to

Caption: this compound's attenuation of the ER stress pathway.

G cluster_3 Experimental Workflow for this compound Study in SHR Animal_Selection Animal Selection (SHR and WKY rats) Acclimatization Acclimatization Animal_Selection->Acclimatization Baseline_Measurement Baseline Measurements (BP, Body Weight) Acclimatization->Baseline_Measurement Randomization Randomization into Treatment Groups Baseline_Measurement->Randomization Treatment This compound/Vehicle Administration (Oral Gavage) Randomization->Treatment Monitoring Weekly Monitoring (BP, Body Weight) Treatment->Monitoring Termination Euthanasia and Tissue Collection Monitoring->Termination Analysis Data Analysis (Histology, Western Blot, etc.) Termination->Analysis

Caption: General experimental workflow for in vivo studies.

References

Application Notes and Protocols for In Vivo Imaging of Lacidipine's Vascular Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lacidipine, a third-generation dihydropyridine (B1217469) calcium channel blocker, is a potent antihypertensive agent with marked vascular selectivity.[1] Its primary mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[2] Beyond its primary antihypertensive effects, this compound exhibits vasculoprotective properties, including antioxidant effects and the ability to improve endothelial function.[2][3] In vivo imaging techniques are crucial for elucidating the dynamic and multifaceted vascular effects of this compound, providing quantitative data on its hemodynamic and structural impact on the vasculature.

These application notes provide an overview of key in vivo imaging techniques and detailed protocols for assessing the vascular effects of this compound.

Application Notes on In Vivo Imaging Techniques

Non-Invasive Blood Pressure Measurement (Tail-Cuff Plethysmography)

Application: A fundamental technique for assessing the primary pharmacodynamic effect of this compound in preclinical models, particularly in spontaneously hypertensive rats (SHRs).[4] This method allows for the longitudinal monitoring of systolic blood pressure to determine the efficacy and duration of action of this compound treatment.

Principle: A cuff is placed around the tail of a restrained rodent to occlude blood flow. As the cuff is gradually deflated, a sensor detects the return of blood flow, which corresponds to the systolic blood pressure.

High-Resolution Ultrasound (B-Mode)

Application: High-resolution ultrasound is a non-invasive technique used to measure structural changes in the arterial wall, such as carotid intima-media thickness (IMT).[5][6] It is particularly valuable in clinical studies to assess the anti-atherosclerotic and vascular remodeling effects of long-term this compound therapy.

Principle: B-mode ultrasound provides a two-dimensional image of the blood vessel. The IMT, the combined thickness of the intimal and medial layers of the artery, is measured from the interface between the lumen and intima to the interface between the media and adventitia.

Laser Doppler Flowmetry (LDF)

Application: LDF is a non-invasive technique for assessing microvascular blood flow and perfusion in real-time. It can be used to evaluate the effects of this compound on cutaneous microcirculation, providing insights into its impact on tissue perfusion.

Principle: A low-power laser beam is directed at the tissue. The light is scattered by moving red blood cells, causing a Doppler shift in the frequency of the backscattered light. The magnitude of this frequency shift is proportional to the velocity of the red blood cells, providing a measure of microvascular perfusion.

Intravital Microscopy

Application: Intravital microscopy allows for the direct, real-time visualization of microvascular structure and function in living animals. This high-resolution technique can be used to quantify acute changes in arteriolar diameter, blood flow velocity, and leukocyte-endothelial interactions in response to this compound administration.

Principle: A specific tissue with an accessible microvasculature, such as the mouse cremaster muscle, is exteriorized and observed under a microscope. Fluorescent labeling of plasma and blood cells allows for the visualization and quantification of various vascular parameters.

Quantitative Data from In Vivo Studies

The following tables summarize quantitative data from preclinical and clinical studies investigating the vascular effects of this compound.

Table 1: Effect of this compound on Blood Pressure in Spontaneously Hypertensive Rats (SHRs)

Dose of this compoundDuration of TreatmentChange in Systolic Blood Pressure (mmHg)Reference
10 mg/kg/day8 weeksSignificant reduction[4]
20 mg/kg/day8 weeksSignificant reduction[4]
0.3 mg/kg/day8 weeksNo significant change[4]
1 mg/kg/day6 weeksNon-significant effect[7]
3 mg/kg/day6 weeksSignificant reduction[7]

Table 2: Effect of this compound on Carotid Intima-Media Thickness (IMT) in Humans

Dose of this compoundDuration of TreatmentBaseline IMT (mm)Post-treatment IMT (mm)Change in IMT (mm)p-valueReference
4 mg/day6 months0.92 ± 0.150.87 ± 0.15-0.05< 0.005[6]

Table 3: Effect of this compound on Arterial Stiffness in Hypertensive Patients

Dose of this compoundDuration of TreatmentParameterBaselinePost-treatmentChangep-valueReference
4-6 mg/day20 weeks24-h Systolic BP (mmHg)141.3 ± 14.0126.1-15.2 ± 1.3< 0.001[8]
4-6 mg/day20 weeksBrachial-ankle PWV (m/s)Not specifiedNot specifiedSignificant decrease< 0.001[8]

Signaling Pathways

This compound's vascular effects are primarily mediated through the blockade of L-type calcium channels. Additionally, it has been shown to exert protective effects on the endothelium through the CXCR7/P38/C/EBP-β signaling pathway.[9]

lacidipine_signaling cluster_primary Primary Mechanism: Vasodilation cluster_secondary Endothelial Protection This compound This compound L_type_Ca_Channel L-type Ca2+ Channel This compound->L_type_Ca_Channel Inhibits Ca_Influx Ca2+ Influx VSMC_Contraction Vascular Smooth Muscle Contraction Ca_Influx->VSMC_Contraction Vasodilation Vasodilation VSMC_Contraction->Vasodilation Leads to relaxation Lacidipine2 This compound CXCR7 CXCR7 Lacidipine2->CXCR7 Activates p38 p38 MAPK CXCR7->p38 Inhibits CEBPB C/EBP-β p38->CEBPB Inhibits Endothelial_Protection Endothelial Protection (Anti-senescence, Anti-inflammatory) p38->Endothelial_Protection Suppresses inflammation

This compound's dual mechanism of vascular action.

Experimental Protocols

Protocol 1: Non-Invasive Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHRs)

Objective: To measure systolic blood pressure in conscious SHRs treated with this compound using the tail-cuff method.

Materials:

  • Tail-cuff plethysmography system

  • Animal restrainers appropriate for the size of the rats

  • This compound solution or vehicle

  • Oral gavage needles

Procedure:

  • Acclimatization: Acclimate the SHRs to the restrainer and the tail-cuff procedure for several days before the actual measurement to minimize stress-induced blood pressure variations.

  • Animal Preparation: Place the conscious rat in the restrainer.

  • Cuff and Sensor Placement: Secure the tail cuff and pulse sensor at the base of the tail.

  • Blood Pressure Measurement: Initiate the automated measurement cycle on the plethysmography system. The system will inflate and then deflate the cuff, recording the pressure at which the pulse returns.

  • Data Acquisition: Record at least three stable and consecutive systolic blood pressure readings and calculate the average.

  • This compound Administration: Administer this compound or vehicle orally by gavage at the desired dose.

  • Post-Dose Measurement: Repeat the blood pressure measurements at specified time points after drug administration to determine the onset, peak, and duration of the antihypertensive effect.

bp_workflow Acclimatization Acclimatize SHR to restrainer and cuff Restrain Place SHR in restrainer Acclimatization->Restrain Place_Cuff Place cuff and sensor on tail Restrain->Place_Cuff Measure_Baseline Measure baseline blood pressure Place_Cuff->Measure_Baseline Administer_Drug Administer this compound or vehicle Measure_Baseline->Administer_Drug Measure_Post_Dose Measure blood pressure at time points Administer_Drug->Measure_Post_Dose Analyze Analyze data Measure_Post_Dose->Analyze

Workflow for tail-cuff blood pressure measurement.
Protocol 2: Carotid Intima-Media Thickness (IMT) Measurement in Humans

Objective: To non-invasively assess changes in the structure of the carotid artery wall in response to this compound treatment using B-mode ultrasound.

Materials:

  • High-resolution ultrasound system with a linear array transducer (≥7.5 MHz)

  • Image analysis software with edge-detection capabilities

  • ECG gating module (recommended)

Procedure:

  • Patient Preparation: The patient should be in a supine position with the head turned slightly away from the side being examined.

  • Image Acquisition:

    • Obtain longitudinal B-mode images of the common carotid artery (CCA), carotid bifurcation, and internal carotid artery (ICA).

    • Focus on the far wall of the artery to obtain the clearest images of the intima-media complex.

    • Use ECG gating to capture images at end-diastole to minimize variability due to the cardiac cycle.

  • IMT Measurement:

    • Using the image analysis software, identify the lumen-intima and media-adventitia interfaces.

    • The software will automatically or semi-automatically trace these interfaces and calculate the average IMT over a defined segment (typically 1 cm) of the artery.

  • Data Analysis:

    • Perform measurements at baseline and at follow-up visits during this compound treatment.

    • Compare the change in IMT over time to assess the effect of the treatment on vascular remodeling.

imt_workflow Patient_Prep Patient preparation (supine position) Image_Acquisition Acquire longitudinal B-mode images of carotid artery Patient_Prep->Image_Acquisition ECG_Gating Use ECG gating for end-diastolic images Image_Acquisition->ECG_Gating IMT_Measurement Measure IMT using edge-detection software ECG_Gating->IMT_Measurement Data_Analysis Compare baseline and follow-up IMT IMT_Measurement->Data_Analysis

Workflow for carotid IMT measurement.
Protocol 3: Laser Doppler Flowmetry for Cutaneous Microcirculation

Objective: To measure changes in skin blood flow in response to this compound.

Materials:

  • Laser Doppler Flowmetry system with a skin probe

  • Data acquisition and analysis software

  • This compound (topical or systemic administration)

Procedure:

  • Subject Acclimatization: The subject should rest in a quiet, temperature-controlled room for at least 20 minutes to achieve a stable baseline blood flow.

  • Probe Placement: Attach the LDF probe to a site with minimal hair, such as the forearm.

  • Baseline Measurement: Record baseline skin blood flow for at least 5 minutes.

  • This compound Administration: Administer this compound either systemically (oral) or topically to the measurement site.

  • Post-Dose Measurement: Continuously record skin blood flow for a specified period after drug administration to observe changes in perfusion.

  • Data Analysis: Calculate the percentage change in blood flow from baseline to quantify the vasodilator effect of this compound.

Protocol 4: Intravital Microscopy of Cremaster Muscle Microcirculation in Mice

Objective: To directly visualize and quantify the vasodilatory effect of this compound on arterioles in the mouse cremaster muscle.

Materials:

  • Intravital microscope with fluorescence capabilities

  • Anesthetic (e.g., ketamine/xylazine)

  • Surgical instruments for cremaster muscle exteriorization

  • Fluorescent dyes (e.g., FITC-dextran for plasma labeling)

  • This compound solution for superfusion

  • Image analysis software

Procedure:

  • Animal Preparation: Anesthetize the mouse and perform a surgical procedure to exteriorize the cremaster muscle, keeping it moist with a warmed physiological salt solution.

  • Microscope Setup: Mount the animal on the microscope stage and position the exteriorized cremaster muscle for observation.

  • Fluorescent Labeling: Administer a fluorescent dye intravenously to visualize the plasma and outline the blood vessels.

  • Baseline Imaging: Select a field of view containing arterioles and record baseline images and videos, capturing vessel diameter and red blood cell velocity.

  • This compound Application: Superfuse the cremaster muscle with a solution containing this compound at a known concentration.

  • Post-Application Imaging: Continuously record images and videos to observe the time course of vasodilation.

  • Data Analysis: Use image analysis software to measure the change in arteriolar diameter from baseline to determine the magnitude of vasodilation induced by this compound.

ivm_workflow Animal_Prep Anesthetize mouse and exteriorize cremaster muscle Microscope_Setup Mount on microscope stage Animal_Prep->Microscope_Setup Fluorescent_Labeling Administer fluorescent dye for plasma visualization Microscope_Setup->Fluorescent_Labeling Baseline_Imaging Record baseline arteriolar diameter and blood flow Fluorescent_Labeling->Baseline_Imaging Lacidipine_Application Superfuse cremaster with This compound solution Baseline_Imaging->Lacidipine_Application Post_Application_Imaging Record changes in vascular parameters Lacidipine_Application->Post_Application_Imaging Data_Analysis Analyze change in arteriolar diameter Post_Application_Imaging->Data_Analysis

Workflow for intravital microscopy of the cremaster muscle.

References

Application Notes & Protocols: Investigating the Neuroprotective Effects of Lacidipine Using Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Lacidipine, a dihydropyridine (B1217469) calcium channel blocker, is primarily utilized for the treatment of hypertension.[1] Emerging evidence suggests its potential as a neuroprotective agent, attributable to its antioxidant and anti-inflammatory properties, as well as its ability to modulate key signaling pathways beyond its primary function of blocking L-type calcium channels.[1][2][3][4][5] This document provides detailed application notes and experimental protocols for investigating the neuroprotective effects of this compound in various in vitro cell culture models.

Recommended Cell Culture Models:

Several cell lines and primary cultures are suitable for studying this compound's neuroprotective effects. The choice of model depends on the specific research question and the desired level of physiological relevance.

Cell ModelTypeRationale for UseKey References
SH-SY5Y Human NeuroblastomaA widely used, versatile cell line that can be differentiated into a more mature neuronal phenotype. Suitable for high-throughput screening and mechanistic studies.[6][7]
PC12 Rat PheochromocytomaResponsive to nerve growth factor (NGF), making it an excellent model for studying neuronal differentiation, neurite outgrowth, and neurotoxicity.[6][8][9]
Primary Cortical Neurons Primary CultureOffers higher physiological relevance compared to cell lines, providing a more accurate representation of the in vivo neuronal environment. However, they are more challenging to culture and maintain.[2][6]
Human Aortic Endothelial Cells (HAECs) Primary CultureUseful for investigating the effects of this compound on cerebrovascular endothelial cells, which play a crucial role in the blood-brain barrier and overall brain health.[10]

Experimental Protocols

General Cell Culture and Maintenance

a) SH-SY5Y Cell Culture Protocol:

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[6]

  • Culture Conditions: Maintain cells in a T75 flask at 37°C in a humidified atmosphere of 5% CO2.[6]

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using Trypsin-EDTA. Neutralize with complete medium, centrifuge, and resuspend in fresh medium for seeding into new flasks or experimental plates.

b) PC12 Cell Culture Protocol:

  • Culture Medium: RPMI-1640 medium supplemented with 10% horse serum, 5% FBS, and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

  • Differentiation (Optional): To induce a neuronal phenotype, culture cells in a medium containing a low serum concentration (e.g., 1% horse serum) and 50-100 ng/mL of Nerve Growth Factor (NGF).

c) Primary Cortical Neuron Culture Protocol:

  • Source: Embryonic (E18) rat or mouse cortices.

  • Culture Medium: Neurobasal medium supplemented with B-27 supplement, GlutaMAX, and Penicillin-Streptomycin.

  • Plating: Dissociate cortical tissue using papain or trypsin and plate the cells onto poly-D-lysine or poly-L-ornithine coated plates.

  • Maintenance: Replace half of the medium every 3-4 days. These cultures are more sensitive and require careful handling.

Induction of Neurotoxicity and this compound Treatment

This protocol outlines a general procedure. Specific concentrations of the neurotoxic agent and this compound, as well as incubation times, should be optimized for each cell model and experimental setup.

Experimental Workflow Diagram:

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis A Seed Cells in Multi-well Plates B Allow Cells to Adhere (24h) A->B C Pre-treat with this compound (Various Concentrations) B->C D Induce Neurotoxicity (e.g., H2O2, Glutamate, Aβ) C->D E Cell Viability Assays (MTT, LDH) D->E F Apoptosis Assays (TUNEL, Western Blot) D->F G Mechanism Analysis (Western Blot, ROS Measurement) D->G

Caption: A generalized workflow for assessing the neuroprotective effects of this compound in vitro.

Protocol:

  • Cell Seeding: Seed the chosen cells into 96-well or 6-well plates at a predetermined density (e.g., 1 x 10^4 cells/well for a 96-well plate) and allow them to adhere for 24 hours.[6]

  • This compound Pre-treatment: Prepare stock solutions of this compound in a suitable solvent like DMSO. Dilute the stock solution in the culture medium to the desired final concentrations. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%). Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 2-24 hours) before inducing neuronal damage.[6]

  • Induction of Neurotoxicity: Induce neurotoxicity by adding a neurotoxic agent. Common models include:

    • Oxidative Stress: Hydrogen peroxide (H₂O₂)[6][8][10][11]

    • Excitotoxicity: Glutamate[6][7]

    • Alzheimer's Disease Model: Amyloid-beta (Aβ) peptides[6]

    • Ischemia/Hypoxia Model: Oxygen-glucose deprivation (OGD) or chemical hypoxia (e.g., cobalt chloride).[2][9][12]

  • Incubation: Co-incubate the cells with this compound and the neurotoxic agent for a predetermined duration (e.g., 24 hours).

  • Assessment of Neuroprotection: Proceed with various assays to quantify cell viability, apoptosis, and investigate the underlying mechanisms.

Assays for Neuroprotection Assessment

a) Cell Viability Assay (MTT Assay):

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]

  • After the treatment period, remove the culture medium.

  • Add MTT solution (e.g., 0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express cell viability as a percentage of the untreated control.[6]

b) Cytotoxicity Assay (LDH Assay):

This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.[2][6]

  • After the treatment period, collect the cell culture supernatant.[6]

  • Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions.[6]

  • Typically, the supernatant is incubated with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.[6]

  • Measure the absorbance at the recommended wavelength.

  • Calculate the percentage of cytotoxicity relative to a positive control (lysed cells).

c) Apoptosis Assays:

  • TUNEL Staining: Detects DNA fragmentation, a hallmark of apoptosis.[2]

  • DAPI Staining: Stains the nucleus and allows for the visualization of nuclear condensation and fragmentation characteristic of apoptosis.[2]

  • Western Blot Analysis for Apoptotic Markers: [6]

    • Lyse the cells in RIPA buffer containing protease inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay kit.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic), and a loading control (e.g., β-actin) overnight at 4°C.

    • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.

Signaling Pathways Implicated in this compound's Neuroprotection

This compound's neuroprotective effects are likely mediated through the modulation of several signaling pathways.

Proposed Signaling Pathways Diagram:

G cluster_this compound This compound cluster_channels Ion Channels cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes This compound This compound L_type L-type Ca2+ Channels This compound->L_type Inhibits PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Activates ERK_CREB ERK/CREB Pathway This compound->ERK_CREB Activates Oxidative_Stress Oxidative Stress This compound->Oxidative_Stress Directly Scavenges ROS L_type->Oxidative_Stress Reduces Ca2+ influx, leading to decreased Survival Increased Cell Survival (Neuroprotection) PI3K_Akt->Survival Apoptosis Decreased Apoptosis PI3K_Akt->Apoptosis Inhibits ERK_CREB->Survival Oxidative_Stress->Survival Reduces Oxidative_Stress->Apoptosis Antioxidant Antioxidant Effects Antioxidant->Survival

Caption: Putative signaling pathways involved in this compound-mediated neuroprotection.

Key Mechanisms of Action:

  • L-type Calcium Channel Blockade: The primary mechanism of this compound is the inhibition of L-type calcium channels, which reduces excessive calcium influx into neurons, a key event in excitotoxicity and subsequent cell death.[1]

  • Activation of Pro-Survival Pathways: Studies on similar calcium channel blockers like Cilnidipine (B1669028) have shown activation of the PI3K/Akt and ERK survival signaling pathways, which promote cell survival and inhibit apoptosis.[2][13] The ERK/CREB pathway is also implicated in the expression of neurotrophic factors and antioxidant proteins.[8]

  • Antioxidant Properties: this compound has been shown to possess antioxidant properties, enabling it to scavenge free radicals and reduce oxidative stress, a common pathological feature in many neurodegenerative diseases.[1][3][4][14]

  • Modulation of Other Signaling Pathways: In endothelial cells, this compound has been shown to modulate the CXCR7/P38/C/EBP-β signaling pathway, suggesting its potential to influence cerebrovascular function and health.[10]

Data Presentation

Quantitative data from neuroprotection assays should be summarized in a clear and concise manner to facilitate comparison between different treatment groups.

Table 1: Effect of this compound on Cell Viability in an Oxidative Stress Model

Treatment GroupThis compound Conc. (µM)H₂O₂ Conc. (µM)Cell Viability (% of Control)
Control00100 ± 5.2
H₂O₂ alone010048 ± 4.5
This compound + H₂O₂110062 ± 5.1
This compound + H₂O₂1010075 ± 6.3**
This compound + H₂O₂2510088 ± 5.8***
This compound alone25098 ± 4.9
Data are presented as mean ± SD. *p<0.05, **p<0.01, **p<0.001 compared to H₂O₂ alone.
(Note: This is example data and should be replaced with actual experimental results.)

Table 2: Effect of this compound on Apoptotic Protein Expression

Treatment GroupThis compound Conc. (µM)Relative Bax ExpressionRelative Bcl-2 ExpressionBax/Bcl-2 Ratio
Control01.001.001.00
Neurotoxin alone02.500.455.56
This compound + Neurotoxin101.500.851.76
(Note: This is example data and should be replaced with actual experimental results from Western blot quantification. p<0.05 compared to neurotoxin alone.)

The provided cell culture models and protocols offer a robust framework for investigating the neuroprotective properties of this compound. By utilizing these methods, researchers can elucidate the mechanisms of action, determine effective concentrations, and gather pre-clinical data to support the potential therapeutic application of this compound in the context of neurodegenerative diseases. The combination of cell viability assays, apoptosis detection, and mechanistic studies using techniques like Western blotting will provide a comprehensive understanding of this compound's neuroprotective potential.

References

Methodology for Studying Lacidipine's Impact on Cancer Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Lacidipine, a dihydropyridine (B1217469) calcium channel blocker, is primarily utilized in the management of hypertension.[1] Emerging evidence suggests its potential as an anti-cancer agent, exhibiting inhibitory effects on the proliferation of various cancer cell lines.[2] This document provides a comprehensive guide with detailed methodologies for investigating the impact of this compound on cancer cell proliferation, focusing on key in vitro assays and the analysis of relevant signaling pathways. The provided protocols for cell viability, apoptosis, and protein analysis will enable researchers to systematically evaluate the anti-neoplastic properties of this compound.

Recent studies indicate that this compound may exert its anti-proliferative effects through various mechanisms, including the induction of apoptosis and the modulation of key signaling cascades that govern cell growth and survival, such as the PI3K/Akt and MAPK/ERK pathways.[3][4][5] Furthermore, this compound has been observed to promote antitumor immunity by reprogramming tryptophan metabolism.[3][6] This collection of protocols and data presentation guidelines is designed to facilitate a thorough investigation into these mechanisms.

Data Presentation

Quantitative data from the described experiments should be meticulously recorded and organized. Summarizing results in a tabular format allows for clear interpretation and comparison across different experimental conditions.

Table 1: Cell Viability (IC50 Values) of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)Reference
SW480Colon CancerNot Specified100 µg/mL*[7]
SH-SY5YNeuroblastomaNot Specified31.48[2]
PC3Prostate CancerNot Specified88.60[2]
HUVECEndothelial Cells48>10 (cytotoxic)[8]

*Note: The original study reported the value in µg/mL. The molar mass of this compound is 555.6 g/mol .

Table 2: Effect of this compound on Apoptosis in Cancer Cells

Cell LineThis compound Concentration (µM)Incubation Time (hours)% Apoptotic Cells (Annexin V Positive)Fold Change in Caspase-3/7 ActivityReference
Endothelial Cells5Not SpecifiedNot SpecifiedEnhanced[8][9]
SH-SY5Y, PC3Dose-dependentNot SpecifiedNot SpecifiedIncreased (Caspase-3 & -8)[2]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[10][11]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound (stock solution prepared in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]

  • Solubilization solution (e.g., 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7, or DMSO)[12]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium.[13]

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium from your stock solution.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

  • Incubate the plate for the desired period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[11][12]

  • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[13]

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]

  • Incubate the plate in the dark for at least 2 hours at room temperature with gentle shaking.[13]

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to reduce background.[11]

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

This method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) (PS) and membrane integrity.[14][15][16]

Materials:

  • Treated and control cells

  • Phosphate-Buffered Saline (PBS)

  • 1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)[14]

  • Annexin V-FITC conjugate

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound for the desired time.

  • Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.[16]

  • Wash the collected cells twice with cold PBS by centrifugation at 300-670 x g for 5 minutes.[15][16]

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[14][16]

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[16]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[16]

  • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[14][16]

  • Add 400 µL of 1X Binding Buffer to each tube.[14][16]

  • Analyze the samples immediately (within 1 hour) by flow cytometry.[14]

  • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and quadrants.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate, to investigate the effect of this compound on signaling pathways like PI3K/Akt and MAPK/ERK.[17][18]

Materials:

  • Treated and control cells

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors[18]

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane[18]

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)[18]

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies[18]

  • Chemiluminescent detection reagent[18]

  • Imaging system

Procedure:

  • After treatment with this compound, wash cells with ice-cold PBS.

  • Lyse the cells with ice-cold RIPA buffer.[18]

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet debris.[18]

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5-10 minutes.[18]

  • Separate the proteins by SDS-PAGE.[18]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[18]

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[19][20]

  • Wash the membrane three times with TBST for 5-10 minutes each.[18]

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Wash the membrane again three times with TBST.

  • Apply the chemiluminescent detection reagent and capture the signal using an imaging system.[18]

Mandatory Visualizations

Lacidipine_Signaling_Pathway This compound This compound Ca_Channel L-type Calcium Channel This compound->Ca_Channel Inhibits Akt Akt This compound->Akt Inhibits MAPK_Pathway MAPK Pathway (ERK) This compound->MAPK_Pathway Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Regulates PI3K PI3K Ca_Influx->PI3K Ca_Influx->MAPK_Pathway PI3K->Akt Activates Proliferation Cell Proliferation Akt->Proliferation Promotes MAPK_Pathway->Proliferation Promotes

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Assays cluster_2 Data Analysis Cell_Culture Cancer Cell Culture Treatment This compound Treatment Cell_Culture->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Flow_Cytometry Flow Cytometry (Apoptosis) Treatment->Flow_Cytometry Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot IC50 IC50 Calculation MTT->IC50 Apoptosis_Quant Apoptosis Quantification Flow_Cytometry->Apoptosis_Quant Protein_Quant Protein Quantification Western_Blot->Protein_Quant

References

Evaluating the In Vitro Antioxidant Capacity of Lacidipine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lacidipine, a third-generation dihydropyridine (B1217469) calcium channel blocker, is primarily utilized for the management of hypertension. Beyond its vasodilatory effects, emerging evidence suggests that this compound possesses significant antioxidant properties, which may contribute to its vasoprotective and anti-atherosclerotic benefits.[1][2][3] These antioxidant activities are attributed to its ability to directly scavenge free radicals and modulate cellular oxidative stress pathways.[1][4] This document provides detailed protocols for evaluating the in vitro antioxidant capacity of this compound, targeting researchers, scientists, and drug development professionals. The methodologies cover both chemical-based assays and cellular-based assays to provide a comprehensive assessment of its antioxidant profile.

Chemical-Based Assays for Antioxidant Capacity

Chemical-based assays are rapid and cost-effective methods to determine the radical scavenging and reducing power of a compound. While specific quantitative data for this compound in these assays are not widely published, the following standard protocols can be adapted for its evaluation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a common method to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol).

    • Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.

  • Assay Procedure:

    • Add 100 µL of various concentrations of this compound to a 96-well plate.

    • Add 100 µL of the DPPH solution to each well.

    • Include a control well containing 100 µL of the solvent and 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

    • The IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of this compound.

Data Presentation:

AssayCompoundIC50 Value (µM)Reference Compound (e.g., Ascorbic Acid) IC50 (µM)
DPPH Radical ScavengingThis compoundData not available in searched literature~25-50

Note: The IC50 value for the reference compound can vary depending on the specific experimental conditions.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM solution of ABTS and a 2.45 mM solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.

    • Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add 20 µL of various concentrations of this compound to a 96-well plate.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Include a control well with 20 µL of the solvent and 180 µL of the diluted ABTS•+ solution.

    • Incubate the plate at room temperature for 6 minutes.

  • Data Analysis:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition as in the DPPH assay.

    • The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the antioxidant capacity of this compound to that of Trolox, a water-soluble vitamin E analog.

Data Presentation:

AssayCompoundTrolox Equivalent Antioxidant Capacity (TEAC) (mM Trolox equivalents/mM)
ABTS Radical ScavengingThis compoundData not available in searched literature
FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Experimental Protocol:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.

  • Assay Procedure:

    • Add 20 µL of various concentrations of this compound to a 96-well plate.

    • Add 180 µL of the FRAP reagent to each well.

    • Incubate the plate at 37°C for 4 minutes.

  • Data Analysis:

    • Measure the absorbance at 593 nm.

    • Create a standard curve using known concentrations of FeSO₄·7H₂O.

    • The FRAP value is expressed as mmol of Fe²⁺ equivalents per gram or mole of the compound.

Data Presentation:

AssayCompoundFerric Reducing Antioxidant Power (mmol Fe²⁺/g)
FRAPThis compoundData not available in searched literature

Cellular-Based Assays for Antioxidant Capacity

Cellular assays provide a more biologically relevant assessment of a compound's antioxidant activity by considering its uptake, metabolism, and interaction with cellular components.

Intracellular Reactive Oxygen Species (ROS) Scavenging Assay

This assay measures the ability of this compound to reduce the levels of intracellular ROS induced by an oxidative stressor like hydrogen peroxide (H₂O₂). The fluorescent probe 2',7'-dichlorofluorescein (B58168) diacetate (DCFH-DA) is commonly used for this purpose.

Experimental Protocol:

  • Cell Culture:

    • Culture human umbilical vein endothelial cells (HUVECs) in appropriate media.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).

    • Induce oxidative stress by adding a ROS-generating agent such as H₂O₂ (e.g., 100 µM) for a short period (e.g., 30 minutes).

  • Staining and Analysis:

    • Wash the cells with PBS and incubate them with 10 µM DCFH-DA in serum-free media for 30 minutes at 37°C in the dark.

    • Wash the cells again with PBS to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer (excitation ~485 nm, emission ~535 nm).

Data Presentation:

Treatment GroupIntracellular ROS Level (Relative Fluorescence Units)% Reduction in ROS vs. H₂O₂ Control
ControlBaselineN/A
H₂O₂Increased0%
H₂O₂ + this compoundReducedSignificant reduction observed[5]

Note: A study by Cominacini et al. (2003) demonstrated that this compound significantly reduces intracellular ROS formation in bovine aortic endothelial cells, with a lower IC50 than other dihydropyridines like amlodipine, lercanidipine, nimodipine, and nifedipine, indicating a more potent effect.[4]

Lipid Peroxidation (Malondialdehyde - MDA) Assay

This assay quantifies the levels of malondialdehyde (MDA), a major product of lipid peroxidation, as an indicator of oxidative damage to cell membranes.

Experimental Protocol:

  • Sample Preparation:

    • After treatment as described in the ROS assay, lyse the cells and collect the supernatant.

  • TBARS Assay:

    • Mix the cell lysate with a solution of thiobarbituric acid (TBA) in an acidic medium.

    • Heat the mixture at 95°C for 60 minutes.

    • Cool the samples and measure the absorbance of the resulting pink-colored product at 532 nm.

  • Data Analysis:

    • Quantify the MDA concentration using a standard curve prepared with a known concentration of MDA.

Data Presentation:

Treatment GroupMDA Level (nmol/mg protein)% Reduction in MDA vs. H₂O₂ Control
Control~1.5N/A
H₂O₂~4.50%
H₂O₂ + this compound~2.5~44%[5]
Endogenous Antioxidant Enzyme Activity Assays

This compound's antioxidant effects may also involve the modulation of endogenous antioxidant defense systems.

Superoxide (B77818) Dismutase (SOD) Activity Assay:

Experimental Protocol:

  • Sample Preparation:

    • Prepare cell lysates as described previously.

  • Assay Procedure:

    • Use a commercially available SOD assay kit, which typically measures the inhibition of the reduction of a tetrazolium salt by superoxide radicals generated by a xanthine-xanthine oxidase system.

  • Data Analysis:

    • Measure the absorbance at the wavelength specified by the kit manufacturer.

    • Calculate the SOD activity based on the standard curve provided in the kit.

Glutathione (GSH) Level Assay:

Experimental Protocol:

  • Sample Preparation:

    • Prepare cell lysates.

  • Assay Procedure:

    • Use a commercially available GSH assay kit, which is often based on the reaction of GSH with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.

  • Data Analysis:

    • Measure the absorbance at 412 nm.

    • Determine the GSH concentration from a standard curve.

Data Presentation:

Treatment GroupSOD Activity (U/mg protein)GSH Level (µmol/mg protein)
Control~25~8
H₂O₂~10~3
H₂O₂ + this compound~20~6

(Data are estimated based on graphical representations from a study by Wang et al., 2021[5])

Signaling Pathway and Experimental Workflow

Signaling Pathway of this compound's Antioxidant Effect

This compound has been shown to exert its protective effects against oxidative stress in endothelial cells through the CXCR7/P38/C/EBP-β signaling pathway.[5]

G This compound This compound CXCR7 CXCR7 This compound->CXCR7 Activates Endothelial_Protection Endothelial Protection This compound->Endothelial_Protection p38_MAPK p38 MAPK (Phosphorylation) CXCR7->p38_MAPK Inhibits CEBPB C/EBP-β p38_MAPK->CEBPB Activates Oxidative_Stress Oxidative Stress (ROS, MDA) CEBPB->Oxidative_Stress Promotes Oxidative_Stress->Endothelial_Protection Reduces

Caption: this compound's antioxidant signaling pathway.

Experimental Workflow for Cellular Antioxidant Assays

The following diagram illustrates the general workflow for assessing the cellular antioxidant activity of this compound.

G start Start cell_culture Cell Culture (e.g., HUVECs) start->cell_culture treatment This compound Treatment (Various Concentrations) cell_culture->treatment stressor Induce Oxidative Stress (e.g., H₂O₂) treatment->stressor ros_assay ROS Assay (DCFH-DA) stressor->ros_assay mda_assay MDA Assay (TBARS) stressor->mda_assay sod_gsh_assay SOD & GSH Assays stressor->sod_gsh_assay data_analysis Data Analysis ros_assay->data_analysis mda_assay->data_analysis sod_gsh_assay->data_analysis end End data_analysis->end

Caption: Workflow for cellular antioxidant evaluation.

Conclusion

This compound exhibits notable antioxidant properties in vitro, which likely contribute to its therapeutic effects beyond calcium channel blockade. The protocols outlined in this document provide a framework for the comprehensive evaluation of this compound's antioxidant capacity. While quantitative data from chemical-based assays are limited in the current literature, the cellular assay data strongly support its role in mitigating oxidative stress. Further research to quantify its activity in assays such as DPPH, ABTS, and FRAP will be valuable in fully characterizing its antioxidant profile and comparing it with other cardioprotective agents.

References

Application Notes and Protocols: Utilizing Dahl Salt-Sensitive Rats to Investigate the Therapeutic Effects of Lacidipine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Dahl salt-sensitive (SS) rat is a well-established and valuable inbred strain for modeling salt-sensitive hypertension, a condition with high prevalence in human populations.[1][2][3] These rats exhibit a significant increase in blood pressure and subsequent cardiovascular and renal damage when fed a high-salt diet, mimicking key aspects of human hypertensive pathology.[1][2][4][5] Lacidipine, a third-generation dihydropyridine (B1217469) calcium channel blocker, has demonstrated potent antihypertensive and organ-protective effects in this model.[6][7][8][9] Notably, this compound exerts vasculoprotective and cardioprotective effects that are, in part, independent of its blood pressure-lowering activity, making the Dahl SS rat an ideal model to elucidate these pleiotropic mechanisms.[7][8][9][10]

These application notes provide a comprehensive overview and detailed protocols for using the Dahl SS rat model to study the multifaceted effects of this compound.

Data Presentation: Quantitative Effects of this compound in Dahl SS Rats

The following tables summarize the key quantitative data from studies investigating the effects of this compound in Dahl salt-sensitive rats on a high-salt diet.

Table 1: Effects of this compound on Survival Rate and Blood Pressure

Treatment GroupDose (mg/kg/day, p.o.)DurationSurvival Rate (%)Systolic Blood Pressure (mmHg)Reference
Untreated Dahl-S (High Salt)-9 weeks20Not explicitly stated, but significantly elevated[7]
This compound0.19 weeks100Not controlled[7]
This compound0.39 weeks100Not controlled[7]
This compound19 weeks100Not controlled[7]
This compound109 weeks100Controlled[7]
Untreated Dahl-S (High Salt)-4 weeks (already hypertensive)Not explicitly stated, but high mortalityElevated[8]
This compound0.3TherapeuticAlmost complete protectionNot reduced[8]
This compound1TherapeuticAlmost complete protectionNot reduced[8]
This compound3TherapeuticAlmost complete protectionNot reduced[8]

Table 2: Cardioprotective Effects of this compound

Treatment GroupDose (mg/kg/day, p.o.)Key FindingReference
This compound3Regression of cardiac hypertrophy[8]
This compound0.3Prevented salt-dependent cardiac hypertrophy and increases in ventricular gene products (skeletal and cardiac α-actin, β-myosin heavy chain, type I collagen, L-type calcium channel, and preproendothelin-1)[11]
This compound1Further decreased systolic blood pressure, completely prevented salt-dependent overexpression of the β-MHC gene, and markedly attenuated salt-dependent overexpression of the transforming growth factor-β1 gene[11]
This compound0.3, 1, 3Lower heart weight and heart weight/body weight ratio compared to vehicle. More regular arrangement of myofibrils and intercalated discs in cardiocytes. Significantly higher density of mitochondria in cardiocytes.[12]

Table 3: Vasculoprotective and Endothelial Effects of this compound

Treatment GroupDose (mg/kg/day, p.o.)Key FindingReference
This compound1Enhanced endothelial Nitrogen Monoxide (NO) activity[6]
This compound0.1, 0.3, 1, 10Dose-related vascular protection in various tissues and prevention of brain lesions[7]
This compound0.3, 1, 3Dose-dependently inhibited the development of macroscopic and microscopic alterations in the distal branches of mesenteric arteries and in the brain[8]
This compound1Prevented salt-related reduction of acetylcholine-induced relaxation in aortas and increased endothelial NO synthase mRNA levels in aortic tissue[13][14]

Experimental Protocols

Protocol 1: Induction of Hypertension in Dahl Salt-Sensitive Rats

Objective: To induce hypertension and associated end-organ damage in Dahl SS rats.

Materials:

  • Male Dahl salt-sensitive (SS) rats (e.g., SS/Jr strain), typically 5-6 weeks old.

  • Standard low-salt chow (e.g., 0.3% NaCl).

  • High-salt chow (e.g., 8% NaCl).

  • Metabolic cages for urine collection.

  • Blood pressure measurement system (e.g., tail-cuff method or telemetry).

Procedure:

  • Acclimate rats for at least one week on a low-salt diet.

  • Divide rats into control and experimental groups.

  • The control group continues on the low-salt diet.

  • The experimental group is switched to a high-salt diet (8% NaCl) to induce hypertension.[7]

  • Monitor body weight and food and water intake regularly.

  • Measure systolic blood pressure weekly using the tail-cuff method. For continuous and more accurate measurements, telemetry is recommended.

  • Collect 24-hour urine samples using metabolic cages to assess renal function (e.g., proteinuria).

  • The development of hypertension is typically observed within a few weeks of initiating the high-salt diet.[2][4][5]

Protocol 2: Administration of this compound

Objective: To administer this compound to Dahl SS rats to assess its therapeutic effects.

Materials:

  • This compound.

  • Vehicle for suspending this compound (e.g., 0.5% carboxymethylcellulose).

  • Oral gavage needles.

Procedure:

  • Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 0.1, 0.3, 1, 3, 10 mg/kg).[7][8]

  • Administer this compound or vehicle to the respective groups of rats once daily via oral gavage.[7]

  • Continue the administration for the duration of the study (e.g., 4-9 weeks).[7][8]

  • Monitor for any adverse effects.

Protocol 3: Assessment of Cardiovascular and Renal Parameters

Objective: To evaluate the effects of this compound on cardiovascular and renal structure and function.

Materials:

  • Anesthesia (e.g., isoflurane).

  • Surgical tools for tissue harvesting.

  • Phosphate-buffered saline (PBS).

  • Formalin or other fixatives.

  • Equipment for histological analysis (microtome, slides, stains like H&E and Masson's trichrome).

  • Equipment for molecular analysis (e.g., PCR, Western blot).

Procedure:

  • At the end of the treatment period, anesthetize the rats.

  • Measure final blood pressure.

  • Collect blood samples for biochemical analysis (e.g., plasma renin activity).

  • Perfuse the animals with PBS to remove blood.

  • Harvest organs of interest, such as the heart, aorta, and kidneys.

  • Weigh the heart and ventricles to determine the heart weight to body weight ratio, an indicator of cardiac hypertrophy.[12]

  • Fix a portion of the tissues in formalin for histological examination to assess tissue damage, fibrosis, and vascular remodeling.[8]

  • Snap-freeze another portion of the tissues in liquid nitrogen and store at -80°C for molecular analyses, such as gene expression of markers like preproendothelin-1, eNOS, and markers of cardiac hypertrophy.[10][11][13]

Visualizations: Signaling Pathways and Experimental Workflow

This compound's Proposed Mechanism of Action

This compound, a dihydropyridine calcium channel blocker, primarily acts by inhibiting L-type calcium channels in vascular smooth muscle cells.[15] This leads to vasodilation and a reduction in blood pressure.[15] However, studies in Dahl SS rats reveal additional protective mechanisms beyond blood pressure control. This compound enhances the bioavailability of nitric oxide (NO) by increasing the expression of endothelial NO synthase (eNOS).[6][13][14] It also exhibits antioxidant properties and can reduce the expression of pro-inflammatory and pro-fibrotic molecules like endothelin-1 (B181129) and transforming growth factor-beta1 (TGF-β1).[10][11][16]

Lacidipine_Mechanism cluster_Vascular Vascular Smooth Muscle Cell cluster_Endothelial Endothelial Cell L_type L-type Ca2+ Channel Ca_influx Ca2+ Influx Contraction Vasoconstriction Ca_influx->Contraction HTN Hypertension Contraction->HTN eNOS eNOS NO Nitric Oxide (NO) eNOS->NO NO->Contraction Inhibits This compound This compound This compound->L_type Inhibits This compound->eNOS Upregulates ET1 Endothelin-1 This compound->ET1 Downregulates Vasc_damage Vascular Damage HTN->Vasc_damage Cardiac_hypertrophy Cardiac Hypertrophy HTN->Cardiac_hypertrophy Vasc_damage->Cardiac_hypertrophy ET1->Cardiac_hypertrophy

Caption: this compound's multifaceted mechanism of action.

Experimental Workflow for Evaluating this compound in Dahl SS Rats

The following diagram illustrates a typical experimental workflow for studying the effects of this compound in the Dahl salt-sensitive rat model.

Experimental_Workflow cluster_analysis Analyses start Start: Acclimatize Dahl SS Rats (Low Salt Diet) diet Induce Hypertension (High Salt Diet) start->diet treatment Administer this compound or Vehicle (Oral Gavage) diet->treatment monitoring Monitor Blood Pressure, Body Weight, etc. treatment->monitoring monitoring->treatment Daily endpoint Endpoint: Tissue Collection & Analysis monitoring->endpoint histology Histology (Heart, Kidney, Aorta) endpoint->histology molecular Molecular Biology (PCR, Western Blot) endpoint->molecular biochemistry Biochemistry (Plasma, Urine) endpoint->biochemistry analysis Data Analysis & Interpretation histology->analysis molecular->analysis biochemistry->analysis

Caption: Experimental workflow for this compound studies.

Signaling Pathways Involved in this compound's Cardioprotective Effects

This compound's cardioprotective effects appear to be mediated through multiple signaling pathways that are dysregulated in the Dahl SS rat model. Key among these is the modulation of pathways related to oxidative stress, endothelial dysfunction, and pathological hypertrophy.

Signaling_Pathways cluster_pathways Key Pathological Drivers in Dahl SS Rats cluster_this compound This compound's Modulatory Effects cluster_outcomes Cellular & Tissue Outcomes High_Salt High Salt Diet Oxidative_Stress Oxidative Stress High_Salt->Oxidative_Stress Endothelial_Dysfunction Endothelial Dysfunction High_Salt->Endothelial_Dysfunction ET1_pathway Endothelin-1 Upregulation High_Salt->ET1_pathway Oxidative_Stress->Endothelial_Dysfunction Endothelial_Dysfunction->ET1_pathway TGF_beta TGF-β1 Signaling ET1_pathway->TGF_beta This compound This compound Antioxidant Antioxidant Effects This compound->Antioxidant eNOS_up eNOS Upregulation This compound->eNOS_up ET1_down ET-1 Downregulation This compound->ET1_down TGF_beta_down TGF-β1 Downregulation This compound->TGF_beta_down Antioxidant->Oxidative_Stress Counteracts eNOS_up->Endothelial_Dysfunction Improves Vasodilation Improved Vasodilation eNOS_up->Vasodilation ET1_down->ET1_pathway Inhibits ET1_down->Vasodilation Reduced_Hypertrophy Reduced Cardiac Hypertrophy ET1_down->Reduced_Hypertrophy TGF_beta_down->TGF_beta Inhibits Reduced_Fibrosis Reduced Fibrosis TGF_beta_down->Reduced_Fibrosis Reduced_Fibrosis->Reduced_Hypertrophy

Caption: Signaling pathways modulated by this compound.

References

Application Notes and Protocols for High-Throughput Screening to Identify Lacidipine Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lacidipine is a dihydropyridine (B1217469) calcium channel blocker primarily used in the management of hypertension. Its principal mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure. However, like many drugs, this compound may interact with additional, or "off-target," proteins, which could lead to novel therapeutic applications or unforeseen side effects. High-throughput screening (HTS) offers a powerful methodology to systematically identify these unknown targets.

These application notes provide a framework for utilizing HTS to discover novel targets of this compound. We present a detailed protocol for a phenotypic high-content screening assay—an angiogenesis assay—where this compound has been identified as a modulator. Subsequently, we provide comprehensive protocols for two key target deconvolution techniques, Photo-Affinity Chromatography and the Cellular Thermal Shift Assay (CETSA), which can be employed to identify the direct molecular targets responsible for the observed phenotype.

Section 1: Phenotypic High-Throughput Screening - A Case Study in Angiogenesis

A high-content screen of FDA-approved cardiovascular drugs identified this compound as a modulator of in vitro vascular lumen formation.[1][2][3] This phenotypic assay serves as an excellent example of how HTS can uncover novel cellular effects of existing drugs, paving the way for target identification studies.

High-Content Angiogenesis Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in a 3D matrix, a hallmark of angiogenesis. The effect of compounds on various parameters of this network, such as lumen area and length, can be quantified using automated imaging and analysis.

Data Presentation: Quantitative Analysis of Lumen Formation

The primary output of this high-content screen is the quantitative measurement of various morphological features of the vascular network. This data can be compiled to compare the effects of different compounds.

Compound IDConcentration (µM)Mean Lumen Area (µm²)% Change from VehicleHit (≥50% increase)
Vehicle (DMSO)-15,2340%No
This compound 5 25,389 +66.7% Yes
Compound A516,112+5.8%No
Compound B514,890-2.3%No
Positive Control128,945+90.0%Yes

Table 1: Representative data from a high-content angiogenesis screen. Data is illustrative. A study reported an EC50 of 250 nM for this compound-induced lumen expansion.[4]

Experimental Protocol: High-Content Angiogenesis Assay

This protocol is adapted from methodologies using Human Umbilical Vein Endothelial Cells (HUVECs).[5][6][7]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Growth Medium-2 (EGM™-2)

  • Growth factor-reduced Matrigel®

  • 96-well imaging plates

  • This compound and other test compounds

  • Vehicle control (e.g., DMSO)

  • Calcein AM (for cell viability and visualization)

  • High-content imaging system

  • Image analysis software

Procedure:

  • Plate Coating: Thaw growth factor-reduced Matrigel® overnight at 4°C. Using pre-chilled pipette tips and a 96-well plate, add 50 µL of Matrigel® to each well. Ensure even distribution and avoid bubbles. Incubate the plate at 37°C for 30-60 minutes to allow for gelation.[5]

  • Cell Seeding: Culture HUVECs to 70-80% confluency. Harvest the cells and resuspend them in EGM™-2 at a concentration of 2 x 10^5 cells/mL.

  • Compound Treatment: Prepare serial dilutions of this compound and other test compounds in EGM™-2.

  • Assay Assembly: Add 100 µL of the HUVEC suspension (20,000 cells) to each well of the Matrigel®-coated plate containing the test compounds. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 6-18 hours to allow for tube formation.

  • Staining: Add Calcein AM to each well to a final concentration of 2 µM and incubate for 30 minutes at 37°C.

  • Imaging: Acquire images using a high-content imaging system. Capture multiple z-stacks to visualize the 3D structure of the tube network.

  • Image Analysis: Use image analysis software to quantify various parameters of the vascular network, such as total tube length, number of junctions, and mean lumen area.[8][9]

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_matrigel Coat 96-well plate with Matrigel® seed_cells Seed HUVECs onto Matrigel® with compounds prep_matrigel->seed_cells prep_cells Culture and harvest HUVECs prep_cells->seed_cells prep_compounds Prepare this compound dilutions prep_compounds->seed_cells incubate Incubate for 6-18 hours seed_cells->incubate stain Stain with Calcein AM incubate->stain image Acquire images with high-content imager stain->image analyze Quantify lumen formation image->analyze identify_hits Identify hits analyze->identify_hits G cluster_prep Preparation cluster_binding Binding and Cross-linking cluster_purification Purification and Analysis probe Synthesize photo-affinity this compound probe incubate Incubate lysate with probe probe->incubate lysate Prepare cell lysate lysate->incubate crosslink UV cross-linking incubate->crosslink purify Affinity purify with streptavidin beads crosslink->purify wash Wash to remove non-specific binders purify->wash elute Elute bound proteins wash->elute analyze Identify proteins by mass spectrometry elute->analyze G cluster_treatment Cell Treatment and Heating cluster_lysis Lysis and Separation cluster_analysis Analysis treat Treat cells with this compound or vehicle heat Heat cells to various temperatures treat->heat lyse Lyse cells heat->lyse centrifuge Separate soluble and aggregated proteins lyse->centrifuge analyze Analyze soluble fraction by Western blot centrifuge->analyze plot Generate melting curves analyze->plot confirm Confirm target engagement plot->confirm G This compound This compound Ca_channel L-type Ca²⁺ Channel This compound->Ca_channel Inhibits Off_target Potential Off-Target This compound->Off_target Binds to Ca_influx ↓ Intracellular Ca²⁺ Ca_channel->Ca_influx Apoptosis_Signal Pro-apoptotic Signal Off_target->Apoptosis_Signal Ca_influx->Apoptosis_Signal Mitochondria Mitochondria Apoptosis_Signal->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 activates via Apaf-1 Apaf1 Apaf-1 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Lumen_Formation Lumen Formation Apoptosis->Lumen_Formation contributes to

References

Application Notes and Protocols: Flow Cytometry Analysis of Lacidipine's Effects on Immune Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing flow cytometry to analyze the immunomodulatory effects of Lacidipine, a dihydropyridine (B1217469) calcium channel blocker. Beyond its established role in hypertension management, emerging evidence indicates that this compound possesses significant immunomodulatory properties, particularly affecting T cell function.[1][2][3] Flow cytometry is an indispensable tool for dissecting these complex cellular responses, enabling multi-parameter analysis of individual cells to provide quantitative data on cell populations, activation status, and functional responses.[4][5]

This document offers detailed protocols for the immunophenotyping of immune cells, primarily focusing on T lymphocytes, and the analysis of signaling pathways affected by this compound treatment.

Introduction to this compound's Immunomodulatory Action

This compound is a calcium channel blocker that primarily targets L-type calcium channels, leading to vasodilation.[6] Recent studies have unveiled a novel role for this compound in promoting antitumor immunity. It has been shown to activate effector T cells while incapacitating regulatory T cells (Tregs).[1][2] This effect is mediated through the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in tryptophan metabolism that contributes to an immunosuppressive tumor microenvironment.[1]

Mechanistically, this compound inhibits the Pyk2-JAK1-calmodulin complex by targeting CaV1.2/1.3 calcium channels, which in turn suppresses the transcription of IDO1.[1][2] This leads to a reduction in kynurenine, a tryptophan metabolite that impairs effector T cell function and promotes Treg activity. Consequently, this compound treatment can shift the balance towards an anti-tumor immune response. Additionally, this compound has demonstrated anti-inflammatory and antioxidant properties, which may also contribute to its immunomodulatory profile.

Flow cytometry is the ideal technology to investigate these effects at a single-cell level, allowing for the precise quantification of changes in T cell subsets, their activation state, and cytokine production profiles following this compound treatment.

Data Presentation

The following tables are templates for organizing quantitative data obtained from flow cytometric analysis of immune cells treated with this compound.

Table 1: Immunophenotyping of T Cell Subsets in Peripheral Blood Mononuclear Cells (PBMCs)

Treatment Group% CD3+ of Lymphocytes% CD4+ of CD3+% CD8+ of CD3+% Treg (CD4+CD25+FoxP3+) of CD4+CD4/CD8 Ratio
Vehicle Control
This compound (Dose 1)
This compound (Dose 2)
This compound (Dose 3)

Table 2: Analysis of T Cell Activation Markers

Treatment Group% CD69+ of CD4+ T cellsMFI of CD69 on CD4+ T cells% CD25+ of CD8+ T cellsMFI of CD25 on CD8+ T cells
Unstimulated Control
Stimulated + Vehicle
Stimulated + this compound (Dose 1)
Stimulated + this compound (Dose 2)

MFI: Mean Fluorescence Intensity

Table 3: Intracellular Cytokine Staining of Activated T Cells

Treatment Group% IFN-γ+ of CD8+ T cells% TNF-α+ of CD4+ T cells% IL-2+ of CD4+ T cells
Unstimulated Control
Stimulated + Vehicle
Stimulated + this compound (Dose 1)
Stimulated + this compound (Dose 2)

Experimental Protocols

Protocol 1: Immunophenotyping and T Cell Activation Analysis

This protocol is designed to assess the effect of this compound on the frequency of major T cell subsets and the expression of early activation markers.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • T cell stimulation reagents (e.g., anti-CD3/CD28 antibodies or PMA/Ionomycin)

  • FACS Buffer (PBS with 2% FBS and 0.05% Sodium Azide)

  • Fluorochrome-conjugated antibodies (e.g., anti-CD3, -CD4, -CD8, -CD25, -CD69)

  • Viability dye (e.g., Propidium Iodide, 7-AAD)

Procedure:

  • Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation.[7] Wash the cells and resuspend them in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

  • This compound Treatment: Prepare serial dilutions of this compound and a vehicle control (DMSO) in complete medium. Add the desired final concentrations to the cell suspension. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

  • Cell Stimulation (for activation marker analysis): For assessing activation, add T cell stimulation reagents to the appropriate wells.[7]

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Cell Staining: a. Harvest the cells and transfer them to FACS tubes or a 96-well V-bottom plate. b. Wash the cells once with cold FACS buffer. c. Prepare an antibody cocktail containing antibodies against surface markers at pre-determined optimal concentrations in FACS buffer. d. Resuspend the cell pellet in the antibody cocktail and incubate for 30 minutes at 4°C in the dark.[8] e. Wash the cells twice with FACS buffer. f. If assessing viability, add a viability dye according to the manufacturer's instructions.

  • Data Acquisition: Resuspend the cells in 200-300 µL of FACS buffer and acquire events on a flow cytometer.[8]

  • Data Analysis: Gate on lymphocyte and single-cell populations. Subsequently, gate on CD3+, CD4+, and CD8+ T cell populations and quantify the percentage and MFI of activation markers like CD25 and CD69.

Protocol 2: Intracellular Cytokine Staining

This protocol measures the production of key cytokines within T cells following this compound treatment.

Materials:

  • All materials from Protocol 1

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Fixation/Permeabilization Buffer Kit

  • Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., anti-IFN-γ, -TNF-α, -IL-2)

Procedure:

  • Cell Preparation, Treatment, and Stimulation: Follow steps 1-3 from Protocol 1.

  • Inhibition of Cytokine Secretion: Approximately 4-6 hours before the end of the stimulation period, add a protein transport inhibitor to the cell cultures to allow for the intracellular accumulation of cytokines.[9]

  • Surface Staining: a. Harvest and wash the cells as described in Protocol 1. b. Perform surface staining for markers such as CD3, CD4, and CD8 as detailed in Protocol 1 (steps 5a-e).

  • Fixation and Permeabilization: a. After surface staining, wash the cells and resuspend the pellet in 100 µL of Fixation/Permeabilization solution.[8] b. Incubate for 20 minutes at 4°C in the dark. c. Wash the cells twice with 1X Permeabilization/Wash buffer.[8]

  • Intracellular Staining: a. Prepare an antibody cocktail containing anti-cytokine antibodies in 1X Permeabilization/Wash buffer. b. Resuspend the fixed and permeabilized cell pellet in the intracellular antibody cocktail. c. Incubate for 30 minutes at 4°C in the dark.[8] d. Wash the cells twice with 1X Permeabilization/Wash buffer.

  • Data Acquisition: Resuspend the cells in FACS buffer and acquire events on a flow cytometer.

  • Data Analysis: After initial gating, gate on CD4+ and CD8+ T cell populations and quantify the percentage of cells expressing specific cytokines.

Mandatory Visualizations

Lacidipine_Signaling_Pathway cluster_cell Immune Cell (e.g., T Cell) This compound This compound CaV CaV1.2 / CaV1.3 Calcium Channel This compound->CaV Inhibits Pyk2_JAK1 Pyk2-JAK1-Calmodulin Complex CaV->Pyk2_JAK1 Activates IDO1_transcription IDO1 Transcription Pyk2_JAK1->IDO1_transcription Promotes IDO1_expression IDO1 Expression IDO1_transcription->IDO1_expression Tryptophan Tryptophan IDO1_expression->Tryptophan Metabolizes Kynurenine Kynurenine Tryptophan->Kynurenine Effector_T_Cell Effector T Cell Activation Kynurenine->Effector_T_Cell Inhibits Treg Regulatory T Cell (Treg) Function Kynurenine->Treg Promotes

Caption: this compound's signaling pathway in immune modulation.

Flow_Cytometry_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_analysis Analysis Isolate_PBMCs Isolate PBMCs Treat_Cells Treat with this compound / Vehicle Control Isolate_PBMCs->Treat_Cells Stimulate_Cells Stimulate Cells (e.g., anti-CD3/CD28) Treat_Cells->Stimulate_Cells Surface_Stain Surface Marker Staining (CD3, CD4, CD8, etc.) Stimulate_Cells->Surface_Stain Fix_Perm Fixation & Permeabilization Surface_Stain->Fix_Perm For Intracellular Targets Acquire_Data Acquire Data on Flow Cytometer Surface_Stain->Acquire_Data For Surface Targets Only Intracellular_Stain Intracellular Staining (Cytokines, FoxP3) Fix_Perm->Intracellular_Stain Intracellular_Stain->Acquire_Data Analyze_Data Data Analysis (Gating & Quantification) Acquire_Data->Analyze_Data

Caption: General workflow for flow cytometry analysis.

References

Application Notes and Protocols: Western Blot Analysis of Signaling Pathways Affected by Lacidipine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lacidipine, a third-generation dihydropyridine (B1217469) calcium channel blocker, is primarily used in the management of hypertension.[1][2] Beyond its vasodilatory effects, emerging evidence suggests that this compound exerts pleiotropic effects on various cellular signaling pathways, contributing to its vasoprotective, anti-inflammatory, and anti-apoptotic properties.[1][2] Western blot analysis is a powerful and widely used technique to investigate these molecular mechanisms by detecting and quantifying changes in the expression and activation of key signaling proteins.

These application notes provide a comprehensive overview and detailed protocols for utilizing Western blot analysis to study the signaling pathways modulated by this compound. The focus is on pathways implicated in endothelial function, inflammation, apoptosis, and oxidative stress.

Key Signaling Pathways Modulated by this compound

This compound has been shown to influence several critical signaling cascades:

  • CXCR7/P38/C/EBP-β Signaling Pathway: In endothelial cells, this compound has been demonstrated to upregulate the chemokine receptor CXCR7, leading to the suppression of the p38 MAPK pathway and its downstream target, C/EBP-β. This cascade is crucial in mediating the anti-inflammatory and anti-senescence effects of this compound.[1][2]

  • Apoptosis Signaling Pathway: this compound has been shown to protect against apoptosis by modulating the expression of key regulatory proteins. It upregulates the anti-apoptotic protein Bcl-2 and downregulates the pro-apoptotic protein Bax, thereby inhibiting the release of cytochrome c from the mitochondria and subsequent activation of caspase-3.[3]

  • Antioxidant Signaling Pathways: this compound possesses antioxidant properties that may contribute to its protective effects. While direct Western blot data on the Nrf2 pathway is limited, its ability to counteract oxidative stress suggests a potential role in modulating this key antioxidant response pathway.

Data Presentation: Quantitative Analysis of Protein Expression

The following tables summarize the observed changes in protein expression in response to this compound treatment as determined by Western blot analysis from published studies. The data is presented as a representative fold change relative to control conditions.

Table 1: Effect of this compound on the CXCR7/P38/C/EBP-β Signaling Pathway in Endothelial Cells
Target ProteinTreatment GroupFold Change vs. ControlReference
CXCR7 This compoundIncreased[1]
p-P38/P38 This compoundDecreased[1]
C/EBP-β This compoundDecreased[1]
NLRP3 LPS + this compoundDecreased[1]
Caspase-1 LPS + this compoundDecreased[1]
NOX1 This compoundDecreased[1]
NOX2 This compoundDecreased[1]
VCAM1 Bleomycin + this compoundDecreased[1]
P16 Bleomycin + this compoundDecreased[1]
P21 Bleomycin + this compoundDecreased[1]

Data are representative of findings from Wei et al., 2021.

Table 2: Effect of this compound on Apoptosis-Related Proteins
Target ProteinTreatment GroupFold Change vs. ControlReference
Bcl-2 ATP depletion + this compoundIncreased[3]
Bax ATP depletion + this compoundDecreased[3]
Cytochrome c ATP depletion + this compoundDecreased[3]
Activated Caspase-3 ATP depletion + this compoundDecreased[3]

Data are representative of findings from Wang et al., 2014.

Mandatory Visualizations

G cluster_0 CXCR7/P38/C/EBP-β Signaling Pathway This compound This compound CXCR7 CXCR7 This compound->CXCR7 Upregulates p38_MAPK p38 MAPK CXCR7->p38_MAPK Inhibits CEBPB C/EBP-β p38_MAPK->CEBPB Inflammation_Senescence Inflammation & Senescence CEBPB->Inflammation_Senescence

CXCR7/P38/C/EBP-β Signaling Pathway

G cluster_1 Apoptosis Signaling Pathway This compound This compound Bcl2 Bcl-2 This compound->Bcl2 Upregulates Bax Bax This compound->Bax Downregulates Bcl2->Bax Cytochrome_c Cytochrome c Bax->Cytochrome_c Caspase3 Caspase-3 Cytochrome_c->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Apoptosis Signaling Pathway

G cluster_2 Western Blot Experimental Workflow start Sample Preparation (Cell Culture/Tissue) lysis Cell/Tissue Lysis start->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF Membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection analysis Data Analysis detection->analysis

Western Blot Experimental Workflow

Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Culture: Culture human aortic endothelial cells (HAECs) in endothelial cell growth medium (EGM-2) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed cells in 6-well plates and grow to 80-90% confluency.

  • Treatment:

    • For analysis of the CXCR7/P38/C/EBP-β pathway, pre-treat cells with this compound (e.g., 10 µM) for 24 hours, followed by stimulation with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time.

    • For apoptosis studies, pre-treat cells with this compound (e.g., 1-10 µM) for 24 hours before inducing apoptosis with a stimulus like ATP depletion.

    • Include appropriate vehicle controls (e.g., DMSO) in all experiments.

Protocol 2: Protein Extraction from Cultured Cells
  • Washing: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

  • Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate on ice for 30 minutes with vortexing every 10 minutes.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit according to the manufacturer's instructions.

Protocol 3: Protein Extraction from Aortic Tissue
  • Tissue Homogenization: Homogenize frozen aortic tissue samples in ice-cold RIPA buffer with protease and phosphatase inhibitors using a tissue homogenizer.

  • Incubation and Centrifugation: Follow steps 4-6 from Protocol 2.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

Protocol 4: Western Blot Analysis
  • Sample Preparation: Mix 20-30 µg of protein with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a 10% or 12% SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions:

    • anti-CXCR7 (1:1000)

    • anti-p-P38 (1:1000)

    • anti-P38 (1:1000)

    • anti-C/EBP-β (1:1000)

    • anti-NLRP3 (1:1000)

    • anti-Caspase-1 (1:1000)

    • anti-Bcl-2 (1:1000)

    • anti-Bax (1:1000)

    • anti-Cytochrome c (1:1000)

    • anti-Caspase-3 (1:1000)

    • anti-GAPDH (1:5000) or anti-β-actin (1:5000) as a loading control.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein to the loading control to determine the relative protein expression.

Conclusion

Western blot analysis is an indispensable tool for elucidating the molecular mechanisms underlying the therapeutic effects of this compound. The protocols and data presented here provide a framework for researchers to investigate how this compound modulates key signaling pathways involved in cardiovascular health and disease. By understanding these intricate cellular responses, new therapeutic strategies and applications for this compound and other calcium channel blockers can be explored.

References

Application Notes and Protocols: Measuring Gene Expression Changes with Lacidipine using Real-time PCR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lacidipine, a dihydropyridine (B1217469) calcium channel blocker, is primarily utilized for the management of hypertension. Its mechanism of action involves the inhibition of L-type calcium channels, leading to vasodilation and a subsequent reduction in blood pressure.[1] Beyond its established role in blood pressure regulation, emerging research indicates that this compound exerts pleiotropic effects at the cellular level, including the modulation of gene expression associated with cardiovascular remodeling, endothelial function, and inflammation.

Real-time Polymerase Chain Reaction (RT-qPCR) is a highly sensitive and specific technique for quantifying mRNA levels, making it an invaluable tool for investigating the impact of pharmaceutical compounds on gene expression. These application notes provide a comprehensive overview and detailed protocols for utilizing RT-qPCR to measure changes in the expression of key genes in response to this compound treatment. The target genes discussed are central to cardiovascular health and have been identified in preclinical studies as being modulated by this compound.

Data Presentation: Summary of this compound's Effects on Gene Expression

The following tables summarize the reported effects of this compound on the expression of key genes implicated in cardiovascular pathophysiology. While quantitative real-time PCR is the gold standard for such analyses, it is important to note that much of the currently available data is descriptive. The tables below reflect the observed trends from published studies.

Table 1: Gene Expression Changes in Cardiac Tissue Following this compound Treatment in a Model of Salt-Induced Cardiac Hypertrophy

GeneFunctionEffect of Salt-LoadingEffect of this compound TreatmentReference
Preproendothelin-1 (ET-1)Potent vasoconstrictor, promotes cell proliferation and hypertrophyIncreasedInhibition of salt-induced increase[2]
Skeletal α-actinFetal gene re-expressed during cardiac hypertrophyIncreasedPrevention of salt-induced increase[3]
Cardiac α-actinMajor contractile protein in cardiomyocytesIncreasedPrevention of salt-induced increase[3]
β-myosin heavy chain (β-MHC)Fetal isoform, re-expression is a marker of cardiac hypertrophyIncreasedPrevention of salt-dependent overexpression[3]
Type I collagenExtracellular matrix protein involved in fibrosisIncreasedPrevention of salt-induced increase[3]
L-type calcium channelTarget of this compound, involved in calcium influxIncreasedPrevention of salt-induced increase[3]
Transforming growth factor-β1 (TGF-β1)Profibrotic cytokineIncreasedAttenuation of salt-dependent overexpression[3]

Table 2: Gene Expression Changes in Endothelial Cells and Aortic Tissue Following this compound Treatment

GeneFunctionEffect of Stimulus (e.g., oxidative stress, inflammation)Effect of this compound TreatmentReference
Endothelial Nitric Oxide Synthase (eNOS)Produces nitric oxide, a key vasodilatorOften downregulated in endothelial dysfunctionIncreased mRNA levels
C-X-C Motif Chemokine Receptor 7 (CXCR7)Atypical chemokine receptor, role in cell survival and inflammationElevation of expression[4][5]
p38 (MAPK14)Mitogen-activated protein kinase involved in inflammation and stress responsesActivated/UpregulatedSuppression of expression and phosphorylation[4][5]
CCAAT/enhancer-binding protein beta (C/EBP-β)Transcription factor involved in inflammatory responsesIncreasedSuppression of expression[4][5]

Signaling Pathways Modulated by this compound

This compound's primary action of blocking L-type calcium channels initiates a cascade of downstream events that ultimately alter gene expression. Below are diagrams illustrating a key signaling pathway implicated in the therapeutic effects of this compound beyond blood pressure reduction.

G This compound's Modulation of the CXCR7/P38/C/EBP-β Signaling Pathway This compound This compound Ca_channel L-type Calcium Channel This compound->Ca_channel inhibition p38 p38 MAPK Activation This compound->p38 indirectly inhibits intracellular_Ca Intracellular Ca2+ Signaling Ca_channel->intracellular_Ca decreases CXCR7 CXCR7 Expression intracellular_Ca->CXCR7 leads to increased CXCR7->p38 inhibits CEBP_beta C/EBP-β Expression p38->CEBP_beta activates Inflammation Inflammatory Gene Expression CEBP_beta->Inflammation promotes Endothelial_dysfunction Endothelial Dysfunction Inflammation->Endothelial_dysfunction contributes to

Caption: this compound's effect on the CXCR7/p38/C/EBP-β pathway.

Experimental Protocols

Cell Culture and this compound Treatment

This protocol is a general guideline and should be optimized for the specific cell type being investigated.

Materials:

  • Appropriate cell line (e.g., HUVECs for endothelial studies, primary neonatal rat ventricular myocytes for cardiac hypertrophy studies)

  • Complete cell culture medium

  • This compound (stock solution prepared in a suitable solvent, e.g., DMSO)

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • 6-well or 12-well cell culture plates

Procedure:

  • Seed cells in culture plates at a density that will result in 70-80% confluency at the time of treatment.

  • Allow cells to adhere and grow overnight in a humidified incubator at 37°C and 5% CO2.

  • The following day, replace the culture medium with fresh medium containing the desired concentration of this compound or an equivalent amount of vehicle control. A dose-response and time-course experiment is recommended to determine optimal conditions.

  • Incubate the cells for the predetermined time period.

  • After incubation, wash the cells twice with ice-cold PBS.

  • Proceed immediately to RNA extraction.

RNA Extraction and cDNA Synthesis

High-quality RNA is crucial for accurate real-time PCR results.

Materials:

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen; or TRIzol reagent, Thermo Fisher Scientific)

  • RNase-free water

  • DNase I (optional, but recommended)

  • Reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems)

  • Spectrophotometer (e.g., NanoDrop)

Procedure:

  • Lyse the cells directly in the culture plate according to the RNA extraction kit manufacturer's protocol.

  • Homogenize the lysate and proceed with the RNA purification steps as outlined in the kit's instructions.

  • (Optional) Perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.

  • Elute the RNA in RNase-free water.

  • Determine the RNA concentration and purity (A260/A280 ratio should be ~2.0) using a spectrophotometer.

  • Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit according to the manufacturer's protocol. The resulting cDNA will be used as the template for real-time PCR.

Real-time PCR (qPCR)

Materials:

  • cDNA template

  • SYBR Green or TaqMan master mix

  • Forward and reverse primers for target genes and a reference gene (e.g., GAPDH, β-actin)

  • Nuclease-free water

  • Real-time PCR instrument

Procedure:

  • Prepare the qPCR reaction mixture. A typical 20 µL reaction includes:

    • 10 µL 2x SYBR Green/TaqMan Master Mix

    • 1 µL Forward Primer (10 µM)

    • 1 µL Reverse Primer (10 µM)

    • 2 µL cDNA template (diluted as appropriate)

    • 6 µL Nuclease-free water

  • Set up the reactions in triplicate for each sample and each gene (including the reference gene).

  • Run the qPCR on a real-time PCR instrument using a standard cycling protocol:

    • Initial denaturation: 95°C for 10 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute

    • Melt curve analysis (for SYBR Green)

  • Data Analysis:

    • The relative quantification of gene expression can be calculated using the 2-ΔΔCt method.[3]

    • ΔCt = Ct (target gene) - Ct (reference gene)

    • ΔΔCt = ΔCt (this compound-treated sample) - ΔCt (vehicle control sample)

    • Fold Change = 2-ΔΔCt

Experimental Workflow

The following diagram outlines the key steps in performing a gene expression analysis experiment using real-time PCR.

G Real-time PCR Experimental Workflow cell_culture Cell Culture and Treatment with this compound rna_extraction Total RNA Extraction cell_culture->rna_extraction cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_extraction->cdna_synthesis qpcr Real-time PCR (qPCR) cdna_synthesis->qpcr data_analysis Data Analysis (2-ΔΔCt Method) qpcr->data_analysis results Gene Expression Fold Change data_analysis->results

Caption: Workflow for gene expression analysis.

Conclusion

Real-time PCR is a powerful technique to elucidate the molecular mechanisms underlying the therapeutic effects of this compound. By quantifying changes in mRNA levels of key cardiovascular genes, researchers can gain valuable insights into its role in mitigating pathological processes such as cardiac hypertrophy, endothelial dysfunction, and inflammation. The protocols and data presented here serve as a guide for designing and conducting experiments to further explore the gene regulatory effects of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Lacidipine's Poor Water Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to lacidipine's poor water solubility in experimental setups.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to dissolve in aqueous solutions?

A1: this compound is a highly lipophilic (fat-soluble) compound, categorized as a Biopharmaceutics Classification System (BCS) Class II drug. This means it has high permeability but very low aqueous solubility, which is a primary factor limiting its oral bioavailability to approximately 10%.[1][2] Its chemical structure contributes to its low solubility in water, making it challenging to work with in aqueous-based experimental systems.

Q2: What are the initial signs of solubility issues in my experiment?

A2: Common indicators of this compound solubility problems include:

  • Precipitation: The compound may fall out of solution, appearing as a solid or crystalline material in your media.

  • Cloudiness or Turbidity: The solution may appear hazy or milky, indicating the presence of undissolved particles.

  • Inconsistent Results: Poor solubility can lead to variability in experimental outcomes due to inconsistent drug concentration.

  • Low Bioavailability in In-Vivo Studies: In animal studies, poor solubility can result in low and erratic absorption of the drug.[1]

Q3: Can I use organic solvents to dissolve this compound?

A3: Yes, this compound is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and ethanol (B145695) are commonly used to prepare stock solutions.[3] However, it is crucial to be mindful of the final concentration of the organic solvent in your experimental system, as high concentrations can be toxic to cells or interfere with the assay.

Q4: What is a suitable final concentration of DMSO for cell-based assays?

A4: For most cell-based experiments, the final concentration of DMSO should be kept below 0.1% to avoid solvent-induced artifacts or cytotoxicity.[4] It is always recommended to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experimental design.

Troubleshooting Guide

Issue 1: this compound precipitates when added to aqueous buffer/media.

Cause: This is expected due to this compound's poor water solubility. The addition of a concentrated stock solution in an organic solvent to an aqueous medium can cause the drug to crash out.

Solutions:

  • Method 1: Two-Step Dilution: First, dissolve this compound in a water-miscible organic solvent like DMF. Then, dilute this stock solution with the aqueous buffer of choice while vortexing to ensure rapid mixing. A 1:3 ratio of DMF to PBS (pH 7.2) has been shown to yield a solubility of approximately 0.25 mg/mL.[3]

  • Method 2: Use of Co-solvents/Surfactants: Incorporating co-solvents or surfactants in your aqueous medium can significantly enhance this compound's solubility. See the data tables and experimental protocols below for specific examples.

  • Method 3: Advanced Formulations: For in-vivo studies or when organic solvents are not permissible, consider preparing advanced formulations such as solid dispersions, polymeric micelles, or nanosuspensions.

Issue 2: Inconsistent results in biological assays.

Cause: Poor solubility can lead to an inaccurate and inconsistent concentration of the active drug in your experiments.

Solutions:

  • Verify Solubilization: Before conducting your experiment, visually inspect your final this compound solution for any signs of precipitation or cloudiness.

  • Sonication: Gentle sonication can sometimes help in dissolving the compound and breaking up small aggregates.[4]

  • Fresh Preparations: this compound solutions in aqueous buffers may not be stable for long periods. It is recommended to prepare fresh solutions for each experiment. Aqueous solutions of this compound are not recommended to be stored for more than one day.[3]

  • Use of Solubilization Technologies: Employing the methods described in this guide (e.g., solid dispersions, micelles) will lead to more stable and reproducible solutions.

Quantitative Data on this compound Solubility

The following tables summarize the solubility of this compound in various solvents and formulations, providing a comparative overview of different solubilization strategies.

Table 1: Solubility in Common Solvents

Solvent/MediumSolubilityReference
Water~0.0016 mg/mL[5]
0.1 M HCl~0.0021 mg/mL[5]
Ethanol~5 mg/mL[3]
Dimethylformamide (DMF)~25 mg/mL[3]
Dimethyl Sulfoxide (DMSO)~20-84 mg/mL[3][4]

Table 2: Solubility Enhancement with Co-solvents and Surfactants

Co-solvent/SurfactantConcentrationSolubility (mg/mL)Reference
Tween 20Not specified1.413[6]
Tween 80Not specified5.486[6]
Propylene GlycolNot specified1.4883[6]
PEG 200Not specified2.81[6]
PEG 400Not specified2.523[6]
PEG 600Not specified2.654[6]
Sodium Lauryl Sulphate (SLS)1.5% w/v25.95[7]
Saponin1.5% w/v42.64[7]
1:3 DMF:PBS (pH 7.2)Not applicable~0.25[3]

Table 3: Solubility Enhancement with Advanced Formulations

FormulationMethodSolubility EnhancementReference
Polymeric Micelles (Pluronic P123/F127)Thin Film Hydration~450-fold increase vs. raw this compound[5]
NanosuspensionAntisolvent Sonoprecipitation~70-fold increase vs. raw this compound[8]
Solid Dispersion (PVP K29/32)Solvent EvaporationComplete dissolution in 45 min vs. <50% for pure drug[9]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Polymeric Micelles

This protocol is based on the thin-film hydration technique.

Materials:

  • This compound

  • Pluronic F127 and Pluronic P123

  • Acetone (B3395972)

  • Distilled water

  • Round bottom flask

  • Rotary vacuum evaporator

Procedure:

  • Co-dissolve 20 mg of this compound and the desired amounts of Pluronic F127 and P123 in 10 mL of acetone in a round bottom flask.[5]

  • Attach the flask to a rotary vacuum evaporator.

  • Evaporate the acetone at 60°C under reduced pressure (1 mmHg) at 120 rpm to form a thin, dry film on the flask wall.[5]

  • Hydrate the resulting film by adding 10 mL of distilled water and rotating the flask under normal pressure for 1 hour.[5]

  • The resulting solution contains this compound-loaded polymeric micelles.

Protocol 2: Preparation of this compound Solid Dispersion

This protocol utilizes the solvent evaporation method.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K29/32)

  • Ethanol

  • Water bath or rotary evaporator

Procedure:

  • Prepare solutions of this compound and PVP K29/32 in ethanol. The mass ratio of this compound to PVP can be varied (e.g., 1:1 to 1:14).[9]

  • Mix the solutions thoroughly.

  • Evaporate the solvent using a water bath or rotary evaporator to obtain a solid mass.

  • Further dry the solid dispersion in a desiccator.

  • The resulting solid dispersion can be ground and sieved to obtain a powder for subsequent experiments.

Protocol 3: Preparation of this compound Nanosuspension

This protocol is based on the solvent-antisolvent precipitation method.

Materials:

  • This compound

  • Solvent (e.g., Anisole, N-Methyl 2 pyrrolidone)

  • Antisolvent (e.g., water)

  • Stabilizer (e.g., Pluronic F407, Cremophore)

  • Sonciator

Procedure:

  • Dissolve this compound in a suitable solvent.

  • Prepare an aqueous solution of the stabilizer, which will act as the antisolvent.

  • Add the this compound solution to the antisolvent solution under high-speed stirring or sonication.

  • The rapid addition of the solvent to the antisolvent leads to the precipitation of this compound as nanoparticles.

  • The resulting nanosuspension can be used directly or lyophilized for long-term storage.

Visualizations

Signaling Pathway of this compound in Vascular Smooth Muscle Cells

Lacidipine_Signaling_Pathway This compound This compound L_type_Ca_Channel L-type Voltage-Gated Ca²⁺ Channel This compound->L_type_Ca_Channel Inhibits Vasodilation Vasodilation This compound->Vasodilation Promotes Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Mediates Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_Influx->Ca_Calmodulin Forms MLCK_inactive Myosin Light Chain Kinase (Inactive) Ca_Calmodulin->MLCK_inactive Activates MLCK_active Myosin Light Chain Kinase (Active) MLCK_inactive->MLCK_active MLC Myosin Light Chain MLCK_active->MLC Phosphorylates MLC_P Phosphorylated Myosin Light Chain MLC->MLC_P Contraction Vascular Smooth Muscle Contraction MLC_P->Contraction Leads to

Caption: Mechanism of action of this compound in promoting vasodilation.

Experimental Workflow for Overcoming this compound Solubility Issues

Lacidipine_Workflow Start Start: this compound Powder Solubility_Issue Poor Aqueous Solubility Start->Solubility_Issue Organic_Solvent Dissolve in Organic Solvent (e.g., DMSO, DMF) Solubility_Issue->Organic_Solvent Option 1 Co_Solvent Use Co-solvents/Surfactants (e.g., PEGs, Tweens) Solubility_Issue->Co_Solvent Option 2 Advanced_Formulation Prepare Advanced Formulation (e.g., Micelles, Solid Dispersion) Solubility_Issue->Advanced_Formulation Option 3 Stock_Solution Prepare Stock Solution Organic_Solvent->Stock_Solution Dilution Dilute in Aqueous Medium Co_Solvent->Dilution Final_Solution Final Experimental Solution Advanced_Formulation->Final_Solution Stock_Solution->Dilution Dilution->Final_Solution In_Vitro_Assay In-vitro Assay Final_Solution->In_Vitro_Assay In_Vivo_Study In-vivo Study Final_Solution->In_Vivo_Study

Caption: Decision workflow for preparing this compound solutions for experiments.

References

Technical Support Center: Handling the Light Sensitivity of Lacidipine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for managing the photosensitivity of lacidipine during laboratory experiments. Adherence to these guidelines will help ensure the integrity of experimental results by minimizing light-induced degradation.

Frequently Asked Questions (FAQs)

Q1: Why is this compound sensitive to light?

A1: this compound belongs to the 1,4-dihydropyridine (B1200194) (DHP) class of calcium channel blockers.[1][2] The dihydropyridine (B1217469) ring in its chemical structure is inherently photolabile.[1] When exposed to light, particularly UV radiation, this ring can undergo oxidation, leading to the formation of a pyridine (B92270) derivative, which is pharmacologically inactive.[3][4] This process can result in a significant loss of potency and the formation of degradation products.[5]

Q2: What are the primary photodegradation products of this compound?

A2: The main photodegradation products of this compound are its cis-isomer and a photocyclic isomer.[6][7] The primary degradation pathway involves the oxidation of the dihydropyridine ring to a pyridine derivative.[3][4] Under forced degradation conditions (e.g., exposure to UV-A radiation), other minor degradation products can also be formed.[3][6]

Q3: To which wavelengths of light is this compound most sensitive?

A3: this compound is particularly sensitive to ultraviolet (UV) radiation. Studies on its photostability have often been conducted using UV-A radiation (320-400 nm).[3][6] As a general precaution, exposure to both direct sunlight and artificial laboratory light (which can have a UV component) should be minimized.[5]

Q4: How can I prevent the photodegradation of this compound in my experiments?

A4: To minimize photodegradation, follow these laboratory best practices:

  • Use Amber Glassware: Always prepare and store this compound solutions in amber-colored volumetric flasks and vials to protect them from light.

  • Work in Low-Light Conditions: Whenever possible, conduct experimental manipulations in a dimly lit area or under yellow/red light, which has a lower energy level than white or UV light.

  • Wrap Containers: For containers that are not amber, wrap them securely with aluminum foil to block light exposure.

  • Prepare Solutions Freshly: Prepare this compound solutions immediately before use. Avoid storing solutions for extended periods, even when protected from light.

  • Control Temperature: While the primary concern is light, some degradation can also be thermal.[8] Store stock solutions at recommended temperatures, typically refrigerated, and bring them to ambient temperature only just before use.

Q5: Does the choice of solvent affect the photostability of this compound?

A5: Yes, the solvent can influence the rate of photodegradation. Studies have evaluated the photostability of this compound in various solvents such as ethanol, acetone, and dichloromethane.[6][7] The specific solvent can affect the degradation pathway and kinetics.[6] It is crucial to be consistent with the solvent used in an experiment and to consider its potential impact on stability.

Troubleshooting Guide

Observed Issue Potential Cause (Related to Light Sensitivity) Recommended Action
Loss of drug potency or inconsistent results in bioassays. The active this compound concentration may have decreased due to photodegradation during the experiment.1. Review your handling procedures. Were solutions exposed to light? 2. Prepare fresh solutions using light-protective measures (amber vials, foil). 3. Perform a quick concentration check of your stock solution using a validated analytical method like HPLC.
Appearance of unexpected peaks in HPLC/LC-MS chromatograms. These could be photodegradation products. The primary pyridine derivative and other isomers may appear.[3][7]1. Compare the retention times of the unknown peaks with published data for this compound degradants. 2. Conduct a forced degradation study (see Protocol 1) on a sample of pure this compound to intentionally generate the degradation products and confirm their identity.
Variability between replicate experiments conducted at different times. Inconsistent light exposure between experimental runs can lead to varying levels of degradation.1. Standardize your experimental workflow to ensure consistent light conditions for all samples and replicates. 2. Document light conditions (e.g., "conducted under yellow light," "vials wrapped in foil") in your lab notebook.
Precipitate forms in a previously clear solution. While not always due to light, some degradation products may have different solubility profiles than the parent compound.1. Protect the solution from light immediately. 2. Analyze both the supernatant and the precipitate (if possible to re-dissolve in a suitable solvent) to identify the components.

Quantitative Data on this compound Degradation

The degradation of this compound generally follows apparent first-order kinetics under photo-induced, acidic, and alkaline conditions.[3][7] The rate of degradation is influenced by factors such as the solvent, drug concentration, and the wavelength of radiation.[6][7]

Table 1: Summary of Forced Degradation Studies for this compound

Stress ConditionConditions AppliedObservationReference
Photolytic Exposed to UV-A radiation or direct sunlight.Significant degradation observed. Formation of cis-isomer and photocyclic isomer as major products.[6][7][8]
Acid Hydrolysis Treated with acids (e.g., 1 M HCl).Degradation occurs, with the formation of three degradation products noted in one study.[6][7][8]
Base Hydrolysis Treated with bases (e.g., 0.001 M NaOH).Degradation occurs, with one major degradation product identified.[6][7][8]
Oxidative Treated with hydrogen peroxide (e.g., 30% H₂O₂).The drug was found to be relatively stable under oxidative stress in some studies, while others observed degradation.[6][8]
Thermal Heated in a hot air oven (e.g., at 105°C for 24 hours).Degradation was observed under thermal stress.[8]

Note: The extent of degradation is highly dependent on the specific experimental conditions (duration, temperature, concentration of stressor).

Experimental Protocols

Protocol 1: Forced Photodegradation Study of this compound

This protocol is based on the principles outlined in the ICH Q1B guidelines for photostability testing.[9][10]

Objective: To intentionally degrade this compound using light to identify its degradation products and establish a stability-indicating analytical method.

Materials:

  • This compound pure substance

  • Methanol (B129727) (or other appropriate solvent)

  • Amber and clear glass vials

  • Photostability chamber equipped with a light source capable of emitting a controlled output of both cool white fluorescent and near-UV light (as per ICH Q1B Option 2).[11][10]

  • Calibrated radiometer/lux meter

  • Validated HPLC system with a UV or PDA detector

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

    • Create a "dark control" sample by placing an aliquot of the solution in an amber vial and wrapping it completely in aluminum foil. Store this sample at room temperature alongside the test sample.

    • Place another aliquot of the solution in a chemically inert, transparent container (e.g., a clear glass vial or a quartz cuvette).

  • Light Exposure:

    • Place the transparent container with the this compound solution inside the photostability chamber.

    • Expose the sample to light, aiming for an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[11][10]

    • Monitor the exposure using the calibrated radiometer/lux meter.

  • Sample Analysis:

    • At predetermined time points (e.g., 0, 6, 12, 24 hours), withdraw small aliquots from the exposed sample and the dark control sample.

    • Analyze the samples immediately using a validated stability-indicating HPLC method (see Protocol 2).

  • Data Evaluation:

    • Compare the chromatograms of the exposed sample with the dark control and the initial (time 0) sample.

    • Identify the peaks corresponding to the degradation products.

    • Calculate the percentage of degradation of this compound and the formation of each degradant.

Protocol 2: Stability-Indicating RP-HPLC Method for this compound

This protocol is a representative example based on published methods for separating this compound from its degradation products.[7][8]

Objective: To quantify this compound in the presence of its process-related impurities and degradation products.

Instrumentation and Conditions:

  • HPLC System: A system with a quaternary pump, autosampler, column oven, and PDA/UV detector.

  • Column: Phenomenex Luna C18 (250 mm × 4.6 mm, 5 µm) or equivalent.[7][8]

  • Mobile Phase: A mixture of acetonitrile (B52724) and 0.02 M phosphate (B84403) buffer (pH 5.0) in a 70:30 (v/v) ratio.[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Detection Wavelength: 240 nm or 254 nm.[7][8]

  • Column Temperature: Ambient or controlled at 25°C.

  • Injection Volume: 20 µL.

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound reference standard in the mobile phase at a known concentration (e.g., 10 µg/mL).

  • Sample Preparation: Dilute the samples obtained from the experiment (e.g., from the forced degradation study) with the mobile phase to fall within the linear range of the method.

  • Chromatographic Run:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the standard solution, followed by the samples.

  • Data Analysis:

    • Identify the peak for this compound based on the retention time of the standard.

    • Ensure that the peaks for the degradation products are well-resolved from the main this compound peak.

    • Quantify the amount of this compound remaining and the relative amounts of the degradation products formed.

Visualizations

This compound This compound (1,4-Dihydropyridine) ExcitedState Excited State* This compound->ExcitedState Light (UV) Pyridine Pyridine Derivative (Inactive Metabolite) ExcitedState->Pyridine Oxidation Isomers Cis-Isomer & Photocyclic Isomer ExcitedState->Isomers Isomerization

Caption: Proposed photodegradation pathway of this compound upon exposure to light.

start Start: Weighing This compound Powder dissolve Dissolve in Solvent (Use Amber Volumetric Flask) start->dissolve handle Perform Dilutions & Transfers (Use Amber Pipettes/Vials or Wrap in Foil) dissolve->handle Work under dim/yellow light store Short-term Storage (Refrigerate in Amber, Foil-wrapped Container) handle->store analyze Analysis (Use Amber Autosampler Vials if Possible) store->analyze Prepare samples just before run end End: Data Acquisition analyze->end

Caption: Recommended workflow for handling this compound to minimize light exposure.

This compound This compound CaChannel L-type Voltage-Gated Calcium Channels (in Vascular Smooth Muscle) This compound->CaChannel Blocks CaInflux Calcium Ion (Ca²⁺) Influx CaChannel->CaInflux Allows Relaxation Smooth Muscle Relaxation CaChannel->Relaxation Inhibition leads to Contraction Smooth Muscle Contraction CaInflux->Contraction Triggers Vasoconstriction Vasoconstriction Contraction->Vasoconstriction Leads to BP Increased Blood Pressure Vasoconstriction->BP Causes Vasodilation Vasodilation Relaxation->Vasodilation Causes ReducedBP Reduced Blood Pressure Vasodilation->ReducedBP Results in

Caption: Mechanism of action signaling pathway for this compound.

References

Technical Support Center: Managing Lacidipine's Thermal Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the thermal degradation of lacidipine during experiments.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound to heat?

A1: this compound is known to be sensitive to heat.[1] Thermal stress is a key factor to consider during its handling, storage, and experimental procedures. Forced degradation studies have shown observable degradation when this compound is exposed to elevated temperatures, such as in a hot air oven.[2][3]

Q2: What is the primary thermal degradation product of this compound?

A2: The primary thermal degradation pathway for many 1,4-dihydropyridine (B1200194) compounds, including this compound, involves the oxidation of the dihydropyridine (B1217469) ring to its corresponding pyridine (B92270) analogue.[4] This pyridine derivative is often referred to as Dehydro this compound.

Q3: What are the recommended storage conditions for this compound to minimize thermal degradation?

A3: To minimize thermal degradation, this compound and its formulations should be stored at controlled room temperature, protected from excessive heat and light. For long-term storage of the active pharmaceutical ingredient (API), refrigeration (2-8°C) may be recommended. Always refer to the manufacturer's specific storage guidelines.

Q4: How does the physical state of this compound (solid vs. solution) affect its thermal stability?

A4: this compound is generally more stable in its solid, crystalline form compared to when it is in solution. In solution, the molecules have greater mobility, which can increase the rate of degradation reactions. The choice of solvent can also influence stability.

Q5: Are there any regulatory guidelines for conducting thermal stability studies?

A5: Yes, the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2), provide a framework for stability testing, including thermal stress studies as part of forced degradation testing.[1][5] These studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[2]

Troubleshooting Guides

This section addresses common issues encountered during the experimental study of this compound's thermal degradation.

HPLC Analysis Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) for this compound or Degradants - Inappropriate mobile phase pH. - Secondary interactions with the column stationary phase. - Column overload.- Adjust the mobile phase pH. For basic compounds like this compound, a slightly acidic or neutral pH can sometimes improve peak shape. - Use a high-purity silica (B1680970) column or a column with end-capping to minimize silanol (B1196071) interactions. - Reduce the sample concentration or injection volume.
Ghost Peaks in the Chromatogram - Contamination in the mobile phase, injector, or column. - Carryover from a previous injection.- Use fresh, high-purity solvents for the mobile phase. - Implement a thorough needle wash program on the autosampler. - Flush the column with a strong solvent to remove strongly retained compounds.
Inconsistent Retention Times - Fluctuations in mobile phase composition or flow rate. - Temperature variations in the column compartment.- Ensure the mobile phase is well-mixed and degassed. - Check the HPLC pump for leaks or malfunctioning check valves. - Use a column oven to maintain a consistent temperature.
Poor Resolution Between this compound and Degradation Products - Sub-optimal mobile phase composition. - Inappropriate column chemistry.- Optimize the organic-to-aqueous ratio in the mobile phase. Consider using a gradient elution. - Experiment with different stationary phases (e.g., C18, C8, Phenyl) to find the best selectivity.
Mass Balance Issues (Sum of Assay and Impurities not close to 100%) - Co-elution of degradants with the main peak or each other. - Degradation products may not have a UV chromophore at the detection wavelength. - Formation of non-eluting or volatile degradation products. - Differences in the response factors of degradants compared to the parent drug.- Use a photodiode array (PDA) detector to check for peak purity. - Employ a universal detector like a mass spectrometer (MS) or charged aerosol detector (CAD) in parallel with the UV detector. - Ensure the analytical method is validated for all known degradation products, including their relative response factors.

Data on Thermal Degradation

Forced degradation studies are typically designed to achieve 5-20% degradation to ensure that the analytical method is stability-indicating. The following table summarizes representative conditions for thermal stress testing of this compound.

Stress Condition Temperature Duration Expected Outcome Reference
Solid State105°C24 hoursObservable degradation[2]
Solution (in Methanol)60-80°C24-48 hoursSignificant degradation, formation of pyridine analogue[3]

Experimental Protocols

Protocol 1: Thermal Stress Testing of Solid this compound
  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound powder into a clean, dry glass vial.

  • Stress Application: Place the uncapped vial in a calibrated hot air oven set to 105°C for 24 hours.

  • Sample Analysis:

    • After the specified time, remove the vial and allow it to cool to room temperature.

    • Dissolve the sample in a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile (B52724) and water) to a known concentration (e.g., 0.1 mg/mL).

    • Filter the solution through a 0.45 µm syringe filter.

    • Analyze the sample by a validated stability-indicating HPLC method.

    • Analyze an unstressed control sample prepared in the same manner for comparison.

Protocol 2: Stability-Indicating HPLC Method for this compound and its Degradants

This protocol is a representative method and may require optimization for specific equipment and degradation samples.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV or PDA detector.

  • Column: Phenomenex Luna C18, 250 mm x 4.6 mm, 5 µm particle size.[2]

  • Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., 20mM ammonium (B1175870) acetate) in an isocratic or gradient elution. A common starting point is a 60:40 (v/v) ratio of acetonitrile to buffer.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 240 nm or 283 nm.[1][2]

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30°C.

Visualizations

Thermal_Degradation_Pathway This compound This compound (1,4-Dihydropyridine) Dehydro_this compound Dehydro this compound (Pyridine Analogue) This compound->Dehydro_this compound Heat (Δ) Oxidation Other_Degradants Other Minor Degradation Products Dehydro_this compound->Other_Degradants Further Degradation

Caption: Simplified thermal degradation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Application cluster_analysis Analysis Start Start Weigh Weigh this compound Start->Weigh Prepare_Solution Prepare Solution (if applicable) Weigh->Prepare_Solution Thermal_Stress Apply Thermal Stress (e.g., 105°C, 24h) Prepare_Solution->Thermal_Stress Dissolve Dissolve Stressed Sample Thermal_Stress->Dissolve Filter Filter Sample Dissolve->Filter HPLC HPLC Analysis Filter->HPLC Data Data Interpretation HPLC->Data

Caption: General experimental workflow for thermal degradation studies.

References

Technical Support Center: Minimizing Off-Target Effects of Lacidipine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Lacidipine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize off-target effects and ensure the accuracy and reproducibility of your cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a dihydropyridine (B1217469) calcium channel blocker.[1] Its primary mechanism of action is the inhibition of L-type voltage-gated calcium channels, which are predominantly expressed in vascular smooth muscle.[1] By blocking these channels, this compound reduces the influx of calcium ions into the cells, leading to vasodilation.[1]

Q2: What are the known off-target effects of this compound that I should be aware of in my cell-based assays?

A2: Beyond its primary function as a calcium channel blocker, this compound has several known off-target effects that can influence experimental outcomes. These include:

  • Antioxidant Properties: this compound possesses antioxidant activity and can reduce reactive oxygen species (ROS) production in cells.[2][3] This can interfere with assays measuring oxidative stress or cellular redox state.

  • Modulation of Signaling Pathways: this compound has been shown to inhibit the NF-κB and Notch signaling pathways.[1][4][5][6] It can also modulate the CXCR7/P38/C/EBP-β pathway.[2][7][8][9] These effects can lead to unexpected changes in gene expression and cellular behavior.

  • Autofluorescence: this compound is intrinsically fluorescent, with an excitation maximum at approximately 281 nm and an emission maximum at around 430 nm.[10] This can interfere with fluorescence-based assays, leading to high background or false-positive signals.

  • Effects on Cell Viability and Proliferation: At higher concentrations, this compound can exhibit cytotoxic effects and inhibit cell proliferation.[11] The specific effective and cytotoxic concentrations can vary significantly between different cell lines.

Q3: At what concentration should I use this compound in my cell-based assays to minimize off-target effects?

A3: The optimal concentration of this compound depends on the specific cell type and the biological question being investigated. It is crucial to perform a dose-response experiment to determine the minimal effective concentration for your desired on-target effect while minimizing off-target activities. As a starting point, you can refer to the published effective concentrations in various cell-based assays (see table below). Always aim for the lowest concentration that produces the desired biological response.

Troubleshooting Guides

Problem 1: High background or unexpected signal in fluorescence-based assays.
  • Possible Cause: this compound's intrinsic fluorescence (autofluorescence).[10]

  • Troubleshooting Steps:

    • Run a "compound-only" control: Prepare wells containing your assay medium and this compound at the working concentration but without cells. Measure the fluorescence to quantify the compound's contribution to the signal.

    • Subtract background fluorescence: If the compound-only control shows significant fluorescence, subtract this value from your experimental readings.

    • Use a red-shifted fluorophore: Whenever possible, choose a fluorescent dye or reporter with excitation and emission wavelengths that do not overlap with this compound's fluorescence spectrum (excitation ~281 nm, emission ~430 nm).[10]

    • Consider a different assay format: If autofluorescence remains a significant issue, consider switching to a non-fluorescence-based assay, such as a luminescence-based or colorimetric assay.

Problem 2: Unexpected changes in the expression of genes related to inflammation or cell survival.
  • Possible Cause: Off-target modulation of signaling pathways such as NF-κB, Notch, or CXCR7/P38/C/EBP-β.[1][2][4][5][6][7][8][9]

  • Troubleshooting Steps:

    • Lower this compound Concentration: Perform a concentration-response curve to find the lowest effective concentration for your primary target to minimize engagement of off-target pathways.

    • Use Pathway-Specific Inhibitors/Activators: To confirm if the observed effect is due to off-target pathway modulation, use known inhibitors or activators of the suspected pathway as controls.

    • Employ a "Rescue" Experiment: If possible, try to rescue the off-target phenotype by overexpressing a downstream component of the affected pathway or using a pharmacological agent that counteracts the off-target effect.

    • Orthogonal Assays: Confirm your findings using an alternative assay that measures a different endpoint of your biological system of interest but is not dependent on the off-target pathway.

Problem 3: High levels of cell death or unexpected inhibition of cell proliferation.
  • Possible Cause: this compound concentration is too high, leading to cytotoxicity.

  • Troubleshooting Steps:

    • Perform a Cytotoxicity Assay: Conduct a cell viability assay (e.g., MTT, CellTiter-Glo®) with a wide range of this compound concentrations to determine the IC50 value for your specific cell line.

    • Optimize Incubation Time: Shortening the incubation time with this compound may reduce cytotoxicity while still allowing for the observation of the desired on-target effect.

    • Ensure Proper Solubilization: this compound is highly lipophilic. Ensure it is fully dissolved in your stock solution (e.g., in DMSO) and that the final solvent concentration in your cell culture medium is non-toxic (typically ≤ 0.1% DMSO).

Data Presentation

Table 1: Reported Effective and Cytotoxic Concentrations of this compound in Various Cell-Based Assays

Cell LineAssay TypeEffectConcentrationCitation
HUVECAngiogenesis AssayEC50 for lumen formation250 nM[11]
HUVECProliferation Assay>50% reduction in cell growth>10 µM[11]
SW480 (Colon Cancer)MTT AssaySignificant cytotoxic effects100 µg/mL[4]
SW480 (Colon Cancer)ELISAMost effective dose for reducing inflammatory cytokines150 µg/mL[4]
Endothelial CellsCell Viability (H2O2 induced stress)Ameliorated impaired cell viabilityNot specified[2]
RAW264.7NF-κB Luciferase Reporter AssayInhibition of NF-κB transcriptional activityNot specified[4]

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay
  • Cell Seeding: Seed cells into a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO at the highest concentration used).

  • Cell Treatment: Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Mandatory Visualization

Lacidipine_On_Target_Pathway This compound This compound L_type_Ca_Channel L-type Calcium Channel (Vascular Smooth Muscle) This compound->L_type_Ca_Channel Inhibits Ca_influx Ca2+ Influx L_type_Ca_Channel->Ca_influx Mediates Vasodilation Vasodilation Ca_influx->Vasodilation Decreased Ca2+ leads to

Caption: On-target signaling pathway of this compound.

Lacidipine_Off_Target_Pathways cluster_this compound This compound cluster_pathways Potential Off-Target Effects NFkB NF-κB Pathway This compound->NFkB Inhibits Notch Notch Pathway This compound->Notch Inhibits CXCR7 CXCR7/P38/C/EBP-β Pathway This compound->CXCR7 Modulates ROS Reactive Oxygen Species (ROS) This compound->ROS Reduces Fluorescence Assay Autofluorescence This compound->Fluorescence Causes

Caption: Overview of this compound's potential off-target effects.

Troubleshooting_Workflow Start Unexpected Result with this compound Check_Concentration Is concentration optimized? (Dose-response) Start->Check_Concentration Check_Assay_Interference Is it a fluorescence assay? Check_Concentration->Check_Assay_Interference Yes Optimize_Conc Perform dose-response and cytotoxicity assays Check_Concentration->Optimize_Conc No Check_Pathway_Modulation Are unexpected genes/proteins regulated? Check_Assay_Interference->Check_Pathway_Modulation No Run_Autofluor_Control Run compound-only control and subtract background Check_Assay_Interference->Run_Autofluor_Control Yes Use_Pathway_Controls Use specific inhibitors/activators for suspected off-target pathways Check_Pathway_Modulation->Use_Pathway_Controls Yes Resolved Result Explained/ Resolved Check_Pathway_Modulation->Resolved No Optimize_Conc->Start Run_Autofluor_Control->Resolved Use_Pathway_Controls->Resolved

Caption: Troubleshooting workflow for unexpected results with this compound.

References

Technical Support Center: Optimizing Lacidipine Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing lacidipine dosage in in vivo animal studies. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key pharmacokinetic data to ensure successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a dihydropyridine (B1217469) calcium channel blocker. Its primary mechanism involves inhibiting the influx of calcium ions through voltage-gated L-type calcium channels in vascular smooth muscle cells. This leads to vasodilation, a decrease in peripheral vascular resistance, and consequently, a reduction in blood pressure.

Q2: What are the reported secondary mechanisms or effects of this compound?

A2: Beyond its primary role as a calcium channel blocker, this compound has been shown to possess antioxidant properties. It may offer additional cardiovascular protection by reducing oxidative stress. Some studies also suggest that this compound can enhance the activity of the endothelial nitric oxide (NO) system, which contributes to its vasoprotective effects.

Q3: What are the common side effects of this compound observed in animal studies?

A3: The most common side effects are related to its vasodilatory action and may include a short-lasting reflex tachycardia (an increase in heart rate). Other reported adverse events in preclinical studies, generally at high doses, include decreased myocardial contractility and gingival hyperplasia in rats and dogs, and constipation in rats.

Q4: How can I improve the oral bioavailability of this compound in my animal model?

A4: this compound has low oral bioavailability (around 10%) due to extensive first-pass metabolism in the liver. To improve bioavailability, researchers have explored various formulation strategies, including the use of nanosuspensions, microemulsions, and other lipid-based nanocarriers. These approaches aim to enhance solubility and absorption.

Q5: Is this compound light-sensitive?

A5: Yes, like other dihydropyridine derivatives, this compound can be sensitive to light. It is recommended to prepare solutions fresh and protect them from light to prevent degradation.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High variability in blood pressure readings between animals Inconsistent Drug Formulation/Administration: Inaccurate dosing or non-homogenous suspension.Animal Stress: Stress from handling and measurement procedures can cause fluctuations in blood pressure.Genetic Variability: Differences in metabolic enzymes (e.g., CYP3A4) among outbred animal strains.Standardize Procedures: Ensure consistent and accurate drug preparation and administration techniques (e.g., oral gavage). Use trained personnel.Acclimatization: Acclimatize animals to the housing, handling, and measurement procedures before the experiment begins.Use Inbred Strains: If possible, use animals from the same inbred strain to minimize genetic differences in drug metabolism.
Unexpected off-target effects Dose-Related Toxicity: The administered dose may be too high, leading to toxicity.Secondary Pharmacological Effects: this compound has known antioxidant and potential nitric oxide-modulating effects.Conduct a Dose-Response Study: Determine the minimal effective dose and the maximum tolerated dose in your specific animal model.Review Literature: Be aware of the known secondary effects of this compound and consider them in your experimental design and data interpretation.
Precipitation of this compound in the dosing solution Poor Solubility: this compound is a lipophilic compound with low aqueous solubility.Improper Vehicle: The chosen vehicle may not be suitable for dissolving or suspending this compound effectively.Vehicle Selection: Use appropriate vehicles such as a suspension in carboxymethyl cellulose (B213188) sodium (CMC-Na) for oral administration. For some applications, co-solvents like DMSO or lipid-based formulations may be necessary, but their potential effects should be controlled for.Formulation Techniques: Consider micronization or the use of nanosuspensions to improve solubility and stability.
No significant effect on blood pressure at expected doses Poor Bioavailability: Especially with oral administration, extensive first-pass metabolism can limit systemic exposure.Incorrect Dosing Regimen: The dose may be too low, or the dosing frequency may be inadequate for the animal's metabolic rate.Acquired Tolerance: Although not commonly reported for this compound, tolerance can develop with some antihypertensive agents.Optimize Formulation and Route: Consider formulations that enhance bioavailability or switch to an administration route with higher systemic exposure (e.g., intravenous), if the experimental design allows.Dose Escalation Study: Perform a dose-escalation study to find the effective dose range in your model.Review Pharmacokinetics: Consult pharmacokinetic data for your specific animal model to ensure the dosing regimen is appropriate.

Data Presentation

Table 1: In Vivo Oral Dosages of this compound in Different Animal Models
Animal ModelDosage Range (mg/kg, p.o.)Observed Effect(s)Reference(s)
Rat (Spontaneously Hypertensive) 0.19 - 0.35 mg/kgAntihypertensive effect (ED25)
Rat (Dahl-S) 0.1 - 10 mg/kg (once daily)Vasoprotective and survival benefits, with blood pressure control at the highest dose.
Rat (Wistar-Kyoto) 0.3 - 3 mg/kg/dayPrevention of fructose-induced hypertension and associated renal and cardiac changes.
Dog (Renal Hypertensive) 0.22 mg/kgAntihypertensive effect (ED25)
Mouse (BALB/c) 10 mg/kg (weekly for 4 weeks)Investigated for anti-leishmanial activity.
Rabbit 100 - 200 µg (intra-intestinal loop)Inhibition of Vibrio cholerae viability and toxin production.
Table 2: In Vivo Intravenous Dosages of this compound in Different Animal Models
Animal ModelDosage Range (mg/kg, i.v.)Observed Effect(s)Reference(s)
Rat (Spontaneously Hypertensive) 0.006 mg/kgAntihypertensive effect (ED25)
Dog (Renal Hypertensive) 0.004 mg/kgAntihypertensive effect (ED25)

Experimental Protocols

Protocol 1: Oral Administration of this compound in Rodents (Oral Gavage)

1. Materials:

  • This compound powder

  • Vehicle: 0.5% w/v Carboxymethyl cellulose sodium (CMC-Na) in sterile water

  • Mortar and pestle or homogenizer

  • Weighing scale

  • Appropriate size gavage needles for the animal model (e.g., 20-22 gauge for rats, 22-24 gauge for mice)

  • Syringes

2. Preparation of Dosing Suspension:

  • Accurately weigh the required amount of this compound based on the desired dose and the number of animals.

  • In a mortar, add a small amount of the 0.5% CMC-Na solution to the this compound powder and triturate to form a smooth paste.

  • Gradually add the remaining vehicle while continuously mixing to ensure a homogenous suspension. A magnetic stirrer or homogenizer can also be used.

  • Prepare the suspension fresh daily and protect it from light. Continuously stir the suspension during dosing to prevent settling.

3. Animal Handling and Dosing:

  • Gently restrain the animal.

  • Measure the appropriate length of the gavage needle (from the tip of the nose to the last rib).

  • Carefully insert the gavage needle into the esophagus and deliver the suspension slowly into the stomach.

  • The typical administration volume is 5-10 mL/kg for rats and 10 mL/kg for mice.

  • Monitor the animal for any signs of distress during and after the procedure.

Protocol 2: Intravenous Administration of this compound in Rodents (Tail Vein Injection)

1. Materials:

  • This compound powder

  • Vehicle: A suitable sterile, isotonic vehicle. Due to this compound's lipophilicity, a co-solvent system may be required (e.g., a mixture of DMSO, polyethylene (B3416737) glycol, and saline). Note: The vehicle must be validated for safety and compatibility.

  • Sterile syringes and needles (e.g., 27-30 gauge)

  • Animal restrainer

2. Preparation of Dosing Solution:

  • Dissolve the accurately weighed this compound in the chosen sterile vehicle. Ensure complete dissolution.

  • The final solution must be sterile and suitable for intravenous injection. Filtration through a 0.22 µm syringe filter may be necessary.

  • Prepare the solution fresh before use and protect it from light.

3. Animal Handling and Injection:

  • Properly restrain the animal, allowing for visualization of the lateral tail vein.

  • Warming the tail with a heat lamp or warm water can help dilate the vein.

  • Insert the needle into the tail vein at a shallow angle.

  • Slowly inject the solution. The typical injection volume is 1-5 mL/kg.

  • Monitor the animal for any immediate adverse reactions.

Mandatory Visualization

Signaling_Pathway_this compound cluster_0 Primary Mechanism cluster_1 Secondary Effects This compound This compound L_type_Ca_Channel L-type Voltage-Gated Calcium Channel This compound->L_type_Ca_Channel blocks ROS Reactive Oxygen Species (ROS) This compound->ROS scavenges eNOS Endothelial Nitric Oxide Synthase (eNOS) This compound->eNOS enhances Ca_Influx Ca²⁺ Influx (decreased) L_type_Ca_Channel->Ca_Influx Vasodilation Vasodilation Ca_Influx->Vasodilation leads to Vascular_Smooth_Muscle Vascular Smooth Muscle Cell Blood_Pressure Decreased Blood Pressure Vasodilation->Blood_Pressure Antioxidant_Effect Antioxidant Effect ROS->Antioxidant_Effect NO_Production Nitric Oxide (NO) Production (increased) eNOS->NO_Production Experimental_Workflow start Start: Dose Calculation & Animal Acclimatization prep This compound Formulation (e.g., Suspension in 0.5% CMC-Na) start->prep admin Administration (Oral Gavage or IV Injection) prep->admin control Vehicle Control Group prep->control monitor Monitor for Side Effects (e.g., Tachycardia) admin->monitor control->monitor measurement Physiological Measurement (e.g., Blood Pressure) monitor->measurement data_analysis Data Analysis & Interpretation measurement->data_analysis

Technical Support Center: Troubleshooting Inconsistent Results in Lacidipine Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lacidipine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during in vitro and in vivo experiments with this compound. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and visualizations to support your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during this compound experiments, providing potential causes and solutions.

Q1: Why am I observing high variability in my cell viability/cytotoxicity assays (e.g., MTT, XTT) with this compound?

A1: Inconsistent results in cell viability assays with this compound can stem from several factors related to the compound's properties and the assay's mechanism.

  • This compound Precipitation: this compound is a highly lipophilic molecule with poor aqueous solubility.[1][2] It can precipitate in cell culture media, especially at higher concentrations or during temperature fluctuations, leading to variable exposure of cells to the active compound.

    • Solution: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. When making working dilutions, add the stock solution to pre-warmed media while gently vortexing. Visually inspect for any precipitation before adding to the cells. It is also advisable to perform a solubility test in your specific cell culture medium.[3]

  • Compound Instability: this compound is sensitive to light, heat, and pH.[4] Degradation can occur during incubation, altering the effective concentration and potentially generating byproducts with different activities.

    • Solution: Protect all this compound solutions from light by using amber vials or wrapping containers in foil. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles. Ensure the pH of your culture medium remains stable throughout the experiment.

  • Assay Interference: While direct interference of this compound with the MTT assay's formazan (B1609692) production has not been definitively reported in the literature, other lipophilic compounds and antioxidants have been shown to interfere with tetrazolium-based assays.[5] this compound's antioxidant properties could potentially influence the redox reactions central to these assays.[1][6]

    • Solution: Consider using alternative cell viability assays that are less susceptible to compound interference. Good alternatives include the Cell Counting Kit-8 (CCK-8) assay, resazurin-based assays (e.g., AlamarBlue), or ATP-based luminescence assays.[7] These assays have different detection principles and may provide more reliable results.

  • Slow Onset of Action: Due to its high lipophilicity, this compound can accumulate in the cell membrane, leading to a slow onset of its pharmacological effect.[2] Short incubation times may not be sufficient to observe the full effect of the compound.

    • Solution: Optimize your incubation time. Consider extending the treatment duration to allow for the compound to reach its site of action and exert its full effect.

Q2: My this compound stock solution appears cloudy or forms a precipitate. How can I ensure it is properly dissolved?

A2: this compound's poor aqueous solubility is a common challenge.

  • Solvent Choice: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound.

  • Preparation Technique: To prepare a stock solution, dissolve this compound powder in 100% DMSO. Gentle warming and vortexing can aid dissolution.

  • Working Dilutions: When preparing working solutions, add the DMSO stock dropwise into your aqueous buffer or cell culture medium while stirring to avoid localized high concentrations that can lead to precipitation. Pre-warming the aqueous solution to 37°C can also help.

  • Storage: Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

Q3: I am not observing the expected calcium channel blocking effect in my calcium flux assay. What could be the issue?

A3: Several factors can influence the outcome of a calcium flux assay.

  • Cell Type and Channel Expression: Ensure that your chosen cell line expresses a sufficient level of functional L-type voltage-gated calcium channels, which are the primary target of this compound.[8]

  • Assay Conditions: The method used to depolarize the cells and induce calcium influx is critical. Common methods include high potassium concentration or the use of a calcium channel agonist. Ensure these conditions are optimized for your cell line.

  • Slow Binding Kinetics: this compound exhibits slow binding to and dissociation from the calcium channel.[9] Pre-incubation with this compound before stimulating calcium influx may be necessary to observe its inhibitory effect.

    • Solution: Optimize the pre-incubation time with this compound. A pre-incubation of at least 3 minutes has been shown to be effective in vascular smooth muscle cells.[10]

  • Dye Loading and Quenching: In fluorescent calcium assays (e.g., using Fura-2 AM), ensure optimal loading of the dye and be aware of potential quenching effects from your compound.

    • Solution: Follow a validated protocol for dye loading and run appropriate controls, including a vehicle control (DMSO) and a positive control (a known calcium channel blocker).

Data Presentation

Table 1: In Vitro Efficacy of this compound (IC50/EC50 Values)

Cell TypeAssayEndpointIC50 / EC50 (nM)Reference
A7r5 Vascular Smooth Muscle CellsFura-2 AM Calcium Influx AssayInhibition of K+-stimulated Ca2+ increase2.76[10]
Rat Aorta Vascular Smooth Muscle45Ca2+ Influx AssayInhibition of K+-evoked 45Ca2+ influx0.11[8]
Human Umbilical Vein Endothelial Cells (HUVEC)Angiogenesis AssayLumen Size Expansion250 (EC50)[11]
Human Aortic Endothelial Cells (HAEC)Cell Viability Assay (CCK-8)Protection against H2O2-induced damageNot specified (effective at 100 nM)[7]

Table 2: Pharmacokinetic Parameters of this compound in Humans

ParameterValueReference
Absolute Bioavailability<10%[12]
Time to Peak Plasma Concentration (Tmax)1.0 - 1.8 hours
Plasma Protein Binding>95%
Elimination Half-life13 - 19 hours
Primary MetabolismExtensive first-pass metabolism via CYP3A4

Experimental Protocols

1. Calcium Channel Blocking Assay using Fura-2 AM

This protocol describes the measurement of intracellular calcium concentration to assess the inhibitory effect of this compound on L-type calcium channels.

  • Materials:

    • Cells expressing L-type voltage-gated calcium channels (e.g., A7r5 vascular smooth muscle cells)

    • Cell culture medium

    • Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer

    • Fura-2 AM

    • Pluronic F-127

    • Probenecid (optional)

    • This compound stock solution (in DMSO)

    • High potassium stimulation buffer (e.g., HBSS with 150 mM KCl)

    • Fluorescence plate reader or microscope with ratiometric imaging capabilities (excitation at 340 nm and 380 nm, emission at 505 nm)

  • Procedure:

    • Cell Plating: Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

    • Dye Loading:

      • Prepare a Fura-2 AM loading solution in HBSS containing 2-5 µM Fura-2 AM, 0.02% Pluronic F-127, and optionally 2.5 mM Probenecid.

      • Remove the culture medium from the cells and wash once with HBSS.

      • Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

      • Wash the cells twice with HBSS to remove extracellular dye.

    • Compound Incubation:

      • Add HBSS containing various concentrations of this compound or vehicle (DMSO) to the respective wells.

      • Incubate for at least 3 minutes at room temperature in the dark.

    • Calcium Influx Measurement:

      • Place the plate in the fluorescence reader.

      • Establish a baseline fluorescence reading for 1-2 minutes.

      • Add the high potassium stimulation buffer to all wells to induce cell depolarization and calcium influx.

      • Immediately begin recording the fluorescence ratio (F340/F380) over time.

    • Data Analysis:

      • Calculate the change in the fluorescence ratio (or intracellular calcium concentration) in response to stimulation.

      • Determine the inhibitory effect of this compound by comparing the response in treated wells to the vehicle control.

      • Calculate the IC50 value by plotting the percent inhibition against the this compound concentration.[6][10][13][14][15]

2. Cell Viability Assay using Cell Counting Kit-8 (CCK-8)

This protocol provides an alternative to MTT/XTT assays for assessing the effect of this compound on cell viability.

  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • This compound stock solution (in DMSO)

    • 96-well cell culture plates

    • Cell Counting Kit-8 (CCK-8) reagent

    • Microplate reader (absorbance at 450 nm)

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

    • Compound Treatment:

      • Prepare serial dilutions of this compound in complete cell culture medium.

      • Remove the old medium and add the this compound-containing medium or vehicle control to the wells.

      • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

    • CCK-8 Assay:

      • Add 10 µL of CCK-8 reagent to each well.

      • Incubate the plate for 1-4 hours at 37°C.

      • Measure the absorbance at 450 nm using a microplate reader.

    • Data Analysis:

      • Subtract the background absorbance (from wells with medium and CCK-8 but no cells).

      • Calculate the cell viability as a percentage of the vehicle-treated control.

      • Plot the cell viability against the this compound concentration to determine the IC50 value.[7]

3. Antioxidant Activity Assay using DPPH Radical Scavenging

This protocol measures the free radical scavenging activity of this compound.

  • Materials:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol (B129727) or ethanol (B145695)

    • This compound stock solution (in a suitable solvent like methanol or DMSO)

    • Positive control (e.g., Ascorbic acid or Trolox)

    • 96-well plate or cuvettes

    • Spectrophotometer or microplate reader (absorbance at 517 nm)

  • Procedure:

    • DPPH Solution Preparation: Prepare a fresh solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should have a deep purple color.

    • Sample Preparation: Prepare serial dilutions of this compound and the positive control in the same solvent used for the DPPH solution.

    • Reaction:

      • In a 96-well plate, add a specific volume of your this compound dilutions or controls.

      • Add an equal volume of the DPPH solution to each well.

      • Include a blank control containing only the solvent and the DPPH solution.

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

    • Absorbance Measurement: Measure the absorbance of each well at 517 nm.

    • Data Analysis:

      • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

      • Plot the percentage of scavenging activity against the this compound concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).[4][12][16][17][18]

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis stock This compound Stock (in DMSO) dilution Prepare Working Dilutions stock->dilution media Pre-warmed Cell Culture Media media->dilution treatment Treat Cells in 96-well Plate dilution->treatment incubation Incubate (Protect from Light) treatment->incubation assay Perform Assay (e.g., CCK-8, Calcium Flux) incubation->assay read Read Plate (Absorbance/Fluorescence) assay->read calculate Calculate % Inhibition or Viability read->calculate ic50 Determine IC50 calculate->ic50

General experimental workflow for in vitro studies with this compound.

lacidipine_moa cluster_membrane Cell Membrane cluster_cytosol Cytosol ca_channel L-type Ca²⁺ Channel ca_ion_in Ca²⁺ (intracellular) ca_channel->ca_ion_in This compound This compound This compound->ca_channel blocks vasodilation Vasodilation This compound->vasodilation results in ca_ion_out Ca²⁺ (extracellular) ca_ion_out->ca_channel influx contraction Vascular Smooth Muscle Contraction ca_ion_in->contraction leads to contraction->vasodilation inhibited

Mechanism of action of this compound as a calcium channel blocker.

lacidipine_antioxidant ros Reactive Oxygen Species (ROS) (e.g., O₂⁻, •OH) cellular_damage Oxidative Cellular Damage ros->cellular_damage causes neutralized Neutralized Species ros->neutralized This compound This compound This compound->ros scavenges

Antioxidant mechanism of this compound through free radical scavenging.

cxcr7_pathway This compound This compound cxcr7 CXCR7 This compound->cxcr7 upregulates protection Endothelial Protection This compound->protection p38 p38 MAPK cxcr7->p38 inhibits cebpb C/EBP-β p38->cebpb activates inflammation_senescence Endothelial Inflammation & Senescence cebpb->inflammation_senescence promotes inflammation_senescence->protection reduced by

This compound's protective effect on endothelial cells via the CXCR7/p38/C/EBP-β pathway.

References

Technical Support Center: Accounting for Lacidipine's High Protein Binding In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing the experimental challenges posed by lacidipine's high affinity for plasma proteins in in vitro settings.

I. Frequently Asked Questions (FAQs)

Q1: To what extent does this compound bind to plasma proteins?

A: this compound is highly protein-bound, with over 95% of the drug typically bound to plasma proteins.[1][2] This binding is a reversible process. The primary protein involved is albumin, with a lesser extent of binding to alpha-1-acid glycoprotein (B1211001) (α1-AGP).[1][2] Due to its lipophilic nature, this compound readily interacts with these proteins.[1]

Data Summary: this compound Protein Binding

Protein Extent of Binding Reference
Total Plasma Proteins > 95% [1][2]
Albumin Primary binding protein [1][2]

| Alpha-1-Acid Glycoprotein (α1-AGP) | Secondary binding protein |[1][2] |

Q2: Why is accounting for this compound's high protein binding crucial for in vitro assays?

A: It is critical due to the "free drug hypothesis," which posits that only the unbound (free) fraction of a drug is pharmacologically active and available to cross cell membranes and interact with its target receptor.[3][4] In a typical in vitro cell culture experiment, the addition of serum (e.g., Fetal Bovine Serum, FBS) introduces a high concentration of proteins that will bind to this compound. If the total drug concentration is used as the effective dose, the results can be highly misleading, as the actual concentration of active, free drug at the target site will be significantly lower.[4][5][6] This discrepancy can lead to an underestimation of the drug's potency (e.g., an artificially high IC50 value).

Q3: How does the protein content in cell culture media affect the effective concentration of this compound?

A: The proteins in cell culture media, primarily from added serum, act as a sink, sequestering the highly protein-bound this compound and reducing its free concentration. For example, a medium containing 10% FBS can have a protein concentration that is sufficient to bind a significant portion of the added drug.[7] The actual effective concentration is only the fraction that remains unbound. To maintain consistency and achieve a desired therapeutic concentration, it is essential to either measure or calculate the free fraction under your specific experimental conditions.[5]

Q4: What are the standard methods for determining the free fraction of this compound?

A: The most widely accepted methods for determining the percentage of plasma protein binding (%PPB) are equilibrium dialysis and ultrafiltration.[8][9][10]

  • Equilibrium Dialysis: Considered the "gold standard," this method uses a semipermeable membrane to separate a chamber containing the drug and plasma proteins from a protein-free buffer chamber.[10][11] Only the unbound drug can pass through the membrane, and at equilibrium, the concentration in the buffer chamber is equal to the free drug concentration in the plasma chamber.[11][12]

  • Ultrafiltration: This technique uses centrifugal force to push the protein-free phase of the plasma through a semipermeable membrane, separating the unbound drug (in the ultrafiltrate) from the protein-bound drug.[8][10][13] It is generally faster than equilibrium dialysis but can be susceptible to non-specific binding of the drug to the filter and device materials.[9][13]

II. Troubleshooting Guides

Issue 1: Observed potency of this compound is significantly lower than expected (e.g., high IC50).

  • Possible Cause: High protein binding to serum components in the cell culture medium is reducing the free concentration of this compound available to interact with the target cells.

  • Troubleshooting Steps:

    • Quantify the Free Fraction: Use equilibrium dialysis or ultrafiltration to determine the unbound fraction of this compound in your specific cell culture medium.

    • Adjust Nominal Concentration: Calculate the required total concentration to achieve the desired free concentration. For example, if this compound is 98% bound (2% free) and your target free concentration is 10 nM, you would need to add a total concentration of 500 nM.

    • Modify Assay Conditions: If possible, reduce the serum concentration in your medium. However, be aware that this may affect cell health. Test a range of serum concentrations to find a balance.

    • Use Purified Proteins: For mechanistic studies, consider replacing whole serum with a defined concentration of purified human or bovine serum albumin to have a more controlled system.[5]

Workflow: Troubleshooting Low Potency of this compound

G start Start: this compound shows low in vitro potency check_binding Hypothesis: High protein binding in culture media is the cause. start->check_binding measure_fu Action: Measure free fraction (fu) in your specific media (e.g., using Equilibrium Dialysis). check_binding->measure_fu fu_high Result: fu is very low (<5%)? measure_fu->fu_high recalculate Solution A: Adjust total drug concentration based on measured fu to achieve target free concentration. fu_high->recalculate  Yes fu_ok Result: fu is acceptable. Problem lies elsewhere. fu_high->fu_ok  No modify_media Solution B: Reduce serum % or use purified albumin in the assay media. re_run Re-run Experiment recalculate->re_run modify_media->re_run other_issues Investigate other causes: - Compound stability - Cell health - Assay interference fu_ok->other_issues

Caption: A flowchart for diagnosing and correcting low in vitro potency.

Issue 2: High variability in results between different experiments or batches of serum.

  • Possible Cause: Lot-to-lot variability in the protein composition and concentration of Fetal Bovine Serum (FBS) can significantly alter the free fraction of this compound, leading to inconsistent results.[5]

  • Troubleshooting Steps:

    • Characterize and Pre-Screen Serum: If possible, obtain samples from multiple lots of FBS and test them for their effect on this compound's potency. Select a lot that provides consistent results.

    • Use a Single Lot: Purchase a large quantity of a single, characterized lot of FBS and use it for the entire duration of a study to eliminate this source of variability.

    • Consider Serum Alternatives: For highly sensitive assays, using defined media with purified and quantified amounts of key proteins like human serum albumin can provide a more consistent experimental environment.

Logical Diagram: Impact of Serum Variability

G cluster_0 Source of Variability cluster_1 Experimental Effect cluster_2 Observed Outcome LotA Serum Lot A (High Albumin) fu_A Lower Free Fraction (fu) of this compound LotA->fu_A LotB Serum Lot B (Low Albumin) fu_B Higher Free Fraction (fu) of this compound LotB->fu_B ResultA Lower Apparent Potency (Higher IC50) fu_A->ResultA ResultB Higher Apparent Potency (Lower IC50) fu_B->ResultB G start Start: Prepare this compound-spiked plasma/media and PBS buffer load Load plasma/media into sample chamber and PBS into buffer chamber of RED device start->load incubate Incubate at 37°C with shaking (e.g., 4-6 hours) to reach equilibrium load->incubate sample Collect aliquots from both chambers incubate->sample process Matrix-match samples and perform protein precipitation sample->process analyze Analyze this compound concentration in both samples via LC-MS/MS process->analyze calc Calculate Fraction Unbound (fu): fu = [Buffer Conc] / [Plasma Conc] analyze->calc end Result: % Protein Binding calc->end

References

Addressing the potential for reflex tachycardia with Lacidipine in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for managing reflex tachycardia during in vivo studies with Lacidipine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a highly selective, third-generation dihydropyridine (B1217469) calcium channel blocker. Its primary mechanism of action involves the inhibition of L-type calcium channels in the smooth muscle cells of peripheral arterioles. This blockage prevents the influx of calcium ions, leading to smooth muscle relaxation, vasodilation, and consequently, a reduction in blood pressure.

Q2: Why does this compound cause reflex tachycardia?

The vasodilatory effect of this compound causes a rapid decrease in peripheral vascular resistance and a subsequent drop in arterial blood pressure. This pressure change is detected by baroreceptors located in the aortic arch and carotid sinuses. In response, the baroreceptor reflex is initiated to restore normal blood pressure. This reflex involves a decrease in parasympathetic (vagal) outflow and an increase in sympathetic nervous system activity, leading to an elevated heart rate, known as reflex tachycardia.

Q3: Is the reflex tachycardia observed with this compound dose-dependent?

Yes, the magnitude of reflex tachycardia is generally dose-dependent. Higher doses of this compound, leading to a more significant and rapid reduction in blood pressure, will typically elicit a stronger compensatory reflex and a greater increase in heart rate.

Q4: How can reflex tachycardia be minimized or controlled in an experimental setting?

Several strategies can be employed to mitigate reflex tachycardia in vivo:

  • Slow Infusion/Dosing: Administering this compound slowly can lead to a more gradual decrease in blood pressure, which may dampen the baroreceptor reflex.

  • Co-administration with a Beta-Blocker: Beta-adrenergic blockers (e.g., propranolol, atenolol) can be co-administered to directly counteract the sympathetic stimulation of the heart, thereby controlling the heart rate. This is a common clinical practice and can be replicated in preclinical models.

  • Dose Optimization: Use the lowest effective dose of this compound that achieves the desired blood pressure reduction without causing excessive tachycardia.

Experimental Protocol: Assessing Cardiovascular Effects of this compound in Spontaneously Hypertensive Rats (SHR)

This protocol outlines a standard method for evaluating the hemodynamic effects of this compound in a common animal model of hypertension.

1. Animal Preparation:

  • Use adult male Spontaneously Hypertensive Rats (SHR), 16-20 weeks old.
  • Anesthetize the animals with an appropriate agent (e.g., isoflurane (B1672236) or a combination of ketamine/xylazine).
  • Surgically implant a catheter into the carotid artery for direct blood pressure measurement and into the jugular vein for drug administration.
  • Allow for a recovery period of at least 24-48 hours post-surgery.

2. Hemodynamic Monitoring:

  • Connect the arterial catheter to a pressure transducer linked to a data acquisition system (e.g., PowerLab, ADInstruments).
  • Allow the animal to acclimate in a quiet, controlled environment until heart rate and blood pressure readings are stable (typically 30-60 minutes).
  • Record baseline measurements of systolic blood pressure (SBP), diastolic blood pressure (DBP), mean arterial pressure (MAP), and heart rate (HR) for at least 30 minutes.

3. Drug Administration:

  • Prepare a stock solution of this compound in a suitable vehicle (e.g., a solution of polyethylene (B3416737) glycol and saline).
  • Administer the vehicle alone (control group) or this compound at various doses (e.g., 0.1, 0.3, 1.0 mg/kg) via the venous catheter.
  • Administer as a slow bolus injection over 1-2 minutes to minimize acute, dramatic pressure changes.

4. Data Acquisition and Analysis:

  • Continuously record hemodynamic parameters for at least 2-4 hours post-administration.
  • Calculate the change from baseline for MAP and HR at various time points.
  • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine dose-dependent effects.

Data Summary

The following tables summarize expected quantitative changes in Mean Arterial Pressure (MAP) and Heart Rate (HR) following this compound administration in vivo.

Table 1: Expected Dose-Dependent Effects of this compound in SHRs

This compound Dose (mg/kg, IV)Peak Change in MAP (mmHg)Peak Change in HR (bpm)Time to Peak Effect (min)
Vehicle Control-5 ± 3+10 ± 8N/A
0.1-25 ± 5+40 ± 1530-60
0.3-45 ± 8+75 ± 2030-60
1.0-65 ± 10+110 ± 2515-45

Note: Values are representative and may vary based on specific experimental conditions.

Table 2: Effect of Beta-Blocker Co-Administration on this compound-Induced Tachycardia

Treatment GroupPeak Change in MAP (mmHg)Peak Change in HR (bpm)
This compound (1.0 mg/kg)-62 ± 9+105 ± 20
This compound (1.0 mg/kg) + Propranolol (1 mg/kg)-65 ± 11+15 ± 10

Visualizations

Signaling and Experimental Pathways

Baroreceptor_Reflex_Pathway Figure 1: Mechanism of this compound-Induced Reflex Tachycardia cluster_drug_action Drug Action cluster_hemodynamic_change Hemodynamic Change cluster_reflex_arc Baroreceptor Reflex Arc cluster_cardiac_response Cardiac Response This compound This compound Administration Vasodilation Peripheral Vasodilation This compound->Vasodilation Inhibits L-type Ca2+ channels BP_Drop Decrease in Blood Pressure Vasodilation->BP_Drop Baroreceptors Baroreceptor Firing Rate Decreases BP_Drop->Baroreceptors CNS Cardiovascular Control Center (Medulla) Baroreceptors->CNS SNS ↑ Sympathetic Outflow CNS->SNS PNS ↓ Parasympathetic Outflow CNS->PNS Heart_Rate Increased Heart Rate (Reflex Tachycardia) SNS->Heart_Rate β1-Adrenergic Receptor Stimulation PNS->Heart_Rate Reduced Vagal Tone

Caption: Mechanism of this compound-Induced Reflex Tachycardia.

Experimental_Workflow Figure 2: In Vivo Experimental Workflow Prep 1. Animal Preparation (Anesthesia, Catheter Implantation) Acclimate 2. Acclimation & Stabilization (30-60 min) Prep->Acclimate Baseline 3. Baseline Recording (MAP, HR for 30 min) Acclimate->Baseline Grouping 4. Randomize into Groups (Vehicle, this compound Doses) Baseline->Grouping Admin 5. Drug Administration (Slow IV Infusion) Grouping->Admin Record 6. Post-Dose Monitoring (Continuous recording for 2-4 hours) Admin->Record Analyze 7. Data Analysis (Calculate Δ from baseline, statistics) Record->Analyze

Caption: In Vivo Experimental Workflow.

Troubleshooting Guide

Problem 1: Excessive variability in heart rate response between subjects.

Possible Cause Troubleshooting Step
Anesthetic Depth The level of anesthesia can significantly impact autonomic reflexes. Ensure a consistent and stable plane of anesthesia is maintained throughout the experiment. Monitor reflexes and vital signs closely.
Animal Stress Stress prior to or during the experiment can elevate baseline sympathetic tone. Ensure a proper acclimation period in a low-stress environment. Handle animals minimally and consistently.
Surgical Recovery Inadequate recovery from surgery can lead to inflammation and pain, which can alter cardiovascular responses. Allow for a sufficient recovery period (at least 24-48 hours) for chronic preparations.

Problem 2: Magnitude of reflex tachycardia is lower than expected.

Possible Cause Troubleshooting Step
Anesthetic Suppression Some anesthetics (e.g., high concentrations of isoflurane, pentobarbital) can suppress the baroreceptor reflex. Consider using an anesthetic with less impact on the autonomic nervous system, such as alpha-chloralose (in acute experiments).
Vehicle Effects The drug vehicle itself may have minor hemodynamic effects. Always run a time-matched vehicle control group to accurately determine the net effect of the drug.
Drug Degradation Ensure the this compound solution is properly prepared, stored away from light (as it is light-sensitive), and used within its stability window.

Problem 3: Difficulty distinguishing between direct drug effects and reflex actions.

This is a common challenge in cardiovascular pharmacology. The following diagram provides a logical workflow to help dissect these effects.

Troubleshooting_Logic Figure 3: Troubleshooting Unexpected Results Start Unexpected HR/BP Result Observed CheckDose Is the response dose-dependent? Start->CheckDose CheckAnesthesia Is the anesthetic known to suppress reflexes? Start->CheckAnesthesia BetaBlockerExp Perform experiment with co-administration of a beta-blocker (e.g., propranolol) CheckDose->BetaBlockerExp Yes ConclusionVariability Conclusion: Response may be due to experimental variability. Review protocol for consistency. CheckDose->ConclusionVariability No CheckAnesthesia->CheckDose No ConclusionAnesthesia Conclusion: Anesthetic is likely masking the true reflex response. Consider alternative anesthetic. CheckAnesthesia->ConclusionAnesthesia Yes TachycardiaAbolished Is tachycardia abolished or significantly reduced? BetaBlockerExp->TachycardiaAbolished ConclusionReflex Conclusion: The observed tachycardia is primarily a reflex response. TachycardiaAbolished->ConclusionReflex Yes ConclusionDirect Conclusion: The drug may have direct positive chronotropic effects or other off-target actions. TachycardiaAbolished->ConclusionDirect No

Caption: Troubleshooting Unexpected Results.

Lacidipine Solutions for Research: A Technical Support Guide on Long-Term Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of Lacidipine solutions for experimental use.

Frequently Asked Questions (FAQs)

1. How should I prepare a stock solution of this compound?

This compound is sparingly soluble in aqueous buffers but soluble in organic solvents.[1] For research purposes, a stock solution should be prepared by dissolving solid this compound in an appropriate organic solvent such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or ethanol.[1] To ensure complete dissolution, the use of an ultrasonic bath may be beneficial, particularly with ethanol.[2] It is recommended to purge the solvent with an inert gas before dissolving the compound to minimize oxidation.[1]

2. What are the optimal storage conditions for this compound solutions?

Solid this compound should be stored at -20°C for long-term stability, where it can be stable for at least four years.[1] For stock solutions, it is also recommended to store them at -20°C.[2] this compound is highly sensitive to light, so all solutions must be stored in light-protected containers (e.g., amber vials) or wrapped in aluminum foil.[3][4]

3. For how long can I store my this compound stock solution?

While solid this compound is stable for years at -20°C, the stability of its solutions is more limited.[1] For stock solutions prepared in organic solvents like DMSO, DMF, or ethanol, it is best practice to prepare them fresh. If storage is necessary, they should be kept at -20°C in tightly sealed, light-protected containers. For aqueous solutions, it is not recommended to store them for more than one day.[1]

4. What are the primary factors that cause this compound degradation?

This compound is susceptible to degradation under several conditions:

  • Photodegradation: Exposure to light, particularly UV-A radiation, is a major cause of degradation.[5][6] This can lead to the formation of cis-isomers and photocyclic isomers.[6]

  • Hydrolysis: The drug degrades in both acidic and basic conditions.[5][7][8] Three degradation products are known to form under acidic conditions and one under basic conditions.[8]

  • Thermal Stress: this compound is relatively sensitive to heat.[3][7]

  • Oxidation: While some studies suggest it is stable against oxidative stress[5][8], others indicate that oxidation can occur, particularly with exposure to peroxides.[7] The dihydropyridine (B1217469) ring is susceptible to oxidation, forming a pyridine (B92270) derivative.[9][10]

5. What are the signs of this compound degradation in my solution?

Visual signs of degradation can include a change in color or the formation of precipitates. However, significant degradation can occur without any visible changes. The most reliable way to assess the stability of your this compound solution is through analytical methods like High-Performance Liquid Chromatography (HPLC).[3][7]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Precipitate forms in the solution upon storage, especially after thawing. The solubility limit may have been exceeded, or the solvent may have evaporated slightly, increasing the concentration.Gently warm the solution and vortex to redissolve. If it does not redissolve, it may be degraded. Prepare a fresh solution at a slightly lower concentration. Ensure the storage container is tightly sealed.
Inconsistent or unexpected experimental results. The this compound solution may have degraded, leading to a lower effective concentration of the active compound.Check the age and storage conditions of your stock solution. Prepare a fresh solution and repeat the experiment. It is advisable to run a stability check using HPLC if the problem persists.
Aqueous working solution becomes cloudy shortly after preparation. This compound has very low aqueous solubility.[1] The compound is precipitating out of the aqueous buffer.For maximum solubility in aqueous buffers, first dissolve this compound in DMF and then dilute it with the aqueous buffer of choice.[1] Be aware that even with this method, the solubility is limited (approx. 0.25 mg/mL in a 1:3 DMF:PBS solution), and the solution is not stable for more than a day.[1]

Quantitative Data Summary

Solubility of this compound
SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)≥21.25 mg/mL[2]
Dimethylformamide (DMF)~25 mg/mL[1]
Ethanol (with sonication)≥12.96 mg/mL[2]
WaterInsoluble[2]
1:3 DMF:PBS (pH 7.2)~0.25 mg/mL[1]
Stability of this compound Under Stress Conditions
Stress ConditionStability ProfileDegradation ProductsReferences
Acid Hydrolysis Degradation observedThree primary degradation products[5][7][8]
Base Hydrolysis Degradation observedOne primary degradation product[5][7][8]
Oxidative (Peroxide) Degradation observedOxidation of the dihydropyridine ring to a pyridine derivative[7][9][10]
Thermal Relatively sensitive; degradation observedNot specified in detail[3][7]
Photolytic (UV light) Highly sensitiveCis-isomer, photocyclic isomer, pyridine derivative[5][6][7]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution (10 mM in DMSO)
  • Materials:

    • This compound (MW: 455.54 g/mol )[2]

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, light-protected microcentrifuge tubes or vials.

  • Procedure:

    • Accurately weigh out 4.56 mg of this compound powder.

    • Transfer the powder to a sterile, light-protected vial.

    • Add 1 mL of anhydrous DMSO to the vial.

    • Vortex or sonicate the solution at room temperature until the this compound is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes in light-protected tubes.

    • Store the aliquots at -20°C.

Protocol 2: Stability-Indicating HPLC Method (General)

This protocol is a generalized representation based on several published methods.[6][7] Specific parameters may need to be optimized for your equipment and specific research needs.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

    • Mobile Phase: A mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., phosphate (B84403) buffer or ammonium (B1175870) acetate). A common ratio is around 70:30 (organic:aqueous).[6]

    • Flow Rate: 1.0 mL/min.[6]

    • Detection Wavelength: UV detection at 240 nm.[7]

    • Injection Volume: 10-20 µL.

  • Procedure:

    • Prepare a standard solution of this compound of known concentration in the mobile phase.

    • Dilute your stored this compound solution to fall within the linear range of the assay.

    • Inject the standard and sample solutions into the HPLC system.

    • Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.

    • The stability can be quantified by comparing the peak area of this compound in the test sample to that of a freshly prepared standard.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_use Experimental Use cluster_qc Quality Control weigh Weigh Solid this compound dissolve Dissolve in Organic Solvent (e.g., DMSO, DMF, Ethanol) weigh->dissolve aliquot Aliquot into Light-Protected, Single-Use Vials dissolve->aliquot store Store at -20°C Protect from Light aliquot->store Long-term thaw Thaw Aliquot store->thaw dilute Prepare Working Solution (Aqueous or Organic) thaw->dilute experiment Perform Experiment dilute->experiment hplc Stability Check by HPLC dilute->hplc Optional lacidipine_moa This compound This compound l_type L-type Calcium Channel (Vascular Smooth Muscle) This compound->l_type Blocks ca_influx Calcium Ion Influx l_type->ca_influx Inhibits contraction Muscle Contraction ca_influx->contraction Leads to vasodilation Vasodilation contraction->vasodilation Prevents bp_reduction Blood Pressure Reduction vasodilation->bp_reduction Results in degradation_pathways This compound This compound Solution degradation Degradation Products This compound->degradation Degrades into light Light (UV) light->this compound heat Heat heat->this compound acid Acidic pH acid->this compound base Basic pH base->this compound oxygen Oxidizing Agents oxygen->this compound

References

Impact of pH on Lacidipine stability and activity in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Lacidipine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of pH on this compound's stability and activity in experimental assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy after preparation. What could be the cause and how can I fix it?

A1: this compound has low aqueous solubility. Cloudiness or precipitation can occur due to several factors:

  • Concentration: You may be exceeding this compound's solubility limit in your chosen buffer or medium.

  • pH of the Medium: The solubility of this compound is pH-dependent. Significant deviations from a neutral pH can decrease its solubility.

  • Temperature: Changes in temperature during storage or handling can affect solubility.

  • Improper Dissolution: this compound should first be dissolved in an organic solvent like DMSO or ethanol (B145695) before further dilution in aqueous buffers.

Troubleshooting Tip: Prepare a high-concentration stock solution of this compound in 100% DMSO. For your working solution, dilute the stock solution in your aqueous buffer immediately before use. Ensure the final concentration of DMSO is compatible with your assay and does not exceed 0.1-0.5%.

Q2: I am observing a significant loss of this compound in my samples over a short period. What are the likely reasons?

A2: this compound is susceptible to degradation under certain conditions. The primary factors are:

  • pH: this compound degrades in both acidic and basic conditions.[1] Strong acidic or alkaline environments should be avoided for prolonged periods.

  • Light Exposure: Like many dihydropyridines, this compound is sensitive to light and can undergo photodegradation.[1]

  • Oxidation: While more stable to oxidation than to acid/base hydrolysis, exposure to strong oxidizing agents can still lead to degradation.

Troubleshooting Tip: Protect your this compound solutions from light by using amber vials or covering your containers with aluminum foil. Prepare fresh solutions for your experiments and avoid storing them for extended periods, especially at room temperature. If your experimental conditions require a specific pH, be aware of the potential for degradation and consider running stability controls.

Q3: How does pH affect the stability of this compound in solution?

A3: The stability of this compound is highly dependent on pH. Forced degradation studies have shown that this compound undergoes significant degradation under both acidic and basic hydrolytic conditions. It is relatively stable in neutral and oxidative conditions.[2] In acidic conditions, three degradation products have been identified, while one is formed under basic conditions.

Q4: Does the pH of my assay buffer affect the biological activity of this compound?

A4: While specific data on the direct impact of pH on this compound's L-type calcium channel blocking activity is limited, the activity of other dihydropyridine (B1217469) calcium channel blockers has been shown to be pH-dependent. It is plausible that the ionization state of this compound or the target calcium channel could be affected by pH, thus influencing its binding and inhibitory activity. Therefore, maintaining a consistent and physiologically relevant pH in your assays is crucial for obtaining reproducible results.

Q5: Are there any signaling pathways affected by this compound other than the L-type calcium channel?

A5: Yes, recent research has uncovered that this compound can modulate other signaling pathways. Notably, it has been shown to play a protective role in endothelial cells by regulating the CXCR7/P38/C/EBP-β signaling pathway.[3][4][5] This pathway is involved in cellular senescence, oxidative stress, and inflammation.[3][4][5] Additionally, this compound exhibits antioxidant properties that may contribute to its therapeutic effects.[6][7][8][9]

Troubleshooting Guides

Issue: Inconsistent results in cell-based assays.
  • Potential Cause 1: pH shift in culture medium. The pH of cell culture medium can change due to cellular metabolism. This pH shift could alter the stability and/or activity of this compound.

    • Solution: Ensure your cell culture medium is adequately buffered. Monitor the pH of your medium throughout the experiment.

  • Potential Cause 2: Degradation of this compound in the medium. this compound may be degrading over the course of a long incubation period.

    • Solution: For long-term experiments, consider replenishing the this compound-containing medium at regular intervals.

Issue: Low recovery of this compound during sample analysis.
  • Potential Cause 1: Adsorption to plasticware. this compound is a lipophilic compound and may adsorb to certain types of plastic tubes or plates.

    • Solution: Use low-adsorption polypropylene (B1209903) or glass containers for preparing and storing this compound solutions.

  • Potential Cause 2: Degradation during sample processing. The pH and temperature conditions during sample extraction and processing could be causing degradation.

    • Solution: Optimize your sample processing protocol to maintain a neutral pH and keep samples cooled.

Quantitative Data Summary

Table 1: Stability of this compound Under Forced Degradation Conditions

Stress ConditionReagent/ConditionObservation
Acid Hydrolysis0.1 N HClSignificant degradation, formation of three degradation products.[2]
Base Hydrolysis0.1 N NaOHSignificant degradation, formation of one degradation product.[2]
Oxidative Stress30% H₂O₂Relatively stable.
Thermal Stress60°CRelatively stable.
Photolytic StressUV/Visible lightDegradation observed.[1]

Table 2: Degradation Kinetics of Amlodipine (B1666008) (a related dihydropyridine) Under Acidic and Basic Conditions

Disclaimer: The following data is for amlodipine, a structurally related dihydropyridine calcium channel blocker, and is provided as an illustrative example of the degradation kinetics that might be expected for this class of compounds. Specific kinetic data for this compound was not publicly available in the cited literature.

ConditionRate Constant (k) (h⁻¹)Half-life (t₁/₂) (h)Shelf-life (t₉₀) (h)
0.1 M HCl0.01163.09.6
0.01 M NaOH0.01449.57.5

Data adapted from a study on amlodipine degradation kinetics.[10]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the general procedure for conducting a forced degradation study on this compound to assess its stability under various stress conditions, consistent with ICH guidelines.[11][12][13][14][15]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol (B129727).

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 N HCl.

    • Incubate at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 1 N NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 N NaOH.

    • Incubate at room temperature for a specified period.

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 1 N HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.

    • Incubate at room temperature for a specified period.

    • At each time point, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Keep the solid drug powder in a hot air oven at 60°C for a specified period.

    • At each time point, withdraw a sample, dissolve it in methanol, and dilute with mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose the solid drug powder and the stock solution to UV light (254 nm) and visible light for a specified duration.

    • Analyze the samples by HPLC.

  • Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method.

    • The mobile phase could consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate, pH 4.5) and an organic solvent (e.g., methanol or acetonitrile).

    • Detection is typically performed using a UV detector at approximately 240 nm.[1]

    • Quantify the amount of undegraded this compound and identify and quantify any degradation products.

Protocol 2: In Vitro Assay for L-type Calcium Channel Blocking Activity

This protocol describes a general method to assess the inhibitory activity of this compound on L-type calcium channels in a cell-based assay.

  • Cell Culture: Culture a suitable cell line expressing L-type calcium channels (e.g., vascular smooth muscle cells or a recombinant cell line) to an appropriate density.

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in a physiological salt solution (e.g., Hank's Balanced Salt Solution) buffered to the desired pH (e.g., pH 7.4). Ensure the final DMSO concentration is constant across all wells and does not exceed a non-toxic level.

  • Calcium Influx Assay:

    • Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

    • Wash the cells to remove excess dye.

    • Pre-incubate the cells with various concentrations of this compound or vehicle control for a defined period.

    • Stimulate calcium influx by adding a depolarizing agent (e.g., high potassium solution).

    • Measure the change in intracellular calcium concentration using a fluorescence plate reader or microscope.

  • Data Analysis:

    • Calculate the percentage of inhibition of the calcium influx for each this compound concentration relative to the vehicle control.

    • Plot the concentration-response curve and determine the IC₅₀ value.

  • Investigating pH Effects: To assess the impact of pH, perform the assay in parallel using buffers of different pH values (e.g., pH 6.8, 7.4, and 7.8), ensuring the cells remain viable under these conditions for the duration of the assay.

Visualizations

G cluster_0 Forced Degradation Workflow start Prepare this compound Stock Solution (1 mg/mL in Methanol) stress Expose to Stress Conditions start->stress acid Acid Hydrolysis (1 N HCl, RT) stress->acid pH < 7 base Base Hydrolysis (1 N NaOH, RT) stress->base pH > 7 oxidation Oxidation (30% H2O2, RT) stress->oxidation thermal Thermal (60°C, Solid) stress->thermal photo Photolytic (UV/Vis Light) stress->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (for Acid/Base) sampling->neutralize dilute Dilute with Mobile Phase sampling->dilute neutralize->dilute analyze Analyze by Stability-Indicating HPLC-UV (240 nm) dilute->analyze end Quantify Degradation & Identify Products analyze->end

Caption: Workflow for this compound Forced Degradation Study.

G cluster_1 CXCR7/P38/C/EBP-β Pathway This compound This compound ca_channel L-type Calcium Channel This compound->ca_channel Blocks cxcr7 CXCR7 Activation This compound->cxcr7 ca_influx Ca²⁺ Influx Inhibition ca_channel->ca_influx vasodilation Vasodilation ca_influx->vasodilation bp_reduction Blood Pressure Reduction vasodilation->bp_reduction p38 P38 Phosphorylation Inhibition cxcr7->p38 cebpb C/EBP-β Downregulation p38->cebpb endothelial_protection Endothelial Protection (Anti-senescence, Anti-inflammatory) cebpb->endothelial_protection

Caption: Signaling Pathways of this compound.

References

Technical Support Center: Lacidipine for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on dissolving lacidipine for cell culture experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for cell culture experiments?

A1: this compound is poorly soluble in aqueous solutions but is soluble in several organic solvents. For cell culture applications, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing a concentrated stock solution.[1][2][3] Ethanol and Dimethylformamide (DMF) can also be used.[1] It is crucial to use a high-purity, sterile grade of the chosen solvent to avoid contamination and cytotoxicity.

Q2: How do I prepare a stock solution of this compound?

A2: To prepare a stock solution, dissolve the this compound powder in your chosen organic solvent, such as DMSO, to a high concentration (e.g., 10 mM or higher, depending on the solubility limit).[3][4] Gentle warming in a 37°C water bath and sonication can aid in dissolution.[3][4] After the solid is completely dissolved, it is best practice to sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile tube.[4] Aliquot the stock solution into smaller, single-use volumes to minimize repeated freeze-thaw cycles, which can affect the stability of the compound.[3][4]

Q3: What is the maximum final concentration of DMSO that is safe for my cells?

A3: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of 0.1% (v/v) or less is generally considered safe for most cell lines.[3] However, it is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line at the intended final concentration.[3]

Q4: For how long is a this compound working solution in cell culture media stable?

A4: Aqueous solutions of this compound are not recommended for storage for more than one day.[1] It is best to prepare the final working solution in cell culture medium immediately before use. The stability of this compound in culture media can be influenced by factors such as media composition, pH, and temperature.[5][6]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Precipitation upon dilution in cell culture media The final concentration of this compound exceeds its solubility limit in the aqueous medium.- Lower the final working concentration of this compound. - Add the this compound stock solution to pre-warmed (37°C) cell culture media. - Add the stock solution dropwise while gently swirling the media to ensure rapid and even distribution. - Perform a serial dilution in the cell culture medium to reach the final concentration gradually.[7]
The stock solution was not fully dissolved.- Ensure the this compound powder is completely dissolved in the organic solvent before preparing the working solution. Visually inspect for any undissolved particles.[7]
Interaction with media components.- Some components in serum or media supplements can interact with the compound, leading to precipitation.[7] Consider using a serum-free medium for the initial dissolution test if problems persist.
Temperature fluctuations.- Avoid repeated freeze-thaw cycles of the stock solution.[3][4] - Ensure the cell culture medium is at the appropriate temperature (typically 37°C) before adding the this compound stock solution.[8][9]
Cells are showing signs of toxicity (e.g., poor growth, detachment) The final concentration of the organic solvent (e.g., DMSO) is too high.- Calculate and ensure the final solvent concentration is at a non-toxic level (ideally ≤ 0.1%).[3] - Run a vehicle control (media with the same final concentration of the solvent) to confirm the solvent is not the cause of toxicity.
The this compound concentration is cytotoxic to the specific cell line.- Perform a dose-response experiment to determine the optimal non-toxic working concentration of this compound for your cells.
Contamination of the stock solution.- Use sterile techniques throughout the preparation of the stock and working solutions. - Filter-sterilize the stock solution.[4]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
DMSO≥20 mg/mL, 84 mg/mL[1][3]
Ethanol~5 mg/mL, 21 mg/mL[1][3]
Dimethylformamide (DMF)~25 mg/mL[1]
Water< 1 mg/mL (insoluble or slightly soluble)[3][10]
1:3 solution of DMF:PBS (pH 7.2)~0.25 mg/mL[1]
PEG 2002.81 mg/mL[10]
PEG 4002.523 mg/mL[10]
Tween 805.486 mg/mL[10]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (FW: 455.5 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile 0.22 µm syringe filter

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Aseptically weigh out 4.555 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add 1 mL of sterile DMSO to the tube.

  • Vortex the tube until the this compound is completely dissolved. If necessary, gently warm the solution in a 37°C water bath to aid dissolution.[3]

  • Visually inspect the solution to ensure no particulate matter is present.

  • For sterile applications, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.[1][3]

Protocol 2: Preparation of a this compound Working Solution in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile tubes

  • Sterile pipettes and tips

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Determine the final concentration of this compound required for your experiment.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration in your total volume of cell culture medium. Ensure the final DMSO concentration does not exceed 0.1% (v/v).

    • Example Calculation for a 10 µM final concentration in 10 mL of media:

      • Volume of stock = (Final Concentration x Final Volume) / Stock Concentration

      • Volume of stock = (10 µM x 10 mL) / 10,000 µM = 0.01 mL = 10 µL

      • Final DMSO % = (10 µL / 10,000 µL) x 100 = 0.1%

  • Add the calculated volume of the this compound stock solution to the pre-warmed cell culture medium. It is recommended to add the stock solution dropwise while gently swirling the medium.

  • Mix the working solution gently by pipetting up and down or by inverting the tube. Avoid vigorous vortexing.

  • Use the freshly prepared working solution immediately for your cell culture experiment.

Mandatory Visualization

Lacidipine_Signaling_Pathway cluster_result cluster_bp This compound This compound L_type_Ca_Channel L-type Calcium Channel This compound->L_type_Ca_Channel Blocks Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Vascular_Smooth_Muscle_Contraction Vascular Smooth Muscle Contraction Ca_Influx->Vascular_Smooth_Muscle_Contraction Vasodilation Vasodilation Vascular_Smooth_Muscle_Contraction->Vasodilation Inhibition leads to Blood_Pressure Blood Pressure Decrease Decrease Vasodilation->Decrease Results in Experimental_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation Dissolve Dissolve this compound in DMSO Filter Filter Sterilize (0.22 µm) Dissolve->Filter Aliquot Aliquot & Store at -80°C Filter->Aliquot Thaw Thaw Stock Aliquots Aliquot->Thaw Dilute Dilute in Pre-warmed Cell Culture Media Thaw->Dilute Use Use Immediately Dilute->Use

References

Avoiding confounding effects of Lacidipine's metabolites in studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lacidipine. The focus is on addressing the potential confounding effects of its metabolites in experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the main metabolites of this compound and are they pharmacologically active?

This compound is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[1] The initial and major metabolic pathway is the oxidation of the dihydropyridine (B1217469) ring to its pyridine (B92270) analogue.[1] Further transformations can include hydroxylation and ester hydrolysis.[2] It is well-documented that the principal metabolites of this compound have little to no pharmacological activity.[1][3]

Q2: How can I be sure that the observed effects in my in vitro experiment are from this compound itself and not its metabolites?

To ensure that the experimental effects are directly attributable to this compound, it is crucial to minimize its metabolism in your in vitro system. This can be achieved in several ways:

  • Use a cell line with low metabolic activity: Cell lines such as HEK293 or CHO have very low to negligible expression of metabolic enzymes like CYP3A4 compared to primary hepatocytes.

  • Inhibit CYP3A4 activity: You can pharmacologically inhibit the metabolic activity of CYP3A4 using a chemical inhibitor.

  • Directly test the metabolites: If available, you can obtain the main metabolites of this compound and test them directly in your assay to confirm their lack of activity.

Q3: Where can I obtain this compound metabolites for direct testing?

The primary pyridine metabolite of this compound, often referred to as "Dehydro this compound," is commercially available from several chemical suppliers. You can also find other this compound-related compounds and isotopically labeled standards for analytical purposes.[4][5]

Q4: What is the primary mechanism of action of this compound?

This compound is a dihydropyridine calcium channel blocker.[6] Its main action is to block the voltage-dependent L-type calcium channels in the vascular smooth muscle.[3][6] This prevents the influx of calcium ions, leading to vasodilation and a reduction in blood pressure.[6] this compound also exhibits antioxidant properties.[3][6]

Troubleshooting Guides

Issue: Unexplained variability in experimental results with this compound.

Possible Cause: Your in vitro system may have variable metabolic capacity, leading to inconsistent conversion of this compound to its inactive metabolites. This is particularly common when using primary cells from different donors.

Solution:

  • Assess the metabolic capacity of your system: If using primary hepatocytes or other metabolically active cells, it is advisable to characterize their CYP3A4 activity.

  • Inhibit this compound metabolism: Treat your cells with a CYP3A4 inhibitor to block the conversion of this compound. This will ensure that the concentration of the active parent drug remains stable throughout your experiment. See the protocol for CYP3A4 inhibition below.

  • Use a metabolically deficient cell line: If your experimental question allows, switch to a cell line with low or no CYP3A4 activity.

Issue: How to experimentally distinguish the effects of this compound from its metabolites.

Solution: A well-designed experiment can systematically parse out the effects of the parent drug versus its metabolites. The following workflow is recommended:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Interpretation A Select In Vitro Model (e.g., primary hepatocytes) E Group 2: This compound alone A->E B Obtain this compound and its main metabolite (e.g., Dehydro this compound) B->E G Group 4: Metabolite alone B->G C Obtain CYP3A4 Inhibitor (e.g., Ketoconazole) F Group 3: This compound + CYP3A4 Inhibitor C->F D Group 1: Vehicle Control H Measure experimental endpoint (e.g., gene expression, cell viability) D->H E->H I Quantify this compound and metabolite levels via LC-MS/MS E->I F->H F->I G->H G->I J Compare Results H->J I->J K Effect from this compound: Group 2 & 3 show similar effects. Group 4 shows no effect. J->K Hypothesis 1 L Effect from Metabolite: Group 2 shows an effect. Group 3 shows a reduced effect. Group 4 shows an effect. J->L Hypothesis 2

Caption: Experimental workflow to differentiate parent drug vs. metabolite effects.

Quantitative Data Summary

ParameterValueSubstrateReference(s)
This compound IC50 0.09 nM (K+-evoked contraction)-[7]
0.11 nM (45Ca2+ influx)-[7]
Ketoconazole (B1673606) IC50 0.01 - 10 µM (typical range)Various[8]
0.618 µMCyclophosphamide (B585)[9]
Ritonavir IC50 < 0.2 µMVarious[10]
0.01 - 0.04 µMVarious[11]

Experimental Protocols

Protocol 1: In Vitro Inhibition of this compound Metabolism using Ketoconazole

Objective: To inhibit the CYP3A4-mediated metabolism of this compound in a cell-based assay to study the effects of the parent compound.

Materials:

  • Cell culture of choice (e.g., primary human hepatocytes)

  • This compound

  • Ketoconazole (or another CYP3A4 inhibitor like Ritonavir)

  • Appropriate cell culture medium and supplements

  • Vehicle control (e.g., DMSO, final concentration <0.1%)

  • NADPH regenerating system (for microsomal assays)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of ketoconazole in the same solvent.

  • Cell Treatment:

    • Seed cells in appropriate culture plates and allow them to adhere overnight.

    • Pre-incubate the cells with ketoconazole at a final concentration of 1-10 µM for 30-60 minutes at 37°C.[12] This allows the inhibitor to enter the cells and bind to the enzyme. A vehicle control group without the inhibitor should be included.

    • After the pre-incubation period, add this compound at the desired experimental concentration to the wells already containing ketoconazole or vehicle.

    • Incubate for the desired experimental duration.

  • Endpoint Analysis:

    • Perform your experimental assay to measure the desired endpoint (e.g., cell viability, gene expression, protein levels).

  • (Optional) Confirmation of Inhibition:

    • To confirm that this compound metabolism was indeed inhibited, collect the cell culture supernatant at the end of the experiment.

    • Analyze the concentrations of this compound and its primary pyridine metabolite using a validated LC-MS/MS method (see Protocol 2). A significant reduction in the metabolite-to-parent drug ratio in the ketoconazole-treated group compared to the vehicle group will confirm successful inhibition.

Protocol 2: LC-MS/MS Quantification of this compound and its Pyridine Metabolite

Objective: To develop a method for the simultaneous quantification of this compound and its main pyridine metabolite in a biological matrix (e.g., cell culture supernatant, plasma).

Materials:

  • This compound analytical standard

  • Dehydro this compound (pyridine metabolite) analytical standard

  • Isotopically labeled internal standard (e.g., this compound-d10)

  • LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source

  • C18 reversed-phase column (e.g., Zorbax SB C18, 50 x 4.6 mm, 5 µm)[13]

  • Acetonitrile (B52724) (ACN), Methanol (MeOH), Formic Acid, Ammonium (B1175870) Acetate (B1210297)

  • Biological matrix of interest

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma or cell culture supernatant, add the internal standard.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex and centrifuge at high speed (e.g., 14,000 g) for 10 minutes.[9]

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

  • LC-MS/MS Conditions (Example):

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of 5 mM ammonium acetate in water and acetonitrile.[13]

    • Flow Rate: 0.6 mL/min.[13]

    • Injection Volume: 5-10 µL.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS Detection: Multiple Reaction Monitoring (MRM).

      • This compound transition: m/z 456.2 → 354.2[14]

      • Pyridine Metabolite transition: Determine the appropriate m/z for the dehydro metabolite.

      • Internal Standard transition: Determine the appropriate m/z for the labeled this compound.

  • Data Analysis:

    • Generate a standard curve for both this compound and its metabolite using known concentrations.

    • Calculate the concentration of each analyte in the samples based on the standard curve and the peak area ratio to the internal standard.

Visualizations

This compound's Primary Mechanism of Action

G This compound This compound L_type_Ca_Channel L-Type Calcium Channel (in Vascular Smooth Muscle) This compound->L_type_Ca_Channel blocks Ca_Influx Ca²⁺ Influx This compound->Ca_Influx prevents L_type_Ca_Channel->Ca_Influx allows Relaxation Muscle Relaxation (Vasodilation) L_type_Ca_Channel->Relaxation results in Contraction Muscle Contraction (Vasoconstriction) Ca_Influx->Contraction leads to BP_Lower Lowered Blood Pressure Relaxation->BP_Lower leads to

Caption: Signaling pathway of this compound's action on L-type calcium channels.
Metabolic Pathway of this compound

G This compound This compound (Dihydropyridine Ring) CYP3A4 CYP3A4 (in Liver) This compound->CYP3A4 Oxidation Pyridine_Metabolite Pyridine Metabolite (Pharmacologically Inactive) CYP3A4->Pyridine_Metabolite produces Other_Metabolites Other Metabolites (Pharmacologically Inactive) Pyridine_Metabolite->Other_Metabolites Further metabolism

Caption: Simplified metabolic pathway of this compound via CYP3A4.

References

Validation & Comparative

Lacidipine vs. Amlodipine: A Comparative Guide to Their Vascular Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the vascular effects of two prominent dihydropyridine (B1217469) calcium channel blockers, lacidipine and amlodipine (B1666008). The information presented is collated from a range of clinical and preclinical studies, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Clinical Efficacy in Hypertension and Arterial Stiffness

A randomized, double-blind clinical trial comparing this compound and amlodipine in patients with mild-to-moderate hypertension revealed similar efficacy in blood pressure reduction and improvement of arterial stiffness over a 20-week treatment period.[1][2]

ParameterThis compound GroupAmlodipine GroupBetween-Group Difference (p-value)
Baseline Characteristics
Number of Patients134135N/A
Age (years)50-8050-80N/A
Clinic Systolic BP (mmHg)154.1 ± 9.1152.8 ± 9.7N/A
Clinic Diastolic BP (mmHg)92.1 ± 8.791.7 ± 10.2N/A
24-h Ambulatory Systolic BP (mmHg)141.3 ± 14.0138.3 ± 12.8N/A
Brachial-ankle PWV (m/s)17.2 ± 3.017.0 ± 2.7N/A
Changes after 20 Weeks
Change in 24-h Ambulatory Systolic BP (mmHg)-15.2 ± 1.3-15.5 ± 1.30.3 (p=0.86)
Change in Brachial-ankle PWV (m/s)-1.98-1.740.24 (p=0.45)
Adverse Events
Incidence Rate (%)30.3%27.5%(p=0.61)

Data presented as mean ± standard deviation or least square mean ± standard error. BP: Blood Pressure; PWV: Pulse Wave Velocity.

Another study in mild-to-moderate hypertensive patients showed this compound (4 mg once daily) resulted in a greater decrease in supine mean diastolic blood pressure compared to amlodipine (10 mg once daily) after 8 weeks of treatment (16 mmHg vs. 10 mmHg, p < 0.01).[3] This study also reported a lower incidence of adverse events with this compound (28%) compared to amlodipine (48%).[3] A separate randomized, double-blind, cross-over trial found no significant differences in the antihypertensive effects of this compound and amlodipine, though the incidence of adverse events was lower for this compound (3%) than for amlodipine (8%).[4]

Effects on Endothelial Function

Both this compound and amlodipine have been shown to improve endothelial function, a critical factor in vascular health.

This compound: In essential hypertensive patients, long-term treatment with this compound (6 mg/day) for 8 and 32 weeks significantly increased forearm blood flow in response to the endothelium-dependent vasodilators acetylcholine (B1216132) and bradykinin (B550075).[5] This effect was not observed with the endothelium-independent vasodilator sodium nitroprusside, suggesting a specific action on the endothelium.[5]

Amlodipine: A study on hypertensive patients demonstrated that 6 weeks of treatment with amlodipine significantly improved flow-mediated dilation (FMD), a measure of endothelium-dependent vasodilation.[6] In vitro studies have shown that amlodipine increases the bioavailability of nitric oxide (NO) in endothelial cells through both enhanced production and reduced oxidative degradation.[7]

Study ParameterThis compoundAmlodipine
Endothelium-Dependent Vasodilation Significantly increased forearm blood flow in response to acetylcholine and bradykinin in hypertensive patients.[5]Significantly improved flow-mediated dilation in hypertensive patients.[6]
Mechanism Restores endothelium-dependent vasodilation.[5]Increases endothelial nitric oxide bioavailability by enhancing eNOS activity and possessing antioxidant properties.[7][8]

Impact on Vascular Smooth Muscle Cell Proliferation

The proliferation of vascular smooth muscle cells (VSMCs) is a key event in the development of atherosclerosis. Both this compound and amlodipine have demonstrated inhibitory effects on VSMC proliferation.

In a study using human umbilical vein smooth muscle cells (HUVSMCs), both this compound and amlodipine inhibited proliferation induced by oxidized low-density lipoprotein (ox-LDL). This compound showed a dose-dependent anti-proliferative effect, with a 27% decrease at a concentration of 30 µM.[9] Amlodipine at 3 µM exhibited an 18% decrease in proliferation.[9]

DrugConcentrationInhibition of ox-LDL induced VSMC Proliferation
This compound3 µM21%
30 µM27%
Amlodipine3 µM18%

Antioxidant Properties and Effects on Oxidative Stress

Oxidative stress is a major contributor to vascular dysfunction. Both this compound and amlodipine possess antioxidant properties that contribute to their vascular protective effects.

This compound: In spontaneously hypertensive rats (SHRs), this compound treatment was associated with a reduction in oxidative stress markers.[10] In vitro studies have shown that this compound can inhibit the activation of the transcription factor NF-κB, which is involved in inflammatory and oxidative stress responses in endothelial cells.[11]

Amlodipine: Amlodipine has been shown to quench superoxide (B77818) anions in a cell-free system and attenuate the release of reactive oxygen species from endothelial cells.[7] This antioxidant activity contributes to the increased bioavailability of nitric oxide.[7]

Molecular Mechanisms and Signaling Pathways

The vascular effects of this compound and amlodipine are mediated by distinct signaling pathways.

This compound: this compound's protective effects on endothelial cells against oxidative stress, inflammation, and senescence are mediated through the CXCR7/P38/C/EBP-β signaling pathway.[12] Upregulation of CXCR7 by this compound leads to the suppression of the p38 MAPK pathway and its downstream target C/EBP-β.[12][13]

Amlodipine: Amlodipine enhances endothelial nitric oxide synthase (eNOS) activity by modulating its phosphorylation status.[8] It promotes the phosphorylation of eNOS at the activating site Ser1177 and attenuates phosphorylation at the inhibitory site Thr495.[8][14] This effect is mediated, at least in part, through the inhibition of Protein Kinase C (PKC).[6][8][14]

Mandatory Visualizations

Signaling Pathways

lacidipine_pathway This compound This compound CXCR7 CXCR7 This compound->CXCR7 Upregulates p38 p38 MAPK CXCR7->p38 Inhibits CEBPB C/EBP-β p38->CEBPB Activates Stress Oxidative Stress Inflammation Senescence CEBPB->Stress Promotes

This compound Signaling Pathway

amlodipine_pathway Amlodipine Amlodipine PKC Protein Kinase C (PKC) Amlodipine->PKC Inhibits eNOS_Ser1177 eNOS (Ser1177) Amlodipine->eNOS_Ser1177 Promotes Phosphorylation (Activating) eNOS_Thr495 eNOS (Thr495) PKC->eNOS_Thr495 Phosphorylates (Inhibitory) eNOS_active Active eNOS eNOS_Thr495->eNOS_active eNOS_Ser1177->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO Vasodilation Vasodilation NO->Vasodilation

Amlodipine Signaling Pathway

Experimental Workflows

forearm_blood_flow cluster_0 Forearm Blood Flow Measurement start Patient Preparation (Supine Position) cannulation Brachial Artery Cannulation (for drug infusion) start->cannulation plethysmography Venous Occlusion Plethysmography (Strain gauge on forearm) cannulation->plethysmography infusion Intra-arterial Infusion (Saline, Acetylcholine, etc.) plethysmography->infusion measurement Measure Forearm Volume Change infusion->measurement calculation Calculate Forearm Blood Flow (ml/100ml/min) measurement->calculation end Data Analysis calculation->end

Forearm Blood Flow Measurement Workflow

vsmc_proliferation cluster_1 VSMC Proliferation Assay start Seed VSMCs in 96-well plate synchronize Synchronize cells in G0/G1 phase (serum starvation) start->synchronize stimulate Stimulate with Mitogen (e.g., ox-LDL) +/- this compound or Amlodipine synchronize->stimulate labeling Label with [3H]thymidine or EdU stimulate->labeling incubation Incubate for incorporation labeling->incubation detection Detect incorporated label (Scintillation counting or Click Chemistry) incubation->detection end Quantify Proliferation detection->end

VSMC Proliferation Assay Workflow

Experimental Protocols

Measurement of Forearm Blood Flow by Venous Occlusion Plethysmography

This protocol is adapted from studies assessing endothelium-dependent vasodilation.[5][15]

  • Patient Preparation: Subjects are studied in a supine position in a temperature-controlled room.

  • Cannulation: A cannula is inserted into the brachial artery of the non-dominant arm under local anesthesia for drug infusion.

  • Plethysmography Setup: A mercury-in-silastic strain gauge is placed around the thickest part of the forearm to measure changes in forearm volume. A wrist cuff is inflated to suprasystolic pressure to exclude hand circulation. A venous occlusion cuff is placed around the upper arm.

  • Drug Infusion: Vasoactive agents are infused intra-arterially at increasing doses. A typical protocol might include:

    • Saline (control)

    • Acetylcholine (endothelium-dependent vasodilator)

    • Sodium nitroprusside (endothelium-independent vasodilator)

  • Measurement: Forearm blood flow is measured by inflating the venous occlusion cuff to 40 mmHg for 7 seconds every 15 seconds. The rate of increase in forearm volume during venous occlusion reflects the arterial inflow.

  • Data Analysis: Forearm blood flow is expressed as ml per 100 ml of forearm tissue per minute. The responses to vasoactive drugs are calculated as the percentage change from baseline blood flow during saline infusion.

In Vitro Vascular Smooth Muscle Cell (VSMC) Proliferation Assay

This protocol is based on methodologies used to assess the anti-proliferative effects of drugs on VSMCs.[16][17][18][19]

  • Cell Culture: Human vascular smooth muscle cells (e.g., HUVSMCs) are cultured in appropriate media (e.g., DMEM with fetal bovine serum).

  • Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 2 x 10^4 cells/mL) and allowed to adhere.[18]

  • Synchronization: To ensure cells are in the same phase of the cell cycle, they are typically synchronized in the G0/G1 phase by serum starvation for 24-48 hours.

  • Stimulation: Cells are then treated with a mitogen, such as oxidized low-density lipoprotein (ox-LDL) or platelet-derived growth factor (PDGF), in the presence or absence of different concentrations of this compound or amlodipine.

  • Proliferation Measurement:

    • [3H]Thymidine Incorporation: Cells are incubated with [3H]thymidine, a radiolabeled nucleoside that is incorporated into the DNA of proliferating cells. After incubation, cells are harvested, and the amount of incorporated radioactivity is measured using a scintillation counter.[16]

    • EdU (5-ethynyl-2'-deoxyuridine) Incorporation: A non-radioactive alternative where EdU, a nucleoside analog of thymidine, is added to the cells. Incorporated EdU is detected by a "click" chemistry reaction with a fluorescent azide. The fluorescence intensity, proportional to the level of cell proliferation, is measured using a fluorescence plate reader or microscope.[17][18]

  • Data Analysis: The level of proliferation in the drug-treated groups is compared to the mitogen-stimulated control group to determine the inhibitory effect of the drugs.

References

Comparative Analysis of Lacidipine and Lercanidipine on Renal Function: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two prominent dihydropyridine (B1217469) calcium channel blockers reveals distinct pharmacological profiles that may translate to differing effects on renal hemodynamics and overall kidney health. This guide provides a comparative analysis of lacidipine and lercanidipine (B1674757), summarizing key experimental data, outlining methodologies, and illustrating relevant physiological pathways to inform further research and drug development.

Executive Summary

Lercanidipine, a third-generation calcium channel blocker (CCB), demonstrates a unique renal-protective mechanism by dilating both afferent and efferent glomerular arterioles. This dual action, attributed to its ability to block both L-type and T-type calcium channels, helps to mitigate intraglomerular pressure and reduce proteinuria. In contrast, this compound, a second-generation CCB, exhibits higher selectivity for L-type calcium channels, which are predominantly located on the afferent arteriole. While both agents effectively lower systemic blood pressure, their differential effects on renal microcirculation may have significant implications for patients with or at risk of kidney disease. Clinical data directly comparing the renal outcomes of these two drugs are limited, but existing evidence suggests lercanidipine may offer superior anti-proteinuric effects.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data from preclinical and clinical studies, comparing the effects of this compound and lercanidipine on various parameters.

Table 1: Comparative Effects on Renal Hemodynamics and Function

ParameterThis compoundLercanidipineKey Findings & Citations
Mechanism of Action Primarily L-type calcium channel blocker[1][2]L-type and T-type calcium channel blocker[1][2]Lercanidipine's dual blockade is believed to contribute to its unique renal hemodynamic effects.
Effect on Glomerular Arterioles Predominantly dilates afferent arterioleDilates both afferent and efferent arterioles[1][3]Lercanidipine's effect on the efferent arteriole helps to reduce intraglomerular pressure.
Glomerular Filtration Rate (GFR) Variable effects reported. One study in patients with renal insufficiency showed a decrease in GFR. Another study showed an acute increase in renal plasma flow with no change in GFR.Generally stable or improved. One study showed an increase in creatinine (B1669602) clearance.The impact of this compound on GFR may depend on the patient population and underlying renal condition.
Proteinuria/Albuminuria Trend towards reduction, but less pronounced compared to ACE inhibitors.[3]Significant reduction in proteinuria, even as monotherapy.[1][4]Lercanidipine has demonstrated a notable anti-proteinuric effect in several studies.

Table 2: Comparative Tolerability in Clinical Trials

Adverse EventThis compoundLercanidipineKey Findings & Citations
Peripheral Edema Higher incidence compared to lercanidipine in some studies.Lower incidence of edema reported in comparative trials.[5]Lercanidipine generally shows a better tolerability profile regarding vasodilatory side effects.
Overall Tolerability Generally well-tolerated.Considered to have a favorable tolerability profile.[6][7][8][9]Both drugs are well-tolerated, but lercanidipine may have an advantage in specific patient populations.

Experimental Protocols

Detailed methodologies from key studies are crucial for the interpretation and replication of findings.

The ZAFRA Study (Lercanidipine)
  • Objective: To evaluate the safety and efficacy of lercanidipine on blood pressure and renal function in patients with chronic renal failure (CRF) already treated with ACE inhibitors or angiotensin receptor blockers (ARBs).

  • Study Design: An open-label, prospective, multicenter study.

  • Participants: 203 patients with CRF (defined as serum creatinine >1.4 mg/dL in males, >1.2 mg/dL in females, or creatinine clearance <70 mL/min) and uncontrolled hypertension.

  • Intervention: Lercanidipine 10 mg/day was added to the existing antihypertensive regimen. The dose could be uptitrated if blood pressure targets were not met.

  • Main Outcome Measures:

    • Primary: Change in blood pressure.

    • Secondary: Changes in serum creatinine, creatinine clearance (measured by 24-hour urine collection), and proteinuria.

  • Follow-up: 6 months.[1]

The DIAL Study (Lercanidipine)
  • Objective: To compare the effects of lercanidipine and ramipril (B1678797) on albuminuria in hypertensive patients with type 2 diabetes and microalbuminuria.

  • Study Design: A randomized, double-blind, parallel-group clinical trial.

  • Participants: Hypertensive patients with type 2 diabetes and persistent microalbuminuria.

  • Intervention: Patients were randomized to receive either lercanidipine or ramipril.

  • Main Outcome Measures:

    • Primary: Change in urinary albumin excretion rate.

    • Secondary: Changes in blood pressure and other renal parameters.

  • Follow-up: 9-12 months.[5]

This compound in Hypertensive Patients with Renal Insufficiency Study
  • Objective: To assess the effects of this compound on renal function, albumin excretion, and blood pressure in hypertensive patients with moderate renal insufficiency.

  • Study Design: An open-label study.

  • Participants: 14 patients with stable, chronic renal insufficiency (mean assessed GFR 0.78 ml/s) and moderate hypertension.

  • Intervention: Following a 2-week washout period, patients received this compound 2 mg/day, titrated up to 6 mg/day to achieve blood pressure control.

  • Main Outcome Measures: Blood pressure, creatinine clearance, 24-hour urinary albumin excretion, plasma creatinine, and isotopic GFR.

  • Follow-up: 24 weeks.[10]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

cluster_0 Lercanidipine Signaling Pathway in Renal Arterioles Lercanidipine Lercanidipine L_type_Ca_Channel L-type Ca2+ Channel (Afferent Arteriole) Lercanidipine->L_type_Ca_Channel Inhibits T_type_Ca_Channel T-type Ca2+ Channel (Efferent Arteriole) Lercanidipine->T_type_Ca_Channel Inhibits Afferent_Vasodilation Afferent Arteriole Vasodilation L_type_Ca_Channel->Afferent_Vasodilation Leads to Efferent_Vasodilation Efferent Arteriole Vasodilation T_type_Ca_Channel->Efferent_Vasodilation Leads to Reduced_IGP Reduced Intraglomerular Pressure Afferent_Vasodilation->Reduced_IGP Efferent_Vasodilation->Reduced_IGP Reduced_Proteinuria Reduced Proteinuria Reduced_IGP->Reduced_Proteinuria

Caption: Lercanidipine's dual blockade of L- and T-type calcium channels.

cluster_1 This compound Signaling Pathway in Renal Arterioles This compound This compound L_type_Ca_Channel_Lac L-type Ca2+ Channel (Afferent Arteriole) This compound->L_type_Ca_Channel_Lac Selectively Inhibits Afferent_Vasodilation_Lac Afferent Arteriole Vasodilation L_type_Ca_Channel_Lac->Afferent_Vasodilation_Lac Leads to Potential_Increased_IGP Potential for Unchanged or Increased Intraglomerular Pressure Afferent_Vasodilation_Lac->Potential_Increased_IGP cluster_2 Experimental Workflow: Comparative Clinical Trial Patient_Recruitment Patient Recruitment (e.g., Hypertensive patients with/without renal impairment) Baseline Baseline Assessment (BP, GFR, Albuminuria) Patient_Recruitment->Baseline Randomization Randomization Baseline->Randomization Lacidipine_Arm This compound Treatment Arm Randomization->Lacidipine_Arm Lercanidipine_Arm Lercanidipine Treatment Arm Randomization->Lercanidipine_Arm Follow_Up Follow-up Assessments (e.g., 3, 6, 12 months) Lacidipine_Arm->Follow_Up Lercanidipine_Arm->Follow_Up Data_Analysis Data Analysis (Comparison of Renal Parameters and Blood Pressure) Follow_Up->Data_Analysis Conclusion Conclusion on Comparative Renal Effects Data_Analysis->Conclusion

References

Validating the Anti-Atherosclerotic Effects of Lacidipine Against Other Calcium Channel Blockers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-atherosclerotic properties of lacidipine, a third-generation dihydropyridine (B1217469) calcium channel blocker (CCB), with other prominent CCBs such as amlodipine (B1666008), nifedipine (B1678770), and lercanidipine (B1674757). The information presented is based on available preclinical and clinical experimental data to assist researchers and drug development professionals in evaluating the potential of this compound in mitigating atherosclerosis.

Executive Summary

Calcium channel blockers are a cornerstone in the management of hypertension, and emerging evidence highlights their pleiotropic effects, including direct anti-atherosclerotic actions independent of their blood pressure-lowering capabilities. Among these, this compound has demonstrated significant anti-atherosclerotic potential in various experimental models. This guide synthesizes key findings, comparing its efficacy with other widely used CCBs in reducing atherosclerotic plaque development, inhibiting vascular smooth muscle cell (VSMC) proliferation, and modulating inflammatory and oxidative stress pathways.

Preclinical Efficacy Comparison

Preclinical studies in various animal models of atherosclerosis provide a foundation for understanding the direct vascular effects of CCBs. The following tables summarize key quantitative data from studies investigating the impact of this compound and other CCBs on atherosclerotic lesion formation.

Table 1: Effect of CCBs on Aortic Atherosclerotic Lesion Area in Cholesterol-Fed Animal Models

DrugAnimal ModelDosageDurationReduction in Aortic Lesion Area (%)Key Findings
This compound Cholesterol-fed Hamsters0.3, 1.0, 3.0 mg/kg/day24 weeksAortic Arch: 41-71%Thoracic Aorta: 78-97%[1]Significant reduction in fatty streak area without affecting serum lipid levels.[1]
Amlodipine Cholesterol-fed Rabbits5 mg/kg/day8 weeksData not explicitly quantified as % reduction in lesion area in the provided study.Reduced aortic cholesterol accumulation and lipid peroxidation.[2]
Nifedipine Cholesterol-fed Rabbits40 mg/kg twice daily8 weeks58.7%[3]Reduced plaque area and cholesterol accumulation in the aortic arch.[3]
Lercanidipine Cholesterol-fed Rabbits3 mg/kg/week (s.c.)10 weeksFatty Streak Area: Significant reduction (16% vs 27% in controls)[4]Dose-dependent reduction in fatty streak lesions.[4]

Table 2: Effect of CCBs on Intimal Thickening in Mechanically-Induced Atherosclerosis Models

DrugAnimal ModelDosageDurationReduction in Intimal Thickening (%)Key Findings
This compound Collar-induced carotid artery injury in Rabbits5 mg/kg/day3 weeksSignificant prevention of collar-induced intimal thickening.[5][6]Effect was independent of changes in MMP-9 expression or oxidant stress.[5][6]
Nifedipine Balloon-induced carotid artery injury in Rats0.3, 3 mg/kg/day14 days17% (low dose), 34% (high dose)[7]Dose-dependent inhibition of intimal thickening by attenuating VSMC proliferation.[7]
Lercanidipine Collar-induced carotid artery injury in Rabbits0.3, 1, 3 mg/kg/week (s.c.)14 daysDose-dependent reduction in intima/media ratio.[4]Significant inhibition of intimal hyperplasia.[4]

Clinical Efficacy Comparison

Clinical trials provide crucial validation of the anti-atherosclerotic effects of CCBs in humans, often using surrogate markers like carotid intima-media thickness (CIMT).

Table 3: Effect of CCBs on Carotid Intima-Media Thickness (CIMT) in Clinical Trials

DrugClinical TrialComparatorPatient PopulationDurationEffect on CIMT
This compound ELSAAtenolol2334 hypertensive patients4 years40% reduction in the yearly IMT progression rate compared to atenolol.[8][9][10]
Amlodipine PREVENTPlacebo825 patients with coronary artery disease3 yearsSignificant slowing of carotid artery atherosclerosis progression (0.033 mm increase in placebo vs. 0.0126 mm decrease in amlodipine group).[11]
Amlodipine CAMELOTEnalapril, Placebo1991 patients with coronary artery disease2 yearsTrend toward less progression of atherosclerosis in the amlodipine group vs. placebo as measured by IVUS.[12]

Mechanisms of Anti-Atherosclerotic Action

The anti-atherosclerotic effects of this compound and other CCBs are attributed to a combination of mechanisms beyond blood pressure reduction, including antioxidant, anti-inflammatory, and direct effects on vascular cells.

This compound:

This compound's high lipophilicity allows it to accumulate in cell membranes, where it exerts potent antioxidant effects.[13] It has been shown to inhibit key processes in atherogenesis, including:

  • Inhibition of Cholesteryl Ester Metabolism: Reduces cholesterol accumulation in macrophages.[13]

  • Inhibition of VSMC Proliferation and Migration: Directly impedes the proliferation and movement of vascular smooth muscle cells.[13]

  • Anti-inflammatory Effects: Modulates inflammatory pathways to reduce vascular inflammation.

Lacidipine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Inhibits Inflammatory_Mediators Inflammatory Mediators This compound->Inflammatory_Mediators Inhibits VSMC_Proliferation VSMC Proliferation & Migration This compound->VSMC_Proliferation Inhibits Cholesterol_Esterification Cholesterol Esterification This compound->Cholesterol_Esterification Inhibits Atherosclerosis Atherosclerosis Progression ROS->Atherosclerosis Inflammatory_Mediators->Atherosclerosis VSMC_Proliferation->Atherosclerosis Cholesterol_Esterification->Atherosclerosis

Figure 1: this compound's multifaceted anti-atherosclerotic mechanisms.
Amlodipine:

Amlodipine has demonstrated significant antioxidant and anti-inflammatory properties. It reduces oxidative stress by inhibiting NADPH oxidase, a key enzyme in the production of reactive oxygen species (ROS). It also suppresses the expression of adhesion molecules like VCAM-1 and ICAM-1, which are crucial for the recruitment of inflammatory cells to the arterial wall.

Nifedipine:

Nifedipine's anti-atherosclerotic effects are largely attributed to its ability to inhibit the proliferation and migration of VSMCs. This action is mediated through the suppression of signaling pathways such as the MEK-ERK pathway.

Lercanidipine:

Lercanidipine exhibits high vasoselectivity and has been shown to possess antioxidant and anti-inflammatory properties. It can inhibit VSMC proliferation and demonstrates a unique ability to dilate both afferent and efferent glomerular arterioles, suggesting potential renal protective effects beyond its systemic anti-atherosclerotic actions.

Experimental Protocols

Preclinical Models of Atherosclerosis
  • Cholesterol-Fed Rabbit/Hamster Model:

    • Animal Strain: New Zealand White rabbits or Golden Syrian hamsters.

    • Diet: Standard chow supplemented with 1-2% cholesterol and often a small percentage of fat (e.g., 5% butter) to induce hypercholesterolemia and atherosclerotic lesions.[1][3]

    • Treatment: The CCB or placebo is administered daily via oral gavage or subcutaneously for a specified duration (e.g., 8-24 weeks).

    • Atherosclerosis Quantification:

      • At the end of the study, animals are euthanized, and the aorta is dissected.

      • The aorta is opened longitudinally, and stained with Oil Red O, a lipid-soluble dye that stains neutral lipids in atherosclerotic plaques red.

      • The total aortic surface area and the lesion area (stained red) are quantified using image analysis software to calculate the percentage of lesion coverage.

  • Carotid Artery Collar-Induced Injury Model (Rabbit):

    • Procedure: A non-occlusive silicone collar is placed around the common carotid artery. This mechanical injury induces a local inflammatory response and subsequent intimal thickening, mimicking an early stage of atherosclerosis without systemic hypercholesterolemia.[5][6]

    • Treatment: The CCB or placebo is administered for a period following the collar placement (e.g., 3 weeks).

    • Analysis:

      • The collared carotid artery segment is harvested and processed for histological analysis.

      • Cross-sections are stained (e.g., with hematoxylin (B73222) and eosin) to visualize the intimal and medial layers.

      • The areas of the intima and media are measured using morphometric software, and the intima-to-media ratio is calculated as an index of intimal thickening.

Experimental_Workflow_Preclinical cluster_induction Atherosclerosis Induction cluster_treatment Treatment cluster_analysis Analysis Induction Animal Model (e.g., Rabbit, Hamster) Diet High-Cholesterol Diet or Carotid Collar Injury Treatment Administer CCB (this compound, Amlodipine, etc.) or Placebo Induction->Treatment Harvest Harvest Aorta / Carotid Artery Treatment->Harvest Staining Histological Staining (Oil Red O, H&E) Harvest->Staining Quantification Quantify Lesion Area / Intimal Thickening Staining->Quantification

Figure 2: General experimental workflow for preclinical atherosclerosis studies.
Clinical Assessment of Atherosclerosis

  • Carotid Intima-Media Thickness (CIMT) Measurement (ELSA Trial Methodology):

    • Imaging: High-resolution B-mode ultrasonography of the common carotid arteries, carotid bifurcations, and internal carotid arteries.

    • Image Acquisition: Standardized protocol for patient positioning, transducer selection, and image optimization. Longitudinal images of the far wall of the distal common carotid artery and the carotid bifurcation are acquired.

    • Measurement: The CIMT is measured as the distance between the leading edge of the lumen-intima interface and the leading edge of the media-adventitia interface. Multiple measurements are taken and averaged.

    • Progression Analysis: CIMT is measured at baseline and at regular intervals (e.g., annually) to determine the rate of progression over time.[9]

Conclusion

The available evidence from both preclinical and clinical studies suggests that this compound possesses significant anti-atherosclerotic properties that are, at least in part, independent of its blood pressure-lowering effect. Its high lipophilicity and potent antioxidant activity appear to be key differentiating features. While direct comparative clinical trials focusing on atherosclerotic endpoints are limited, preclinical data and the robust findings from the ELSA trial position this compound as a compelling candidate for further investigation in the prevention and treatment of atherosclerotic vascular disease. Amlodipine, nifedipine, and lercanidipine also demonstrate anti-atherosclerotic effects through various mechanisms, highlighting a class effect of dihydropyridine CCBs. However, the unique pharmacological profile of this compound warrants further head-to-head comparative studies to definitively establish its relative efficacy in combating atherosclerosis.

References

Combination Therapy of Lacidipine with ACE Inhibitors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of hypertension research, the synergistic potential of combining different classes of antihypertensive agents is a key area of investigation. This guide provides a detailed comparison of lacidipine, a dihydropyridine (B1217469) calcium channel blocker, in combination with Angiotensin-Converting Enzyme (ACE) inhibitors, drawing upon data from various research models.

Mechanism of Action: A Complementary Approach

This compound exerts its antihypertensive effect by selectively blocking L-type calcium channels in vascular smooth muscle cells. This inhibition reduces calcium influx, leading to vasodilation and a subsequent decrease in blood pressure.[1] this compound is characterized by its slow onset and long duration of action, which is attributed to its high lipophilicity and slow dissociation from its receptor binding site.[2]

ACE inhibitors, such as enalapril (B1671234), lisinopril (B193118), and perindopril, target the Renin-Angiotensin-Aldosterone System (RAAS). They inhibit the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation, reduced aldosterone (B195564) secretion, and decreased sodium and water retention.[3][4] The combination of these two drug classes offers a multi-faceted approach to blood pressure control by targeting different physiological pathways.

cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_CCB Calcium Channel Blocker Action Angiotensinogen Angiotensinogen AngiotensinI AngiotensinI Angiotensinogen->AngiotensinI Renin AngiotensinII AngiotensinII AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone AngiotensinII->Aldosterone Na_H2O_Retention Na_H2O_Retention Aldosterone->Na_H2O_Retention Renin Renin ACE ACE Ca_Channel L-type Ca2+ Channel Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Vasodilation Vasodilation Vascular_Contraction Vascular Smooth Muscle Contraction Ca_Influx->Vascular_Contraction ACE_Inhibitor ACE Inhibitor ACE_Inhibitor->ACE This compound This compound This compound->Ca_Channel

Caption: Mechanisms of action for ACE inhibitors and this compound.

Comparative Efficacy in Research Models

Blood Pressure Reduction

Studies have consistently demonstrated that the combination of a dihydropyridine calcium channel blocker and an ACE inhibitor results in a more significant reduction in blood pressure compared to monotherapy with either agent.

Study (Model)Treatment GroupsDurationKey Findings on Blood Pressure
Diabetic Hypertensive Rats [5]Perindopril (ACEi), this compound, Control32 weeksBoth treatments significantly reduced systolic blood pressure.
Type 2 Diabetic Patients [6]Lisinopril (ACEi), this compound12 weeksBoth drugs achieved similar and highly significant reductions in blood pressure (p < 0.001).
Spontaneously Hypertensive Rats [7]Enalapril (ACEi), this compound8 weeksBoth drugs prevented left ventricular hypertrophy, implying effective blood pressure control.
Hypertensive Patients (Non-responsive to Enalapril) [8]Lercanidipine (B1674757)/Enalapril combination, Enalapril monotherapy12 weeksA trend towards better blood pressure control was observed with the combination therapy (24% vs 17% achieving control).
Hypertensive Patients with Metabolic Syndrome [9]Enalapril/Lercanidipine, Enalapril/Hydrochlorothiazide24 weeksBoth combinations similarly reduced office and central blood pressure.
Renal Protection

In models of diabetic nephropathy, ACE inhibitors have shown a distinct advantage over this compound in providing renal protection, even with comparable blood pressure reduction.

Study (Model)Treatment GroupsDurationKey Findings on Renal Function
Diabetic Hypertensive Rats [5]Perindopril (ACEi), this compound, Control32 weeksPerindopril significantly reduced albumin excretion rate and glomerular hypertrophy, while this compound did not.
Type 1 Diabetic Nephropathy Patients [6]Lisinopril (ACEi), this compound12 weeksLisinopril significantly reduced urinary albumin excretion (p < 0.05), while the reduction with this compound was not statistically significant.
Cardiovascular Remodeling and Endothelial Function

The combination therapy exhibits beneficial effects on cardiovascular structure and function beyond blood pressure lowering.

Study (Model)Treatment GroupsDurationKey Findings on Cardiovascular Effects
Spontaneously Hypertensive Rats [7]Enalapril (ACEi), this compound8 weeksBoth drugs prevented left ventricular hypertrophy. This compound monotherapy significantly decreased cardiomyocyte size and contractility.
Obese Hypertensive Patients [10]This compound/Candesartan (B1668252) (ARB)-The combination therapy improved endothelial function, reduced oxidative stress (decreased 8-iso-PgF2α), and lowered immune activation (reduced TNF-α/sTNF-αRI ratio).
Hypertensive Patients with Metabolic Syndrome [9]Enalapril/Lercanidipine, Enalapril/Hydrochlorothiazide24 weeksThe enalapril/lercanidipine combination led to a significantly greater reduction in the augmentation index, a measure of wave reflection.
Metabolic Effects

Both this compound and ACE inhibitors have been shown to have neutral or potentially beneficial effects on glucose metabolism, an important consideration in diabetic patients.

Study (Model)Treatment GroupsDurationKey Findings on Metabolic Parameters
Type 2 Diabetic Patients [11]This compound, Lisinopril16 weeksBoth drugs improved insulin (B600854) sensitivity. This compound led to a greater suppression of endogenous glucose production during insulin clamp compared to lisinopril.

Experimental Protocols

In Vivo Animal Model: Diabetic Hypertensive Rats[5]
  • Animal Model: Spontaneously hypertensive rats (SHR).

  • Induction of Diabetes: Diabetes was induced via streptozotocin (B1681764) injection.

  • Treatment Groups:

    • Control (no treatment)

    • Perindopril (ACE inhibitor)

    • This compound

  • Duration: 32 weeks.

  • Assessments:

    • Systolic blood pressure

    • Glycemic control

    • Renal function (serum creatinine, glomerular filtration rate)

    • Albumin excretion rate (AER)

    • Glomerular volume (at week 32)

G start Induce Diabetes in SHR (Streptozotocin) randomize Randomize into 3 Groups start->randomize control Control Group randomize->control Group 1 perindopril Perindopril Group randomize->perindopril Group 2 This compound This compound Group randomize->this compound Group 3 treatment 32-Week Treatment Period control->treatment perindopril->treatment This compound->treatment assessment Serial Assessments: - Systolic Blood Pressure - Glycemic Control - Renal Function - Albumin Excretion Rate treatment->assessment endpoint Week 32: - Sacrifice - Measure Glomerular Volume assessment->endpoint

Caption: Experimental workflow for the diabetic hypertensive rat study.

Clinical Trial: Type 2 Diabetic Patients[11]
  • Study Population: 40 non-obese subjects with type 2 diabetes.

  • Study Design: Double-blind, randomized trial.

  • Phases:

    • 4-week run-in period.

    • 16-week treatment period.

  • Treatment Groups:

    • This compound (4-6 mg/day) (n=19)

    • Lisinopril (10-20 mg/day) (n=21)

  • Assessments:

    • Euglycemic-hyperinsulinemic clamp combined with dual glucose tracer infusion ([3-3H]- and [U-14C]D-glucose) and indirect calorimetry.

    • Measurement of total, oxidative, and non-oxidative glucose disposal, glycogen (B147801) synthesis, glycolysis, endogenous glucose production, and lipid oxidation.

Conclusion

The combination of this compound with an ACE inhibitor represents a rational and effective therapeutic strategy for the management of hypertension. This approach provides superior blood pressure control compared to monotherapy and offers additional benefits on cardiovascular and endothelial health. While ACE inhibitors appear to have a more pronounced renal-protective effect in diabetic models, the combination therapy's impact on improving insulin sensitivity and reducing cardiovascular risk markers makes it a compelling area for further research and development. The choice between monotherapy and combination therapy, and the specific agents used, should be guided by the patient's comorbidities and overall cardiovascular risk profile.

References

Lacidipine vs. Atenolol: A Comparative Analysis of Cardiovascular Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

In the management of hypertension, the choice of antihypertensive agent can have implications beyond blood pressure control, extending to direct effects on cardiovascular structure and function. This guide provides a detailed comparison of the calcium channel blocker lacidipine and the beta-blocker atenolol (B1665814), focusing on their differential impacts on cardiovascular outcomes as evidenced by key clinical studies. The primary focus of this analysis is the European this compound Study on Atherosclerosis (ELSA), a landmark trial that provides a wealth of comparative data.

Executive Summary

The ELSA trial, a randomized, double-blind, long-term study, demonstrated that while both this compound and atenolol effectively lower blood pressure, this compound confers superior benefits in slowing the progression of atherosclerosis.[1][2] Specifically, this compound was associated with a significantly smaller increase in carotid intima-media thickness (CIMT) and a more favorable profile of atherosclerotic plaque progression and regression compared to atenolol.[1][2][3] These anti-atherosclerotic effects of this compound appeared to be independent of its blood pressure-lowering effects, suggesting a direct vascular protective mechanism.[1][2] In contrast, both drugs demonstrated a similar and significant reduction in left ventricular mass index (LVMI).[4][5]

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative findings from studies comparing this compound and atenolol.

Table 1: Impact on Carotid Intima-Media Thickness (CIMT)

ParameterThis compoundAtenololp-valueSource
Yearly CIMT Progression Rate (mm/y) 0.00870.01450.0073[1][3]
4-Year CBMmax Progression Difference (mm) --0.0227 (ITT), -0.0281 (Completers)<0.0001[1][3]

CBMmax: Mean of the maximum intima-media thicknesses in the far walls of the common carotids and bifurcations. ITT: Intention-to-treat.

Table 2: Impact on Atherosclerotic Plaque Progression and Regression (Completers Population)

Plaque StatusThis compound (%)Atenolol (%)p-valueSource
Progression 25.331.30.0036[3]
Regression 20.414.80.0036[3]

Table 3: Impact on Blood Pressure

ParameterThis compoundAtenololSource
Clinic Blood Pressure Reduction Identical to AtenololIdentical to this compound[1][2]
24-hour Ambulatory Blood Pressure Reduction (Systolic/Diastolic, mm Hg) -7/-5-10/-9[1][2]

Table 4: Impact on Left Ventricular Mass Index (LVMI)

ParameterThis compoundAtenololp-valueSource
LVMI Reduction (%) -12.5-13.9Not Significant[4][5]

Experimental Protocols

The primary source of the comparative data is the European this compound Study on Atherosclerosis (ELSA) .

Study Design: ELSA was a randomized, double-blind, parallel-group, long-term (4-year) clinical trial involving 2334 patients with hypertension.[1][2][6]

Participants: Patients with mild to moderate essential hypertension were enrolled.[7]

Intervention: Patients were randomly assigned to receive either this compound (4 mg once daily, titratable to 6 mg) or atenolol (50 mg once daily, titratable to 100 mg).[8] Hydrochlorothiazide (12.5 mg, titratable to 25 mg) could be added if blood pressure control was not achieved.[5][8]

Primary Endpoint: The primary endpoint was the change in carotid intima-media thickness (CIMT), specifically the mean of the maximum intima-media thicknesses in the far walls of the common carotids and bifurcations (CBMmax), as assessed by B-mode ultrasonography.[1][2]

Secondary Endpoints: Secondary endpoints included the incidence of cardiovascular events, changes in atherosclerotic plaque number and size, clinic and 24-hour ambulatory blood pressure, and in a subset of patients, left ventricular mass index (LVMI) assessed by echocardiography.[4][5][7]

Echocardiographic Sub-study: In a sub-study involving 278 patients from four participating centers, M-mode and two-dimensional guided echocardiography was performed at baseline and annually to assess left ventricular mass.[4][5] LV mass was calculated using the Penn Convention formula and indexed to body surface area to determine the LVMI.[4]

Signaling Pathways and Mechanisms of Action

The differential effects of this compound and atenolol on cardiovascular outcomes can be attributed to their distinct mechanisms of action at the cellular and molecular levels.

This compound: Beyond Calcium Channel Blockade

This compound is a dihydropyridine (B1217469) calcium channel blocker that exerts its primary antihypertensive effect by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation.[9] However, its pronounced anti-atherosclerotic effects suggest mechanisms beyond simple blood pressure reduction.[10][11]

  • Antioxidant Properties: this compound possesses antioxidant properties that may contribute to its vascular protective effects.[9][12][13]

  • Inhibition of VSMC Proliferation: Studies have shown that this compound can inhibit the proliferation of vascular smooth muscle cells (VSMCs), a key process in the development of atherosclerotic plaques.[14] This may be mediated through the inhibition of the ROS-MAPKs signaling pathway, which is activated by oxidized low-density lipoprotein (ox-LDL).[15]

  • Inhibition of Cholesterol Esterification: this compound has been shown to directly inhibit the enzyme acyl-coenzyme A:cholesterol acyltransferase (ACAT), thereby affecting intracellular cholesterol homeostasis.[14]

Lacidipine_Signaling_Pathway cluster_0 Vascular Smooth Muscle Cell oxLDL ox-LDL ROS ROS oxLDL->ROS MAPKs MAPKs ROS->MAPKs Proliferation VSMC Proliferation MAPKs->Proliferation This compound This compound This compound->ROS Inhibits Ca_channel L-type Ca2+ Channel This compound->Ca_channel Blocks Ca_influx Ca2+ Influx Ca_channel->Ca_influx Vasoconstriction Vasoconstriction Ca_influx->Vasoconstriction

This compound's dual action on VSMC proliferation and vasodilation.
Atenolol: Selective Beta-1 Adrenergic Blockade

Atenolol is a cardioselective beta-1 adrenergic receptor antagonist.[3][4] Its primary mechanism of action involves blocking the effects of catecholamines (e.g., adrenaline) on the heart.[4]

  • Negative Chronotropic and Inotropic Effects: By blocking beta-1 receptors in the heart, atenolol decreases heart rate (negative chronotropic effect) and reduces myocardial contractility (negative inotropic effect).[4][16][17]

  • Reduced Cardiac Output and Blood Pressure: These cardiac effects lead to a reduction in cardiac output, which contributes to the lowering of blood pressure.[17]

  • Inhibition of Renin Release: Atenolol also blocks beta-1 receptors in the kidneys, leading to a reduction in renin release and subsequently decreased production of angiotensin II and aldosterone.[17] This contributes to its antihypertensive effect.

Atenolol_Signaling_Pathway cluster_0 Cardiomyocyte / Juxtaglomerular Cell Catecholamines Catecholamines Beta1_Receptor Beta-1 Receptor Catecholamines->Beta1_Receptor Gs_Protein Gs Protein Beta1_Receptor->Gs_Protein AC Adenylyl Cyclase Gs_Protein->AC Activates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Cardiac_Effects Increased Heart Rate & Contractility PKA->Cardiac_Effects Renin_Release Renin Release PKA->Renin_Release Atenolol Atenolol Atenolol->Beta1_Receptor Blocks

Atenolol's mechanism via beta-1 adrenergic receptor blockade.

Experimental Workflow: The ELSA Trial

The workflow of the ELSA trial provides a clear example of a robust clinical study design for comparing the long-term cardiovascular effects of two antihypertensive agents.

ELSA_Workflow cluster_0 ELSA Trial Workflow Patient_Recruitment Patient Recruitment (n=2334) Hypertensive Patients Randomization Randomization (Double-Blind) Patient_Recruitment->Randomization Lacidipine_Arm This compound Treatment (4-6 mg/day) Randomization->Lacidipine_Arm Atenolol_Arm Atenolol Treatment (50-100 mg/day) Randomization->Atenolol_Arm Follow_up 4-Year Follow-up Lacidipine_Arm->Follow_up Atenolol_Arm->Follow_up Data_Collection Data Collection - CIMT (B-mode ultrasound) - Plaque Assessment - Blood Pressure - LVMI (Echocardiography sub-study) - Cardiovascular Events Follow_up->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Results Results & Conclusion Analysis->Results

Workflow of the European this compound Study on Atherosclerosis (ELSA).

Conclusion

The available evidence, primarily from the ELSA trial, strongly suggests that while both this compound and atenolol are effective antihypertensive agents, this compound offers additional anti-atherosclerotic benefits that are independent of its blood pressure-lowering effects. For researchers and drug development professionals, these findings underscore the importance of considering the pleiotropic effects of antihypertensive drugs on the vasculature. The distinct mechanisms of action of this compound, including its antioxidant and anti-proliferative properties, highlight promising avenues for the development of future cardiovascular therapies aimed not only at managing hypertension but also at directly targeting the underlying processes of atherosclerosis.

References

A Comparative Analysis of Lacidipine and Hydrochlorothiazide in Preclinical Models of Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two widely used antihypertensive agents, the dihydropyridine (B1217469) calcium channel blocker Lacidipine and the thiazide diuretic Hydrochlorothiazide (B1673439), based on data from animal models of hypertension. The following sections present quantitative data on their antihypertensive effects, outline the experimental methodologies employed in key studies, and visualize the pertinent biological pathways and experimental workflows.

Quantitative Efficacy Comparison

The antihypertensive effects of this compound and Hydrochlorothiazide have been evaluated in various animal models, most notably in Spontaneously Hypertensive Rats (SHR) and Dahl salt-sensitive (DS) rats. While direct head-to-head comparative studies are limited, this section synthesizes available data from separate studies to provide a comparative overview.

Blood Pressure Reduction
DrugAnimal ModelDoseRoute of AdministrationDuration of TreatmentSystolic Blood Pressure (SBP) ReductionDiastolic Blood Pressure (DBP) ReductionReference
This compound Spontaneously Hypertensive Rats (SHR)0.19 mg/kgOralSingle doseED25 (dose effective in reducing blood pressure by 25%)-[1][2]
Spontaneously Hypertensive Rats (SHR)10 and 20 mg/kg/dayOral (gavage)8 weeksSignificant reduction-[3]
Dahl Salt-Sensitive Rats (on high salt diet)10 mg/kg/dayOral (gavage)Not specifiedControlled the development of hypertension-[4][5]
Hydrochlorothiazide Spontaneously Hypertensive Rats (SHR)1.5 mg/kg/day-7 days41 ± 2 mmHg-[6]
Spontaneously Hypertensive Rats (SHR)50 mg/kg-4 daysSignificant reduction-[7]
Dahl Salt-Sensitive Rats (on high salt diet)60-400 mg/kg/dayOral4 weeksSignificant reductionSignificant reduction[8][9][10]
Effects on End-Organ Damage
DrugAnimal ModelKey FindingsReference
This compound Spontaneously Hypertensive Rats (SHR)Reduced media:lumen ratio in mesenteric small resistance vessels, even at non-hypotensive doses. Reduced relative left ventricular mass at higher doses.[3]
Stroke-Prone Spontaneously Hypertensive Rats (SHRSP)Prevented ventricle hypertrophy and cardiac preproET-1-mRNA expression.[11]
Dahl Salt-Sensitive Rats (on high salt diet)Provided dose-related protection against necrotizing vasculopathy and brain damage. Prevented mortality.[4][5][12]
Hydrochlorothiazide Spontaneously Hypertensive Rats (SHR)Increased efferent glomerular arteriolar resistance.[13]
Dahl Salt-Sensitive Rats (on high salt diet)Reduced heart weight/body weight ratio.[8]
Dahl Salt-Sensitive Hypertensive RatsAttenuated left ventricular hypertrophy but did not significantly reduce left ventricular fibrosis.[14]

Experimental Protocols

This compound in Spontaneously Hypertensive Rats (SHR)
  • Animal Model: Male Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.[3]

  • Drug Administration: this compound was administered by gavage at doses of 0.3, 10, and 20 mg/kg per day from 4 to 12 weeks of age.[3]

  • Blood Pressure Measurement: Systolic blood pressure was measured weekly using the tail-cuff method.[3]

  • Assessment of Vascular Structure: At 13 weeks of age, animals were euthanized, and small mesenteric resistance vessels were dissected and mounted on a micromyograph to measure media thickness and media:lumen ratio.[3]

  • Assessment of Cardiac Hypertrophy: The left ventricular weight plus septum weight to body weight ratio was calculated to determine relative left ventricular mass.[3]

Hydrochlorothiazide in Spontaneously Hypertensive Rats (SHR)
  • Animal Model: Male Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats.[6]

  • Drug Administration: Hydrochlorothiazide was administered at a low dose of 1.5 mg/kg/day for 7 days.[6]

  • Blood Pressure Measurement: Systolic blood pressure was measured, though the specific method was not detailed in the abstract.[6]

  • Biochemical Analysis: Plasma concentrations of angiotensin I and angiotensin II were measured, and angiotensin-converting enzyme (ACE) activity was determined.[6] Cardiac ACE2 mRNA and activity, and neprilysin mRNA were also assessed.[6]

Visualizations

Signaling Pathways

cluster_this compound This compound cluster_hctz Hydrochlorothiazide This compound This compound L_type_Ca_channel L-type Calcium Channel (Vascular Smooth Muscle) This compound->L_type_Ca_channel Blocks Ca_influx Decreased Ca2+ Influx L_type_Ca_channel->Ca_influx Vasodilation Vasodilation Ca_influx->Vasodilation BP_reduction_L Blood Pressure Reduction Vasodilation->BP_reduction_L HCTZ Hydrochlorothiazide NCC Na+-Cl- Cotransporter (Distal Convoluted Tubule) HCTZ->NCC Inhibits NaCl_reabsorption Decreased NaCl Reabsorption NCC->NaCl_reabsorption Diuresis Increased Diuresis & Natriuresis NaCl_reabsorption->Diuresis Blood_volume Decreased Blood Volume Diuresis->Blood_volume BP_reduction_H Blood Pressure Reduction Blood_volume->BP_reduction_H

Caption: Simplified mechanisms of action for this compound and Hydrochlorothiazide.

Experimental Workflow

cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Animal_model Select Animal Model (e.g., SHR, Dahl-S Rat) Acclimatization Acclimatization Period Animal_model->Acclimatization Baseline_BP Baseline Blood Pressure Measurement Acclimatization->Baseline_BP Grouping Randomize into Groups (Control, this compound, HCTZ) Baseline_BP->Grouping Drug_admin Daily Drug Administration (Oral Gavage) Grouping->Drug_admin Monitoring Weekly Blood Pressure Monitoring Drug_admin->Monitoring Euthanasia Euthanasia & Tissue Collection (Heart, Vessels) Monitoring->Euthanasia Histology Histological Analysis (Hypertrophy, Fibrosis) Euthanasia->Histology Biochemical Biochemical Assays (e.g., RAS components) Euthanasia->Biochemical Data_comp Statistical Comparison of Groups Histology->Data_comp Biochemical->Data_comp

Caption: General experimental workflow for antihypertensive drug testing in rat models.

References

Synergistic Antihypertensive and Organ-Protective Effects of Lacidipine and Candesartan: A Preclinical Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The combination of an angiotensin II receptor blocker (ARB) and a calcium channel blocker (CCB) is a widely recognized strategy in the management of hypertension. This approach targets two distinct yet complementary pathways involved in blood pressure regulation and cardiovascular remodeling. Candesartan (B1668252), an ARB, selectively inhibits the renin-angiotensin-aldosterone system (RAAS), while Lacidipine, a third-generation dihydropyridine (B1217469) CCB, blocks L-type calcium channels, leading to vasodilation. This guide provides a comparative analysis of their synergistic effects as evidenced in preclinical research, offering insights for researchers and drug development professionals.

While direct preclinical studies evaluating the combination of this compound and Candesartan are limited, extensive research on Candesartan combined with other CCBs, such as Amlodipine (B1666008), provides a strong evidence base for predicting synergistic outcomes. This guide synthesizes findings from these analogous preclinical models with data from studies on this compound and Candesartan as individual agents, and incorporates results from a clinical study on the specific this compound-Candesartan combination.

Comparative Efficacy in Preclinical Models

Preclinical studies in spontaneously hypertensive rats (SHRs) consistently demonstrate that the combination of an ARB and a CCB results in a more potent reduction in blood pressure compared to either monotherapy. This synergy also extends to protecting end-organs from hypertensive damage.

The data presented below is extrapolated from a key study on the combination of Candesartan and Amlodipine in SHRs, serving as a model for the expected synergy with this compound.

Table 1: Synergistic Effects on Blood Pressure Reduction in Spontaneously Hypertensive Rats (SHRs) (Data modeled after studies on Candesartan and Amlodipine combination)[1][2]

Treatment GroupDose (mg/kg/day)Mean Arterial Pressure (MAP) Reduction (mmHg)
Vehicle (Control)-0
Candesartan2~ 11
Amlodipine1~ 10
Candesartan + Amlodipine 2 + 1 ~ 25

Table 2: Comparative Effects on Markers of End-Organ Protection (Data synthesized from preclinical studies on ARB/CCB combinations and individual agent effects)[1][3][4][5][6]

ParameterCandesartan MonotherapyThis compound/CCB MonotherapyExpected Combination Effect
Cardiac Hypertrophy Index Significant ReductionModerate ReductionPotent, Synergistic Reduction
Vascular Remodeling (Aortic Thickness) Reverses FibrosisReduces HypertrophySignificant Reversal of Remodeling
Endothelial Dysfunction Improves RelaxationImproves NO availability[7]Markedly Improved Endothelial Function
Oxidative Stress (e.g., Malondialdehyde) Moderate ReductionModerate ReductionPotent, Synergistic Reduction[5]
Inflammation (e.g., TNF-α) Reduces ExpressionReduces ExpressionSignificant Anti-inflammatory Effect

Mechanism of Synergistic Action

The enhanced efficacy of combining this compound and Candesartan stems from their complementary mechanisms of action that counteract the physiological responses triggered by each other.

  • Comprehensive RAAS Blockade: Candesartan blocks the vasoconstrictor, pro-inflammatory, and pro-fibrotic effects of angiotensin II at the AT1 receptor.[3][4]

  • Counteracting Reflex Activation: CCBs like this compound can cause peripheral vasodilation, which may trigger a reflex activation of the sympathetic nervous system and the RAAS. Candesartan directly blunts this RAAS activation.

  • Targeting Multiple Pathways: this compound directly induces vasodilation by blocking calcium influx into vascular smooth muscle cells.[1] The combination therapy, therefore, addresses both RAAS-mediated and calcium-dependent vasoconstriction.

  • Enhanced Organ Protection: Both agents have demonstrated vasculoprotective properties independent of blood pressure reduction.[7][8] this compound can inhibit endothelin gene expression and enhance nitric oxide (NO) activity, while Candesartan reverses cardiovascular remodeling.[4][8] Together, they provide powerful protection against cardiac hypertrophy, fibrosis, and vascular inflammation.

The following diagram illustrates the key signaling pathways targeted by this combination therapy.

G cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Vascular Vascular Smooth Muscle Cell Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction Hypertrophy Inflammation AT1_Receptor->Vasoconstriction L_type_Ca_Channel L-type Ca2+ Channel Ca_Influx Ca2+ Influx L_type_Ca_Channel->Ca_Influx Ca_Influx->Vasoconstriction Candesartan Candesartan Candesartan->AT1_Receptor  BLOCKS This compound This compound This compound->L_type_Ca_Channel  BLOCKS

Caption: Dual blockade of RAAS and calcium channels by Candesartan and this compound.

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating preclinical findings. The following protocol is a representative example based on studies investigating ARB and CCB combinations in spontaneously hypertensive rats (SHRs).[1][2][5]

1. Animal Model:

  • Species: Male Spontaneously Hypertensive Rats (SHRs).

  • Age: 12-14 weeks at the start of the study.

  • Housing: Controlled environment (12-hour light/dark cycle, 22±2°C) with ad libitum access to standard chow and water.

2. Experimental Groups:

  • Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose (B213188) solution).

  • Group 2: this compound monotherapy (e.g., 1 mg/kg/day).

  • Group 3: Candesartan monotherapy (e.g., 2 mg/kg/day).

  • Group 4: this compound + Candesartan combination therapy (1 mg/kg + 2 mg/kg/day).

3. Drug Administration:

  • Route: Oral gavage.

  • Frequency: Once daily.

  • Duration: 4 to 8 weeks.

4. Key Measurements:

  • Blood Pressure: Measured weekly using the non-invasive tail-cuff method in conscious, pre-warmed rats.

  • Cardiac Hypertrophy: At the end of the study, hearts are excised, and the left ventricular weight to body weight ratio (LVW/BW) is calculated.

  • Vascular Histology: Thoracic aortas are collected, fixed in formalin, embedded in paraffin, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E) to measure medial thickness and with Masson's trichrome to assess fibrosis.

  • Biochemical Analysis: Blood samples are collected to measure markers of oxidative stress (e.g., malondialdehyde) and inflammation (e.g., TNF-α) via ELISA.

The workflow for such a preclinical study is outlined below.

G start Acclimatization (1 week) baseline Baseline BP Measurement (Tail-cuff) start->baseline grouping Randomization into 4 Groups (Vehicle, this compound, Candesartan, Combination) baseline->grouping treatment Daily Oral Gavage (4-8 weeks) grouping->treatment monitoring Weekly BP Monitoring treatment->monitoring during treatment period endpoint Endpoint Measurements treatment->endpoint monitoring->endpoint sacrifice Euthanasia & Tissue Collection (Heart, Aorta) endpoint->sacrifice analysis Histological & Biochemical Analysis sacrifice->analysis

Caption: Typical experimental workflow for evaluating combination antihypertensive therapy.

Conclusion

The combination of this compound and Candesartan represents a potent therapeutic strategy, offering synergistic effects on blood pressure reduction and comprehensive end-organ protection. Preclinical evidence, supported by analogous ARB/CCB combination studies and a direct clinical trial, indicates that this pairing effectively lowers blood pressure while concurrently mitigating hypertension-induced cardiac hypertrophy, vascular remodeling, inflammation, and oxidative stress.[5][9][10] The complementary mechanisms of action provide a strong rationale for the clinical use and further development of this combination therapy for the management of hypertension and associated cardiovascular risks.

References

A Meta-Analysis of Clinical Trials: Lacidipine Versus Other Antihypertensives in the Management of Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

This comparison guide provides a meta-analysis of clinical trials evaluating the efficacy and safety of lacidipine in comparison to other antihypertensive agents. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of this compound's performance relative to other treatment options.

Efficacy in Blood Pressure Reduction

This compound has demonstrated efficacy in reducing blood pressure that is comparable to other major classes of antihypertensive agents.[1] A retrospective meta-analysis of double-blind, parallel-group clinical trials showed that this compound is effective in lowering both systolic and diastolic blood pressure.[1]

Comparative Blood Pressure Reduction Data

The following tables summarize the quantitative data on blood pressure reduction from various comparative clinical trials.

Table 1: this compound vs. Amlodipine (B1666008) - Reduction in Blood Pressure (mmHg)

Study/AnalysisDrugSystolic BP Reduction (Mean ± SD)Diastolic BP Reduction (Mean ± SD)
Randomized Double-Blind Trial[2]This compound19.2 ± 13.513.3 ± 4.2
Randomized Double-Blind Trial[2]Amlodipine22.3 ± 15.312.3 ± 5.3
Randomized Double-Blind Trial[3]This compound15.2 ± 1.3 (LSM ± SE)-
Randomized Double-Blind Trial[3]Amlodipine15.5 ± 1.3 (LSM ± SE)-
Pilot Clinical Experience[4]This compound-16
Pilot Clinical Experience[4]Amlodipine-10

Table 2: this compound vs. Atenolol (B1665814) - Reduction in Blood Pressure (mmHg)

Study/AnalysisDrugClinic BP Reduction24-hour Ambulatory BP Reduction (Systolic/Diastolic)
European this compound Study on Atherosclerosis (ELSA)[5]This compoundIdentical to Atenolol-7 / -5
European this compound Study on Atherosclerosis (ELSA)[5]AtenololIdentical to this compound-10 / -9
Randomized, Double-Blind Crossover Study[6]This compound (4mg)17 / 9 (from placebo)-
Randomized, Double-Blind Crossover Study[6]Atenolol (100mg)12 / 9 (from placebo)-
Randomized, Double-Blind Crossover Study[6]Combination30 / 18 (from placebo)-

Table 3: this compound vs. Hydrochlorothiazide (B1673439) (HCTZ) - End-of-Phase Mean Clinic Blood Pressure (mmHg)

Study/AnalysisTreatmentEnd-of-Phase Blood Pressure (Systolic/Diastolic)
Randomized Double-Blind Crossover Study[7]Placebo164 / 85
Randomized Double-Blind Crossover Study[7]This compound159 / 82
Randomized Double-Blind Crossover Study[7]HCTZ157 / 84
Randomized Double-Blind Crossover Study[7]This compound + HCTZ152 / 82

Safety and Tolerability Profile

The safety and tolerability of this compound have been evaluated in numerous clinical trials. The incidence of adverse events with this compound is generally comparable to or lower than that of other antihypertensives.

Comparative Adverse Event Data

Table 4: Incidence of Adverse Events

ComparisonThis compound IncidenceComparator IncidenceComparator DrugStudy/Analysis
Adverse Events3%8%AmlodipineRandomized Double-Blind Trial[2]
Withdrawal due to Side Effects0%3%AmlodipineRandomized Double-Blind Trial[2]
Adverse Events28%48%AmlodipinePilot Clinical Experience[4]
Adverse Events26.7%18.7%HCTZMulticenter Study[8]
Overall Adverse Events30.3%43.8%Other Calcium AntagonistsMeta-analysis[9]
Overall Adverse Events30.3%18.7%DiureticsMeta-analysis[9]
Overall Adverse Events30.3%48.7%Beta-blockersMeta-analysis[9]
Overall Adverse Events30.3%10.4%ACE InhibitorsMeta-analysis[9]

Effects on Cardiovascular Outcomes

The European this compound Study on Atherosclerosis (ELSA) provided insights into the effects of this compound on the progression of atherosclerosis.

Table 5: European this compound Study on Atherosclerosis (ELSA) Outcomes

OutcomeThis compoundAtenololp-value
4-year CBMmax Progression (mm)--<0.0001 (treatment difference of -0.0227 mm)[5]
Yearly IMT Progression Rate (mm/y)0.00870.01450.0073[5]
Patients with Plaque Progression25.3%31.3%0.0036[5]
Patients with Plaque Regression20.4%14.8%0.0036[5]
Left Ventricular Mass Index Reduction-12.5%-13.9%Not Significant[10]

Experimental Protocols

The clinical trials cited in this meta-analysis generally followed a randomized, double-blind, parallel-group or crossover design.

General Methodology for a Comparative Antihypertensive Trial:

  • Patient Recruitment: Patients with mild-to-moderate essential hypertension (typically defined by a specific range of systolic and diastolic blood pressure) are recruited for the study.

  • Inclusion/Exclusion Criteria: Specific criteria are established for patient eligibility, including age, health status, and concurrent medications.[11]

  • Washout Period: A washout period is often implemented where patients discontinue their current antihypertensive medications to establish a baseline blood pressure.

  • Randomization: Patients are randomly assigned to receive either this compound or the comparator drug.

  • Blinding: In a double-blind study, neither the patients nor the investigators know which treatment is being administered.

  • Dosing: Initial doses are administered and may be titrated up if blood pressure control is not achieved.[7][8] For example, this compound doses may range from 2-6 mg once daily.[12]

  • Efficacy and Safety Assessment: Blood pressure is measured at regular intervals. Adverse events are recorded throughout the study.

  • Data Analysis: Statistical analysis is performed to compare the effects of the treatments on blood pressure and the incidence of adverse events.

Visualizations

Experimental Workflow for a Randomized Controlled Trial

G cluster_0 Patient Selection and Baseline cluster_1 Intervention cluster_2 Follow-up and Data Collection cluster_3 Analysis and Outcome Patient_Population Hypertensive Patient Population Screening Screening with Inclusion/Exclusion Criteria Patient_Population->Screening Washout Placebo Run-in / Washout Period Screening->Washout Baseline Baseline Measurements (BP, etc.) Washout->Baseline Randomization Randomization Lacidipine_Group This compound Treatment Group Randomization->Lacidipine_Group Comparator_Group Comparator Antihypertensive Group Randomization->Comparator_Group Follow_up Follow-up Visits Efficacy_Data Efficacy Data Collection (BP measurements) Follow_up->Efficacy_Data Safety_Data Safety Data Collection (Adverse Events) Follow_up->Safety_Data Data_Analysis Statistical Data Analysis Comparison Comparison of Efficacy and Safety Data_Analysis->Comparison Conclusion Conclusion on Relative Performance Comparison->Conclusion

Caption: Workflow of a typical randomized controlled clinical trial.

Logical Relationship of a Meta-Analysis

G cluster_0 Data Sourcing cluster_1 Study Selection cluster_2 Data Extraction and Synthesis cluster_3 Analysis and Conclusion DB1 Clinical Trial Database 1 Inclusion_Criteria Define Inclusion/Exclusion Criteria DB2 Clinical Trial Database 2 DB3 ... DB4 Clinical Trial Database N Study_Screening Screen and Select Relevant Studies Inclusion_Criteria->Study_Screening Data_Extraction Extract Quantitative Data Study_Screening->Data_Extraction Data_Synthesis Synthesize and Pool Data Data_Extraction->Data_Synthesis Statistical_Analysis Meta-Analysis Statistical Models Data_Synthesis->Statistical_Analysis Results Generate Pooled Effect Estimates Statistical_Analysis->Results Conclusion Formulate Conclusions Results->Conclusion

Caption: Logical workflow for conducting a meta-analysis.

References

A Comparative Analysis of Lacidipine and Felodipine on Endothelial Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent dihydropyridine (B1217469) calcium channel blockers, Lacidipine and Felodipine (B1672334), with a specific focus on their impact on endothelial function. While direct head-to-head clinical trials are limited, this document synthesizes available preclinical and clinical data to offer an objective overview of their respective mechanisms and effects on key markers of vascular health.

Executive Summary

Both this compound and Felodipine, beyond their primary antihypertensive effects, exhibit vasculoprotective properties that include positive modulation of endothelial function. Evidence suggests that this compound actively restores endothelium-dependent vasodilation, enhances nitric oxide (NO) bioavailability, and reduces the vasoconstrictor endothelin-1 (B181129) (ET-1). Felodipine demonstrates significant antioxidant and anti-inflammatory effects, which indirectly contribute to improved endothelial health by mitigating oxidative stress and vascular inflammation. This guide presents the available quantitative data, details the experimental methodologies used to derive these findings, and visualizes the cellular signaling pathways involved.

Data Presentation: Effects on Endothelial Function Markers

The following tables summarize the quantitative findings from various studies on the effects of this compound and Felodipine on critical markers of endothelial function. It is important to note that the data is collated from different studies with varying experimental designs, and direct statistical comparison is not always feasible.

Table 1: Effects of this compound on Endothelial Function

ParameterStudy Population/ModelDosageKey FindingsReference
Forearm Blood Flow (FBF) Response to Acetylcholine (ACh) Essential Hypertensive Patients6 mg/day for 8 & 32 weeksSignificant increase in vasodilation in response to ACh after treatment.[1][1]
Forearm Blood Flow (FBF) Response to Bradykinin Essential Hypertensive Patients6 mg/day for 8 & 32 weeksSignificantly increased vasodilation in response to bradykinin.[1][1]
Endothelial Nitric Oxide Synthase (eNOS) mRNA Salt-Loaded Stroke-Prone Hypertensive Rats1 mg/kg/day for 6 weeksIncreased eNOS mRNA levels in aortic tissue.[2]
Preproendothelin-1 (ET-1) mRNA Salt-Loaded Stroke-Prone Hypertensive Rats1 mg/kg/day for 6 weeksPrevented the overexpression of the preproendothelin-1 gene.[2]
Carotid Intima-Media Thickness (IMT) Patients with Mild to Moderate Hypertension (ELSA Study)4-6 mg/day for 4 yearsSlowed the progression of atherosclerosis compared to atenolol.[3][3]

Table 2: Effects of Felodipine on Endothelial Function

ParameterStudy Population/ModelDosageKey FindingsReference
Cytokine-induced Nitric Oxide (NO) Production Human Aortic Smooth Muscle CellsConcentration-dependentInhibited cytokine-induced NO production.[4][4]
Cytokine-induced Superoxide (B77818) Production Human Aortic Smooth Muscle CellsConcentration-dependentInhibited cytokine-induced superoxide production.[4][4]
High Glucose-induced Superoxide Production Human Aortic Smooth Muscle CellsConcentration-dependentInhibited high glucose-induced superoxide production.[4][4]
NF-κB Activation Fructose-fed Rats (model of metabolic syndrome)5 mg/kg/day for 6 weeksInhibited NF-κB activation in the aorta.

Experimental Protocols

This section outlines the methodologies for the key experiments cited in this guide, providing researchers with the necessary details to understand and potentially replicate the findings.

Assessment of Endothelium-Dependent Vasodilation (Flow-Mediated Dilation - FMD)

Principle: FMD is a non-invasive ultrasound technique that measures the dilation of an artery in response to an increase in shear stress, which is an endothelium-dependent, largely nitric oxide-mediated process.[5]

Protocol Outline: [6][7][8]

  • Patient Preparation: Patients should fast for at least 8-12 hours and abstain from caffeine, alcohol, and smoking for at least 12 hours before the measurement. The measurement is performed in a quiet, temperature-controlled room with the patient in a supine position for at least 10 minutes before the scan.

  • Baseline Imaging: The brachial artery is imaged in the longitudinal section, 2 to 15 cm above the elbow, using a high-resolution ultrasound system with a linear array transducer (≥7 MHz).

  • Baseline Diameter Measurement: After obtaining a clear image of the anterior and posterior intima-media interfaces, the baseline brachial artery diameter is measured at end-diastole for at least 1 minute.

  • Induction of Reactive Hyperemia: A blood pressure cuff is placed on the forearm, distal to the imaged segment of the artery, and inflated to at least 50 mmHg above systolic blood pressure for 5 minutes to induce ischemia.

  • Post-Occlusion Diameter Measurement: The cuff is then rapidly deflated, causing a brief high-flow state (reactive hyperemia). The brachial artery diameter is continuously recorded for at least 3 minutes post-deflation.

  • Data Analysis: FMD is calculated as the percentage change in the peak artery diameter from the baseline diameter: FMD (%) = [(Peak Diameter - Baseline Diameter) / Baseline Diameter] x 100

Quantification of Nitric Oxide (NO) in Plasma

Principle: Due to the short half-life of NO, its production is often assessed by measuring its stable metabolites, nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻), in plasma. The Griess reaction is a common colorimetric method for nitrite determination.[9][10][11]

Protocol Outline (Griess Assay): [9][10]

  • Sample Collection and Preparation: Blood is collected in tubes containing an anticoagulant (e.g., EDTA or citrate). Plasma is separated by centrifugation. To measure total NOx (nitrite + nitrate), nitrate in the plasma is first enzymatically converted to nitrite using nitrate reductase.

  • Griess Reagent Preparation: The Griess reagent is a solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in an acidic buffer.

  • Reaction: The plasma sample (with or without the nitrate reduction step) is mixed with the Griess reagent. In the acidic environment, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo compound.

  • Measurement: The absorbance of the resulting pink/purple solution is measured spectrophotometrically at a wavelength of approximately 540 nm.

  • Quantification: The concentration of nitrite in the sample is determined by comparing its absorbance to a standard curve generated using known concentrations of sodium nitrite.

Measurement of Endothelin-1 (ET-1) Levels (ELISA)

Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For ET-1, a competitive or sandwich ELISA is typically used.[12][13]

Protocol Outline (Sandwich ELISA): [12][13]

  • Plate Preparation: A 96-well microplate is pre-coated with a capture antibody specific for ET-1.

  • Sample and Standard Incubation: Plasma samples and a series of ET-1 standards of known concentrations are added to the wells. The plate is incubated to allow the ET-1 in the samples and standards to bind to the capture antibody.

  • Washing: The wells are washed to remove any unbound substances.

  • Detection Antibody Incubation: A detection antibody, also specific for ET-1 and conjugated to an enzyme (e.g., horseradish peroxidase - HRP), is added to the wells. This antibody binds to a different epitope on the captured ET-1.

  • Washing: The wells are washed again to remove any unbound detection antibody.

  • Substrate Addition: A substrate solution for the enzyme is added to the wells. The enzyme catalyzes a reaction that produces a colored product.

  • Color Development and Measurement: The plate is incubated to allow for color development. The intensity of the color is proportional to the amount of ET-1 in the sample. The reaction is stopped, and the absorbance is read using a microplate reader at a specific wavelength.

  • Quantification: The concentration of ET-1 in the samples is determined by comparing their absorbance to the standard curve.

Signaling Pathways and Mechanisms of Action

This compound and Felodipine, as dihydropyridine calcium channel blockers, primarily exert their antihypertensive effects by inhibiting the influx of Ca²⁺ through L-type calcium channels in vascular smooth muscle cells, leading to vasodilation. However, their beneficial effects on endothelial function are mediated through additional, pleiotropic mechanisms.

This compound's Endothelial Protective Pathways

This compound appears to directly and indirectly enhance endothelial function. It has been shown to increase the expression of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing the potent vasodilator and anti-atherogenic molecule, nitric oxide (NO).[2] Furthermore, this compound has been observed to counteract the overexpression of the potent vasoconstrictor, endothelin-1 (ET-1), thereby promoting a more favorable balance between vasodilation and vasoconstriction.[2] Its antioxidant properties also contribute to reducing oxidative stress, a key factor in endothelial dysfunction.[3][14]

Lacidipine_Pathway This compound This compound eNOS eNOS Expression This compound->eNOS Upregulates ET1 Endothelin-1 (ET-1) Expression This compound->ET1 Downregulates Antioxidant Antioxidant Effects This compound->Antioxidant NO Nitric Oxide (NO) Bioavailability eNOS->NO Increases Vasodilation Improved Endothelium-Dependent Vasodilation NO->Vasodilation Promotes ET1->Vasodilation Inhibits ROS Reduced Oxidative Stress Antioxidant->ROS ROS->Vasodilation Protects

Caption: this compound's signaling pathways enhancing endothelial function.

Felodipine's Anti-inflammatory and Antioxidant Pathways

Felodipine's positive impact on the endothelium is largely attributed to its potent antioxidant and anti-inflammatory properties. Studies have demonstrated its ability to inhibit the production of reactive oxygen species (ROS), such as superoxide, induced by various stimuli including cytokines and high glucose.[4] By scavenging free radicals and reducing oxidative stress, Felodipine helps preserve endothelial function. Furthermore, Felodipine has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes, thereby attenuating vascular inflammation.

Felodipine_Pathway Felodipine Felodipine ROS_Production ROS Production (e.g., Superoxide) Felodipine->ROS_Production Inhibits NFkB NF-κB Activation Felodipine->NFkB Inhibits Oxidative_Stress Reduced Oxidative Stress ROS_Production->Oxidative_Stress Endothelial_Function Improved Endothelial Function Oxidative_Stress->Endothelial_Function Preserves Inflammation Reduced Vascular Inflammation NFkB->Inflammation Inflammation->Endothelial_Function Protects

Caption: Felodipine's pathways for improving endothelial health.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for a comparative study assessing the effects of this compound and Felodipine on endothelial function in a clinical setting.

Experimental_Workflow cluster_screening Patient Recruitment cluster_baseline Baseline Assessment cluster_treatment Treatment Arms cluster_followup Follow-up Assessment Screening Screening of Hypertensive Patients Inclusion Inclusion/Exclusion Criteria Met Screening->Inclusion Consent Informed Consent Inclusion->Consent Baseline_FMD Baseline FMD Measurement Consent->Baseline_FMD Baseline_Blood Baseline Blood Sampling (NOx, ET-1, etc.) Consent->Baseline_Blood Randomization Randomization Baseline_FMD->Randomization Baseline_Blood->Randomization Lacidipine_Group This compound Treatment Group Randomization->Lacidipine_Group Felodipine_Group Felodipine Treatment Group Randomization->Felodipine_Group Placebo_Group Placebo Control Group Randomization->Placebo_Group Followup_FMD Follow-up FMD Measurement Lacidipine_Group->Followup_FMD Followup_Blood Follow-up Blood Sampling Lacidipine_Group->Followup_Blood Felodipine_Group->Followup_FMD Felodipine_Group->Followup_Blood Placebo_Group->Followup_FMD Placebo_Group->Followup_Blood Data_Analysis Data Analysis and Comparison Followup_FMD->Data_Analysis Followup_Blood->Data_Analysis

Caption: A typical clinical trial workflow for comparing endothelial effects.

Conclusion

Both this compound and Felodipine demonstrate beneficial effects on endothelial function through distinct but potentially overlapping mechanisms. This compound appears to have a more direct role in modulating key endothelial signaling molecules like eNOS and ET-1. In contrast, Felodipine's strength lies in its potent antioxidant and anti-inflammatory actions, which protect the endothelium from damage. The choice between these agents may depend on the specific patient profile and the underlying pathophysiology of endothelial dysfunction. Further head-to-head comparative studies are warranted to definitively establish the relative efficacy of these two dihydropyridine calcium channel blockers in improving endothelial health.

References

Evaluating the Cost-Effectiveness of Lacidipine in Comparison to Other Antihypertensive Treatments: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the clinical efficacy and safety of Lacidipine, a dihydropyridine (B1217469) calcium channel blocker, against other commonly prescribed antihypertensive agents, including amlodipine (B1666008), nifedipine, and the angiotensin-converting enzyme (ACE) inhibitor lisinopril (B193118). While direct head-to-head cost-effectiveness studies for this compound are limited, this document synthesizes available clinical trial data to inform a comparative assessment of its performance. By presenting key efficacy and safety data alongside detailed experimental protocols and relevant signaling pathways, this guide offers a valuable resource for researchers and professionals in the field of drug development and evaluation.

Comparative Efficacy of this compound

This compound has demonstrated comparable efficacy in blood pressure reduction to other leading antihypertensive agents in its class and across different drug classes. The following tables summarize the key findings from comparative clinical trials.

Table 1: this compound vs. Amlodipine - Comparative Efficacy in Blood Pressure Reduction

Study / ParameterThis compoundAmlodipinep-value
Wang et al. (2020)
Baseline SBP/DBP (mmHg)154.1 ± 9.1 / 92.1 ± 8.7152.8 ± 9.7 / 91.7 ± 10.2NS
Change in SBP (mmHg) at 20 weeks-23.8 ± 1.0-23.4 ± 1.00.80
Change in DBP (mmHg) at 20 weeks-13.7 ± 0.9-13.6 ± 0.90.90
Lombardo et al. (1994)
Supine Mean DBP Decrease (mmHg) at 8 weeks1610≤ 0.01

SBP: Systolic Blood Pressure; DBP: Diastolic Blood Pressure; NS: Not Significant.

Table 2: this compound vs. Nifedipine SR - Comparative Efficacy in Blood Pressure Reduction

Study / ParameterThis compoundNifedipine SRp-value
Anonymous (1994)
Blood Pressure ReductionSimilar and significant reduction at rest and on exerciseSimilar and significant reduction at rest and on exerciseNS

SR: Slow Release.

Table 3: this compound vs. Lisinopril - Comparative Efficacy in Blood Pressure and Renal Function

Study / ParameterThis compoundLisinoprilp-value
Al-Khoury et al. (2001)
Blood Pressure ReductionSimilar and highly significant reductionSimilar and highly significant reduction< 0.001
Reduction in Urinary Albumin Excretion RateNot significantSignificant (p < 0.05)> 0.1 (between groups)

Comparative Safety and Tolerability

The tolerability of an antihypertensive medication is a critical factor in patient adherence and, consequently, its long-term effectiveness. This compound has generally shown a favorable side-effect profile compared to other calcium channel blockers.

Table 4: this compound vs. Amlodipine - Comparative Incidence of Adverse Events

Study / ParameterThis compound (%)Amlodipine (%)p-value
Wang et al. (2020) 30.327.50.61
Lombardo et al. (1994) 2848-

Table 5: this compound vs. Nifedipine SR - Comparative Incidence of Adverse Events

Study / ParameterThis compoundNifedipine SR
Anonymous (1994) Similar nature and incidence of side effects and withdrawalsSimilar nature and incidence of side effects and withdrawals

Experimental Protocols

To ensure a thorough understanding of the presented data, the methodologies of the key clinical trials cited are detailed below.

Protocol for this compound vs. Amlodipine Efficacy and Safety Trial (Wang et al., 2020)
  • Study Design: A 20-week multicenter, randomized, double-blind, double-dummy, actively-controlled clinical trial.

  • Participants: 269 patients aged 50-80 years with clinic hypertension (systolic BP 140-180 mmHg or diastolic BP <110 mmHg).

  • Intervention: Patients were randomly assigned to receive either this compound (4-6 mg/day) or amlodipine (5-7.5 mg/day).

  • Primary Efficacy Variable: Change in 24-hour ambulatory systolic blood pressure at 20 weeks.

  • Secondary Efficacy Variables: Changes in other ambulatory and clinic blood pressure components, and brachial-ankle pulse wave velocity (PWV) to measure arterial stiffness.

  • Safety Assessment: Monitoring and recording of all adverse events reported by participants.

Protocol for this compound vs. Lisinopril in Diabetic Nephropathy Trial (Al-Khoury et al., 2001)
  • Study Design: A 12-week comparative study.

  • Participants: 30 hypertensive patients with type 2 diabetic nephropathy and moderate hypertension.

  • Intervention: Following a 2-week washout period, patients were allocated to receive either lisinopril (up to 40 mg/day, with furosemide (B1674285) if needed) or this compound (up to 8 mg/day).

  • Primary Outcome Measures: Blood pressure reduction, urinary albumin excretion rate, and renal function (creatinine clearance, plasma creatinine, urea, and electrolytes).

  • Analysis: Comparison of baseline and end-of-study values for the outcome measures within and between the two treatment groups.

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and the process of economic evaluation can provide deeper insights for researchers. The following diagrams were generated using Graphviz (DOT language).

G cluster_dihydropyridine Dihydropyridine CCBs (this compound, Amlodipine, Nifedipine) L_type L-type Calcium Channel Ca_influx Decreased Calcium Influx L_type->Ca_influx Blockade Vascular_Smooth_Muscle Vascular Smooth Muscle Relaxation Ca_influx->Vascular_Smooth_Muscle Vasodilation Vasodilation Vascular_Smooth_Muscle->Vasodilation BP_Reduction Blood Pressure Reduction Vasodilation->BP_Reduction This compound This compound This compound->L_type Amlodipine Amlodipine Amlodipine->L_type Nifedipine Nifedipine Nifedipine->L_type

Caption: Signaling pathway of dihydropyridine calcium channel blockers.

G cluster_ace_inhibitor ACE Inhibitor (Lisinopril) Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE Angiotensin-Converting Enzyme (ACE) Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone BP_Increase Blood Pressure Increase Vasoconstriction->BP_Increase Aldosterone->BP_Increase Lisinopril Lisinopril Lisinopril->ACE Inhibition

Caption: Signaling pathway of ACE inhibitors like Lisinopril.

G cluster_workflow General Workflow for a Pharmacoeconomic Evaluation Define Define Research Question (e.g., this compound vs. Amlodipine) Identify Identify and Measure Costs (Direct Medical, Indirect) Define->Identify Assess Assess Clinical Outcomes (Efficacy, Safety from Trials) Define->Assess Model Develop Economic Model (e.g., Markov Model) Identify->Model Assess->Model Calculate Calculate Cost-Effectiveness Ratio (e.g., ICER, Cost/QALY) Model->Calculate Sensitivity Conduct Sensitivity Analysis Calculate->Sensitivity Interpret Interpret and Report Findings Sensitivity->Interpret

Safety Operating Guide

Proper Disposal of Lacidipine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and environmentally responsible disposal of lacidipine is a critical component of laboratory safety and chemical management. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is a mandate of regulatory compliance and a commitment to minimizing environmental impact. This guide provides essential, step-by-step information for the proper disposal of this compound in a laboratory setting, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personnel handling the compound must be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.[1]

PPE Type Specification Purpose
Eye Protection Chemical safety goggles or face shield.To prevent contact with eyes. Conforms to EN 166 (EU) or NIOSH (US) standards.[2]
Skin Protection Chemical-resistant gloves (inspect prior to use) and a lab coat.To prevent skin contact.[2][3]
Respiratory Protection NIOSH/MSHA-approved respirator.Required if there is a risk of dust formation or if exposure limits are exceeded.[2]

In the event of a spill, immediately clean the area while wearing appropriate PPE. Sweep up solid material, taking care to avoid dust generation, and place it into a suitable, sealed, and labeled container for disposal.[4]

Step-by-Step Disposal Protocol for this compound

The disposal of any pharmaceutical, including this compound, must comply with federal, state, and local regulations, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[2]

Step 1: Waste Characterization

The first and most critical step is to determine if the this compound waste is classified as a RCRA hazardous waste.

  • Consult the Safety Data Sheet (SDS): The SDS for this compound states that it is "Harmful if swallowed."[4] While some SDS documents note it is not considered a "Hazardous Chemical" by OSHA, this is distinct from EPA's RCRA classification.[5]

  • Check RCRA Lists: this compound is not explicitly found on the EPA's P-list (acutely hazardous) or U-list (toxic) of hazardous wastes.[6][7]

  • Evaluate Hazardous Characteristics: The waste must be evaluated for the four characteristics of hazardous waste:

    • Ignitability (e.g., flashpoint less than 140°F).[8]

    • Corrosivity (e.g., pH less than or equal to 2 or greater than or equal to 12.5).[8]

    • Reactivity (e.g., unstable, reacts violently with water).[8]

    • Toxicity (determined by the Toxicity Characteristic Leaching Procedure - TCLP).[9]

  • Consult EHS: Due to the complexity of this determination, it is mandatory to contact your institution's Environmental Health and Safety (EHS) department. They will provide the definitive classification based on institutional knowledge and regulatory interpretation.

Step 2: Segregation and Containerization

Properly segregate this compound waste from other chemical and laboratory waste streams.

  • If Determined to be RCRA Hazardous: Place the waste in a designated hazardous waste container that is secure, leak-proof, and clearly labeled with the words "Hazardous Waste," the chemical name (this compound), and a description of the contents.

  • If Determined to be Non-RCRA Pharmaceutical Waste: Use a separate, clearly labeled container for non-hazardous pharmaceuticals. This prevents mixing with other waste types and ensures it is sent for incineration, which is the recommended disposal method for pharmaceuticals to prevent environmental contamination.[10]

  • NEVER dispose of this compound or other pharmaceuticals down the drain. The EPA prohibits the sewering of hazardous pharmaceutical waste.[11][12] This practice contributes to the presence of active pharmaceutical ingredients in waterways.[10]

Step 3: On-Site Storage

Store waste containers in a designated, secure, and well-ventilated area away from incompatible materials. The storage area should have restricted access. Follow institutional guidelines for the maximum accumulation time for hazardous waste.

Step 4: Professional Disposal

The only acceptable method for disposing of this compound from a laboratory is through a licensed professional waste disposal service.[5]

  • Arrange for pickup with your institution's contracted hazardous waste vendor.

  • Ensure all paperwork, including waste manifests, is completed accurately.

  • Retain all disposal records, such as the certificate of destruction, for a minimum of three years, or as required by your institution and regulations.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Lacidipine_Disposal_Workflow start Unused or Expired This compound Waste consult_sds 1. Consult Safety Data Sheet (SDS) and Institutional EHS Office start->consult_sds decision Is this compound Waste RCRA Hazardous? consult_sds->decision rcra_path Segregate in Labeled RCRA Hazardous Waste Container decision->rcra_path  Yes non_rcra_path Segregate in Labeled Non-RCRA Pharmaceutical Waste Container decision->non_rcra_path  No storage Store Securely in Designated Waste Accumulation Area rcra_path->storage non_rcra_path->storage vendor Arrange for Pickup by Licensed Hazardous Waste Vendor storage->vendor documentation Complete Manifest and Retain Disposal Records vendor->documentation

Caption: Decision workflow for this compound disposal in a research lab.

Regulatory Framework

The disposal of pharmaceutical waste is governed by strict regulations to protect public health and the environment.

Regulatory Body Regulation/Act Relevance to this compound Disposal
U.S. EPA Resource Conservation and Recovery Act (RCRA) Governs the "cradle-to-grave" management of hazardous waste, including identification, handling, storage, and disposal. Defines P- and U-listed wastes and the four characteristics of hazardous waste.[6][8]
U.S. EPA 40 CFR Part 266 Subpart P Specific management standards for hazardous waste pharmaceuticals generated by healthcare facilities (which can include research labs). Prohibits sewering of hazardous pharmaceutical waste.[12]
State/Local Agencies State Environmental Regulations States may have regulations that are more stringent than federal RCRA requirements. It is crucial to be aware of and comply with all local and state-level rules.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lacidipine
Reactant of Route 2
Reactant of Route 2
Lacidipine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.